molecular formula C8H5F3N2 B152634 6-(Trifluoromethyl)-1H-Indazole CAS No. 954239-22-6

6-(Trifluoromethyl)-1H-Indazole

Cat. No.: B152634
CAS No.: 954239-22-6
M. Wt: 186.13 g/mol
InChI Key: PFAFARJWFBPNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-1H-Indazole is a privileged chemical scaffold in medicinal chemistry and drug discovery, serving as a key synthetic intermediate for developing novel pharmacologically active molecules . The indazole core is a significant heterocycle in numerous approved drugs and clinical candidates, valued for its wide spectrum of biological activities . The strategic incorporation of the trifluoromethyl group at the 6-position enhances the molecule's properties, notably increasing its lipophilicity and metabolic stability, which are critical for optimizing the pharmacokinetic profiles of lead compounds . This fluorine-containing indazole derivative is particularly valuable in oncology research, as the indazole motif is a core structural component in several tyrosine kinase inhibitors . Beyond anticancer applications, this building block is also relevant in synthesizing compounds for investigating inflammatory diseases, CNS disorders, and antimicrobial agents, reflecting the broad utility of the indazole chemotype . Its mechanism of action in research settings is context-dependent, often functioning as a critical pharmacophore that can interact with various enzymatic targets, including kinases . As a versatile building block, it enables extensive structural diversification for constructing compound libraries aimed at hit identification and lead optimization campaigns .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-5-4-12-13-7(5)3-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAFARJWFBPNIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614231
Record name 6-(Trifluoromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954239-22-6
Record name 6-(Trifluoromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(trifluoromethyl)-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-(Trifluoromethyl)-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 954239-22-6

This technical guide provides a comprehensive overview of 6-(Trifluoromethyl)-1H-indazole, a key heterocyclic building block in medicinal chemistry. This document consolidates essential data on its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its significance in drug discovery, particularly as a scaffold for kinase inhibitors.

Core Chemical and Physical Properties

This compound is a crystalline solid at room temperature.[1] While specific experimental data for some physical properties are not widely published, predicted values and data from analogous compounds provide valuable insights.

PropertyValueSource
CAS Number 954239-22-6[2]
Molecular Formula C₈H₅F₃N₂[2]
Molecular Weight 186.13 g/mol [1]
Appearance Amber/tan crystalline powder[1]
Boiling Point (Predicted) 268.5 ± 35.0 °C[1]
Density (Predicted) 1.447 ± 0.06 g/cm³[1]
pKa (Predicted) 12.15 ± 0.40[1]
Melting Point of a related compound (3-Phenyl-6-(trifluoromethyl)-1H-indazole) 149-151 °C[3]

Spectroscopic Data

¹H NMR Spectral Data (Reference)

Chemical Shift (δ, ppm)MultiplicityAssignment
~12.1br sNH
~8.1dAromatic CH
~7.5-8.0mAromatic CH

¹³C NMR Spectral Data (Reference)

Chemical Shift (δ, ppm)Assignment
~146C
~137C
~132C
~129CH
~128CH
~125 (q)C-CF₃
~124 (q)CF₃
~122CH
~121CH
~113 (q)C

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with methoxyamine followed by cyclization with hydrazine hydrate.[1]

Materials:

  • 2-Fluoro-4-(trifluoromethyl)benzaldehyde

  • Methoxyamine (NH₂OMe)

  • Hydrazine hydrate ((NH₂)₂-H₂O)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a stirring solution of 2-fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq.) in THF at room temperature, add methoxyamine (2.0 eq.).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Add hydrazine hydrate (2.0 eq.) to the mixture and reflux for 3 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and extract the product with EtOAc.

  • Dry the combined organic phases over MgSO₄ and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (Silica gel, Hexane:EtOAc = 9:1) to yield this compound as a colorless solid.[1]

G start 2-Fluoro-4-(trifluoromethyl)benzaldehyde intermediate Intermediate Oxime start->intermediate NH₂OMe, THF, RT, 3h product This compound intermediate->product (NH₂)₂-H₂O, Reflux, 3h

Synthesis workflow for this compound.

General Protocol for NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved to obtain a clear solution.

¹H and ¹³C NMR Acquisition:

  • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, use a standard one-pulse sequence with a 90° pulse width and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, use a proton-decoupled pulse sequence.

  • Process the data using appropriate software, including Fourier transformation and baseline correction.

Biological Significance and Signaling Pathways

Indazole derivatives are prominent scaffolds in medicinal chemistry, particularly in the development of protein kinase inhibitors for cancer therapy.[4] The trifluoromethyl group is a key substituent known to enhance metabolic stability and binding affinity of drug candidates. While direct studies on this compound are limited, its derivatives have been extensively investigated as inhibitors of key signaling pathways involved in tumorigenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) pathways.

These pathways are critical for angiogenesis, cell proliferation, and survival. Inhibition of these pathways by indazole-based compounds can lead to the suppression of tumor growth and metastasis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR VEGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) VEGFR->Downstream FGFR FGFR FGFR->Downstream Response Proliferation, Angiogenesis, Survival Downstream->Response Inhibitor Indazole-based Inhibitor (Derived from this compound) Inhibitor->VEGFR Inhibition Inhibitor->FGFR Inhibition VEGF VEGF VEGF->VEGFR FGF FGF FGF->FGFR

Inhibition of VEGFR and FGFR signaling pathways.

Experimental Protocol for Kinase Assay (General)

The inhibitory activity of derivatives of this compound against kinases like VEGFR-2 can be assessed using various assay formats, such as luminescence-based ATP consumption assays.

Materials:

  • Kinase buffer

  • ATP

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compound (inhibitor)

  • VEGFR-2 enzyme

  • Kinase detection reagent (e.g., Kinase-Glo™)

  • 96-well plates

Procedure:

  • Prepare a master mix containing kinase buffer, ATP, and the substrate.

  • Dispense the master mix into the wells of a 96-well plate.

  • Add the test compound at various concentrations to the designated wells.

  • Initiate the kinase reaction by adding a diluted solution of the VEGFR-2 enzyme.

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Add the kinase detection reagent to each well to measure the amount of remaining ATP.

  • Incubate at room temperature for a short period (e.g., 15 minutes).

  • Measure the luminescence using a microplate reader. A lower signal indicates higher kinase activity and lower inhibition.[4]

G A Prepare Master Mix (Buffer, ATP, Substrate) B Dispense into 96-well plate A->B C Add Test Compound B->C D Add Kinase Enzyme C->D E Incubate at 30°C D->E F Add Detection Reagent E->F G Measure Luminescence F->G

Workflow for a typical in vitro kinase assay.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-(Trifluoromethyl)-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-(Trifluoromethyl)-1H-indazole, a key building block in medicinal chemistry. The strategic incorporation of the trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of molecules, making this indazole derivative a valuable scaffold in the design of novel therapeutic agents. This document outlines a plausible synthetic pathway, detailed experimental protocols, and a summary of analytical characterization data.

Physicochemical Properties

PropertyValueSource
CAS Number 954239-22-6[1]
Molecular Formula C₈H₅F₃N₂[1]
Molecular Weight 186.14 g/mol [1]
Appearance Solid (predicted)
Melting Point Not available

Synthesis of this compound

A common and effective method for the synthesis of indazoles involves the diazotization of an appropriately substituted aniline followed by an intramolecular cyclization. For the synthesis of this compound, a suitable starting material is 2-methyl-5-(trifluoromethyl)aniline. The general synthetic approach is depicted below.

Synthesis_Pathway Synthesis of this compound A 2-Methyl-5-(trifluoromethyl)aniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl (aq) 0-5 °C C This compound B->C  Heat or Spontaneous Cyclization Characterization_Workflow Characterization Workflow A Synthesized Product B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B C Mass Spectrometry (e.g., ESI-MS) A->C D Melting Point Analysis A->D E Structural Confirmation B->E C->E D->E

References

An In-depth Technical Guide to the Physicochemical Properties of Trifluoromethylated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique bicyclic aromatic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile framework for engaging with a wide array of biological targets.[2][3] A particularly impactful strategy in the evolution of indazole-based drug candidates has been the incorporation of a trifluoromethyl (-CF3) group.[2] This modification significantly influences the molecule's physicochemical properties, which in turn can enhance its pharmacokinetic profile and therapeutic efficacy.[2][3]

The trifluoromethyl group's strong electron-withdrawing nature can modify the pKa of adjacent functional groups, thereby influencing interactions with target proteins.[2] Furthermore, the exceptional strength of the carbon-fluorine bond confers high resistance to metabolic degradation, often leading to an improved in vivo stability and a longer half-life for drug candidates.[2][4] This guide provides a detailed examination of the key physicochemical properties of trifluoromethylated indazoles, including their pKa, lipophilicity (logP), aqueous solubility, and metabolic stability. It also presents detailed experimental protocols for the determination of these properties and visualizes relevant biological pathways and experimental workflows to support researchers in the field of drug discovery and development.

Quantitative Physicochemical Data

The introduction of a trifluoromethyl group to the indazole scaffold can significantly alter its physicochemical properties. The following tables summarize key quantitative data for a selection of trifluoromethylated indazoles, providing a basis for structure-property relationship analysis.

Table 1: pKa and Lipophilicity (logP) of Selected Trifluoromethylated Indazoles

CompoundStructurepKa (Predicted)logP (Calculated/Experimental)
6-(Trifluoromethyl)-1H-indazole12.15 ± 0.40Not Available
This compound-3-carboxylic acidNot Available2.3 (XLogP3)[5]
3-Bromo-6-(trifluoromethyl)-1H-indazoleNot AvailableNot Available

Table 2: Aqueous Solubility of Selected Trifluoromethylated Indazoles

CompoundStructureAqueous SolubilityMethod
Trifluoromethylated Indazole Series(General)Data not availableKinetic Solubility Assay

Note: Quantitative aqueous solubility data for specific trifluoromethylated indazoles is not widely reported in publicly available literature. The kinetic solubility assay is a standard high-throughput method for its determination.[6]

Table 3: Metabolic Stability of Selected Trifluoromethylated Indazoles

CompoundStructureHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Trifluoromethylated Indazole Series(General)Generally longer than non-fluorinated analogs[4]Generally lower than non-fluorinated analogs[4]

Note: The trifluoromethyl group is known to block sites of oxidative metabolism, leading to increased metabolic stability.[4] However, a consolidated table of quantitative data for a series of trifluoromethylated indazoles is not available in the reviewed literature.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the successful development of drug candidates. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration (for poorly soluble compounds)

This method is adapted for compounds with low aqueous solubility by using co-solvents.

Objective: To determine the acid dissociation constant (pKa) of a trifluoromethylated indazole.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable organic co-solvent (e.g., methanol or DMSO).

    • Prepare a series of aqueous buffers with varying pH values.

    • Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

  • Titration Procedure:

    • Calibrate a pH meter using standard aqueous buffers.

    • In a thermostated vessel, add a known volume of the test compound stock solution to a specific volume of an aqueous buffer and co-solvent mixture.

    • Titrate the solution with the standardized acid or base.

    • Record the pH value after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the inflection point of the sigmoid curve.[7] For poorly soluble compounds, pKa values are determined at different co-solvent concentrations and extrapolated to 0% co-solvent to obtain the aqueous pKa.[1][8]

Determination of Lipophilicity (logP) by HPLC

This method provides a rapid and efficient way to estimate the octanol-water partition coefficient.

Objective: To determine the logP of a trifluoromethylated indazole.

Methodology:

  • System Preparation:

    • Use a reverse-phase HPLC system with a C18 column.[9]

    • The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile). The mobile phase should be saturated with octanol.[10][11]

  • Calibration:

    • Inject a series of standard compounds with known logP values to establish a calibration curve by plotting their retention times against their logP values.[12]

  • Sample Analysis:

    • Dissolve the test compound in the mobile phase.

    • Inject the sample onto the HPLC column and record the retention time.

  • Data Analysis:

    • Determine the logP of the test compound by interpolating its retention time on the calibration curve.[9][12]

Determination of Aqueous Solubility by Kinetic Solubility Assay

This high-throughput method is suitable for early-stage drug discovery.[6]

Objective: To determine the kinetic aqueous solubility of a trifluoromethylated indazole.

Methodology:

  • Sample Preparation:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 20 mM).[13]

  • Assay Procedure:

    • Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a microtiter plate.[14]

    • Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 to 24 hours).[14][15]

  • Detection:

    • Nephelometry: Measure the light scattering caused by any precipitate formation using a nephelometer.[14]

    • Direct UV/LC-MS: After incubation, filter the solution to remove any undissolved compound. Measure the concentration of the dissolved compound in the filtrate using a UV-Vis spectrophotometer or by LC-MS/MS.[13][15]

  • Data Analysis:

    • Quantify the solubility based on the highest concentration at which no precipitate is observed (nephelometry) or by direct measurement of the dissolved compound concentration against a calibration curve.

Determination of Metabolic Stability by Microsomal Stability Assay

This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Objective: To determine the in vitro metabolic stability of a trifluoromethylated indazole.

Methodology:

  • Incubation Mixture Preparation:

    • Prepare a reaction mixture containing liver microsomes (e.g., human or mouse) in a phosphate buffer (pH 7.4).[16][17]

    • Add the test compound (typically at a final concentration of 1 µM).[16]

  • Reaction Initiation and Termination:

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.[16][18]

    • At various time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.[16][18]

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.[4]

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[18]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The half-life (t½) is calculated from the slope of the linear regression.

    • The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration.[18][19]

Signaling Pathways and Experimental Workflows

Trifluoromethylated indazoles are frequently investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][20] Understanding these pathways and the workflows for evaluating inhibitors is essential for rational drug design.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[21][22] Indazole derivatives have been developed as potent inhibitors of VEGFR-2.[22]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Trifluoromethylated Indazole Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and its inhibition.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is activated by stress signals and pro-inflammatory cytokines, playing a role in inflammation and apoptosis.[23] Indazole derivatives have been identified as inhibitors of JNK.[23][24]

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK MKK4/7 MAPKKK->MKK JNK JNK MKK->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation cJun->Apoptosis Inhibitor Trifluoromethylated Indazole Inhibitor Inhibitor->JNK

Caption: JNK signaling pathway and its inhibition.

Experimental Workflow for Kinase Inhibitor Screening

The evaluation of new chemical entities as kinase inhibitors typically follows a multi-step workflow, from initial high-throughput screening to more detailed mechanistic studies.

Kinase_Inhibitor_Screening_Workflow Start Compound Library HTS High-Throughput Screening (e.g., TR-FRET Assay) Start->HTS Hit_ID Hit Identification (Potency Ranking) HTS->Hit_ID Dose_Response IC50 Determination (Dose-Response Curves) Hit_ID->Dose_Response Selectivity Selectivity Profiling (Kinase Panel Screening) Dose_Response->Selectivity Cell_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Selectivity->Cell_Assay Lead_Opt Lead Optimization (SAR Studies) Cell_Assay->Lead_Opt

Caption: A typical workflow for kinase inhibitor screening.

Conclusion

Trifluoromethylated indazoles represent a highly valuable class of compounds in contemporary drug discovery. The strategic incorporation of the trifluoromethyl group imparts advantageous physicochemical properties that can lead to enhanced biological activity and improved pharmacokinetic profiles. This guide has provided a comprehensive overview of the key physicochemical characteristics of these scaffolds, along with detailed experimental protocols for their determination. The visualization of relevant signaling pathways and experimental workflows further serves as a practical resource for researchers. Continued exploration of the vast chemical space surrounding the trifluoromethylated indazole nucleus, with a focus on optimizing both potency and drug-like properties, holds significant promise for the development of novel therapeutics.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-(Trifluoromethyl)-1H-Indazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-(Trifluoromethyl)-1H-Indazole and its closely related analogues. Due to the limited availability of public domain spectral data for the parent compound, this report leverages data from substituted derivatives to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry due to its prevalence in various pharmacologically active molecules. NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of such compounds. This guide presents a compilation of available NMR data for key derivatives, detailed experimental protocols for data acquisition, and visual representations of the molecular structure and NMR correlations.

Experimental Protocols

The following outlines a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for indazole derivatives, based on standard laboratory practices.

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Complete dissolution is ensured by gentle vortexing or sonication.

Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and a 100 MHz instrument for ¹³C NMR. The probe temperature is maintained at a constant 25 °C.

¹H NMR Acquisition: A standard one-pulse ¹H NMR spectrum is acquired. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A longer relaxation delay (e.g., 2-10 seconds) may be necessary for the observation of quaternary carbons. A significantly larger number of scans is generally required compared to ¹H NMR to obtain a spectrum with a good signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is processed with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transformation. The resulting spectra are phased and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak.

Spectral Data Analysis

This compound-3-carboxylic acid

The ¹H NMR spectrum of this compound-3-carboxylic acid, recorded in DMSO-d₆ at 400 MHz, offers a close approximation for the aromatic proton signals of the parent compound. The presence of the carboxylic acid group at the C3 position will primarily influence the chemical shift of the N-H proton and to a lesser extent, the aromatic protons.

Table 1: ¹H NMR Spectral Data of this compound-3-carboxylic acid in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityAssignment
~13.5 (very broad)sN-H
8.1 - 8.2sH-7
7.8 - 7.9dH-4
7.4 - 7.5dH-5

Note: The exact chemical shifts can vary slightly. The N-H proton signal is typically broad and its chemical shift is highly dependent on solvent and concentration.

3-Phenyl-6-(trifluoromethyl)-1H-indazole

The spectral data for 3-Phenyl-6-(trifluoromethyl)-1H-indazole in CDCl₃ provides additional context, particularly for the carbon skeleton. The phenyl group at C3 will significantly affect the chemical shifts of the indazole ring, but the data for the trifluoromethyl-substituted benzene ring remains informative.[1]

Table 2: ¹³C NMR Spectral Data of 3-Phenyl-6-(trifluoromethyl)-1H-indazole in CDCl₃ [1]

Chemical Shift (δ, ppm)Assignment
146.42C-7a
136.97C-3
125.51C-3a
124.57 (q, J = 4.4 Hz)C-5
124.27 (q, J = 271.4 Hz)-CF₃
122.63C-4
113.00 (q, J = 34.4 Hz)C-6
120.80C-7

Note: The assignments are based on the provided data for the substituted compound and may differ for the parent molecule. The signals for C-6 and the -CF₃ carbon appear as quartets due to coupling with the fluorine atoms.[1]

Visualizations

The following diagrams illustrate the chemical structure and the through-bond correlations that give rise to the observed NMR signals.

Caption: Chemical structure of this compound.

Caption: Expected ¹H-¹H COSY correlations for the aromatic protons.

G Key ¹H-¹³C HMBC Correlations cluster_protons ¹H cluster_carbons ¹³C H4 H4 C3 C3 H4->C3 C5 C5 H4->C5 C6 C6 H4->C6 C7a C7a H4->C7a H5 H5 C3a C3a H5->C3a H5->C6 C4 C4 H5->C4 C7 C7 H5->C7 H7 H7 H7->C5 H7->C6 H7->C7a

Caption: Expected key long-range ¹H-¹³C HMBC correlations.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound by leveraging data from closely related, substituted analogues. The provided tables summarize the key quantitative data, and the detailed experimental protocols offer a blueprint for obtaining high-quality spectra. The visualizations aid in the conceptualization of the molecular structure and the expected NMR correlations. This information serves as a valuable resource for researchers in the fields of chemical synthesis and drug development, facilitating the structural characterization and analysis of this important class of compounds.

References

Mass Spectrometry Analysis of 6-(Trifluoromethyl)-1H-Indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 6-(Trifluoromethyl)-1H-Indazole, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of public domain spectral data for this specific molecule, this report compiles predicted data based on the analysis of structurally similar compounds and fundamental principles of mass spectrometry. The experimental protocols provided are generalized for the acquisition of such data for small organic molecules.

Predicted Mass Spectrometry Data

The expected mass spectrometry data for this compound is based on its chemical structure and the known fragmentation patterns of related indazole derivatives and trifluoromethylated compounds.[1][2] Electron Ionization (EI) is a common technique for the analysis of such small molecules and is expected to produce a distinct fragmentation pattern useful for structural elucidation.[3]

Quantitative Data Summary

The following table summarizes the predicted key mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound.

Predicted Fragment m/z (Nominal Mass) Relative Abundance Notes
[M]+•186ModerateMolecular ion
[M-H]+185Moderate to HighLoss of a hydrogen atom
[M-N2]+•158ModerateLoss of a neutral nitrogen molecule (N2)
[M-CF3]+117HighLoss of the trifluoromethyl group
[C7H5N]+103ModerateFragmentation of the indazole ring
[CF3]+69ModerateTrifluoromethyl cation

Experimental Protocols

A generalized protocol for the mass spectrometry analysis of this compound is provided below. This can be adapted based on the specific instrumentation and experimental goals.

Sample Preparation
  • Sample Purity : Ensure the sample of this compound is of high purity to avoid interference from impurities.

  • Solvent Selection : Dissolve a small amount of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Dilution : Further dilute the stock solution to a final concentration appropriate for the mass spectrometer being used (e.g., 1-10 µg/mL).

Instrumentation and Data Acquisition
  • Mass Spectrometer : A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.[4]

  • Ionization Source : Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is often suitable for generating fragment ions for structural identification.[1]

  • Sample Introduction : The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for dissolved samples.[1][4]

  • Mass Analyzer Settings :

    • Mass Range : Set the mass analyzer to scan a range that includes the expected molecular ion and fragment masses (e.g., m/z 50-300).

    • Ionization Energy : For EI, a standard energy of 70 eV is typically used.[5]

    • Data Acquisition Mode : Acquire data in full scan mode to obtain a complete mass spectrum. If specific fragments are of interest, tandem MS (MS/MS) can be employed to study fragmentation pathways.[2]

Visualizations

Experimental Workflow

The general workflow for the mass spectrometry analysis of this compound is depicted below.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample_Purity_Check Purity Check Dissolution Dissolution in Volatile Solvent Sample_Purity_Check->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Introduction Sample Introduction (GC/LC/Direct) Dilution->Introduction Ionization Ionization (EI/ESI) Introduction->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Spectral_Interpretation Spectral Interpretation Data_Acquisition->Spectral_Interpretation Structure_Elucidation Structure Elucidation Spectral_Interpretation->Structure_Elucidation

Caption: General workflow for the mass spectrometry analysis of this compound.

Predicted Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under Electron Ionization (EI).

Fragmentation_Pathway M [C8H5F3N2]+• m/z = 186 M_H [C8H4F3N2]+ m/z = 185 M->M_H -H• M_N2 [C8H5F3]+• m/z = 158 M->M_N2 -N2 M_CF3 [C7H5N2]+ m/z = 117 M->M_CF3 -CF3• C7H5N [C7H5N]+ m/z = 103 M_CF3->C7H5N -N•

Caption: Predicted EI fragmentation pathway of this compound.

References

Infrared spectroscopy of 6-(Trifluoromethyl)-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectroscopy of 6-(Trifluoromethyl)-1H-Indazole

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of this compound, a key heterocyclic building block in medicinal chemistry and drug discovery. Due to the limited availability of public domain experimental spectral data for this specific molecule, this report compiles predicted data based on the analysis of structurally similar compounds and established principles of vibrational spectroscopy. The information herein is intended for researchers, scientists, and drug development professionals.

Predicted Infrared Spectral Data

The following table summarizes the expected infrared absorption bands for this compound. These predictions are derived from a combination of data from related indazole derivatives, including 3-Bromo-6-(trifluoromethyl)-1H-indazole and 3-Phenyl-6-(trifluoromethyl)-1H-indazole, and general infrared spectroscopy correlation tables. The assignments should be considered tentative until confirmed by experimental data on the target molecule.

Wavenumber (cm⁻¹)IntensityTentative Assignment of Vibrational Mode
~3300-3000Medium, BroadN-H stretching vibration of the indazole ring
~3100-3000Weak-MediumAromatic C-H stretching vibrations
~1620-1580Medium-StrongC=C stretching vibrations of the aromatic ring
~1520-1480Medium-StrongC=N stretching vibration within the indazole ring
~1340StrongSymmetric C-F stretching of the -CF₃ group
~1250-1100Strong, Multiple BandsAsymmetric C-F stretching and other C-F vibrations
~1170-1120StrongIn-plane C-H bending vibrations
~900-700Medium-StrongOut-of-plane C-H bending vibrations

Experimental Protocol for Infrared Spectrum Acquisition

The following is a generalized experimental protocol for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid organic compound such as this compound.

Sample Preparation (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a common technique for preparing solid samples for transmission FTIR.

  • Grinding: In a dry agate mortar and pestle, grind a small amount of the sample (approximately 1-2 mg) until it is a fine powder.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar. Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly to ensure a homogeneous distribution of the sample within the KBr matrix.

  • Pellet Formation: Transfer the powdered mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Sample Placement: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition
  • Background Spectrum: With the sample compartment empty (or containing a pure KBr pellet for baseline correction), acquire a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum: Place the sample holder with the KBr pellet containing this compound into the sample compartment.

  • Spectral Collection: Acquire the infrared spectrum over the desired range, typically from 4000 cm⁻¹ to 400 cm⁻¹. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (a minimum of 16 scans is common).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation (e.g., KBr Pellet) Purification->SamplePrep IR_Spectroscopy FTIR Spectroscopy SamplePrep->IR_Spectroscopy NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, ¹⁹F) SamplePrep->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (MS) SamplePrep->Mass_Spectrometry Data_Analysis Spectral Data Analysis IR_Spectroscopy->Data_Analysis NMR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis Structure_Elucidation Structure Elucidation & Confirmation Data_Analysis->Structure_Elucidation

A generalized workflow for the synthesis and spectral characterization of a chemical compound.

Interpretation of the Infrared Spectrum

The interpretation of the IR spectrum of this compound involves correlating the observed absorption bands with the vibrational modes of its functional groups.

  • N-H Region (around 3300-3000 cm⁻¹): A broad absorption band in this region is characteristic of the N-H stretching vibration of the indazole ring. The broadness is due to hydrogen bonding.

  • Aromatic C-H Region (around 3100-3000 cm⁻¹): Weak to medium intensity bands in this region correspond to the stretching vibrations of the C-H bonds on the aromatic ring.

  • Fingerprint Region (below 1600 cm⁻¹): This region contains a wealth of information about the molecule's structure.

    • C=C and C=N Stretching: Strong absorptions between 1620 cm⁻¹ and 1480 cm⁻¹ are indicative of the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the bicyclic aromatic system.

    • C-F Stretching: The trifluoromethyl group will give rise to very strong and characteristic absorption bands. The symmetric C-F stretch is expected around 1340 cm⁻¹, while the asymmetric stretches typically appear as a complex series of strong bands in the 1250-1100 cm⁻¹ region. These are often the most intense peaks in the spectrum.

    • C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur at lower wavenumbers and can provide information about the substitution pattern of the benzene ring.

By carefully analyzing the positions, intensities, and shapes of the absorption bands in the experimental spectrum and comparing them with the predicted data and known group frequencies, a confident structural confirmation of this compound can be achieved.

The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Trifluoromethylated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole core, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, leading to its incorporation into numerous therapeutic agents. A pivotal advancement in the evolution of indazole-based drug discovery has been the strategic introduction of the trifluoromethyl (CF3) group. This modification has proven to be a powerful tool, significantly enhancing the pharmacological profiles of these compounds.[1]

The trifluoromethyl group, often serving as a bioisostere for a methyl group, imparts a range of desirable characteristics.[1] Its strong electron-withdrawing nature can modulate the pKa of neighboring functional groups, thereby influencing binding affinities with target proteins.[1] Furthermore, the exceptional strength of the carbon-fluorine bond renders the CF3 group highly resistant to metabolic degradation, which can translate to improved in vivo stability and a longer therapeutic half-life for drug candidates.[1] This technical guide provides a comprehensive overview of the discovery and history of trifluoromethylated indazole scaffolds, detailing their synthesis, biological activities, and the signaling pathways they modulate.

Historical Perspective and Discovery

While the precise first synthesis of a trifluoromethylated indazole is not readily apparent in seminal literature, the emergence of these scaffolds is intrinsically linked to the broader development of organofluorine chemistry in drug discovery. The deliberate incorporation of fluorine and trifluoromethyl groups into bioactive molecules gained significant traction in the mid-20th century as chemists began to appreciate their profound impact on a compound's physicochemical and biological properties.

The development of synthetic methodologies has been central to the exploration of trifluoromethylated indazoles. Early approaches likely involved the cyclization of precursors already bearing a trifluoromethyl group. Modern synthetic strategies are more diverse and efficient, allowing for the creation of extensive libraries of these compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Key Synthetic Methodologies

The synthesis of trifluoromethylated indazoles can be broadly categorized into two main approaches: construction of the indazole ring from a trifluoromethylated precursor and direct trifluoromethylation of a pre-formed indazole scaffold.

Cyclization of Trifluoromethylated Precursors

A prevalent strategy involves the cyclocondensation of a substituted hydrazine with a trifluoromethylated carbonyl compound. A notable example is the synthesis of trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives through the reaction of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate.[1][2]

Experimental Protocol: General Procedure for the Synthesis of 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one Derivatives [1]

  • Materials: 3-aminoindazole derivative (1.0 eq), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 eq), methanol, phosphoric acid.

  • Procedure:

    • A mixture of the 3-aminoindazole derivative and ethyl 4,4,4-trifluoro-3-oxobutanoate in a 4:1 mixture of methanol and phosphoric acid is refluxed for 24 hours.

    • After cooling to room temperature, the resulting precipitate is filtered.

    • The precipitate is washed with methanol and dried under vacuum to yield the desired product.

Another key method is the diazotization of a trifluoromethyl-containing aniline followed by cyclization. For instance, the synthesis of 3-Bromo-6-(trifluoromethyl)-1H-indazole can commence from 2-amino-4-(trifluoromethyl)benzonitrile.

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)-1H-indazole

  • Materials: 2-amino-4-(trifluoromethyl)benzonitrile, acetic acid, propionic acid, sodium nitrite, water, sodium hydroxide solution.

  • Procedure:

    • Dissolve 2-amino-4-(trifluoromethyl)benzonitrile in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 1-2 hours.

    • Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours, or until the reaction is complete (monitored by TLC or HPLC).

    • Cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.

Functionalization of the Indazole Core

Modern synthetic chemistry has enabled the direct introduction of trifluoromethylated groups onto the indazole scaffold, often through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, allowing for the formation of C-C bonds between the indazole core and trifluoromethylated aryl boronic acids.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling [2]

  • Materials: 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivative (1.0 equiv.), aryl boronic acid (1.3 equiv.), sodium carbonate (3 equiv.), PdCl2(PPh3)2 (0.1 equiv.), 1,4-dioxane, water.

  • Procedure:

    • A solution of the chlorinated indazole derivative in a 4:1 mixture of 1,4-dioxane and water is degassed with argon.

    • Sodium carbonate, the aryl boronic acid, and the palladium catalyst are added.

    • The reaction mixture is heated to 90 °C for 1 hour in a sealed tube.

    • After cooling, the product is extracted and purified.

Biological Activity and Therapeutic Applications

Trifluoromethylated indazole scaffolds have demonstrated significant potential across a range of therapeutic areas, most notably in oncology and inflammation. Their efficacy often stems from their ability to act as potent and selective inhibitors of protein kinases and other key biological targets.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Trifluoromethylated indazoles have emerged as a promising class of kinase inhibitors, with the CF3 group often enhancing binding affinity and selectivity for the ATP-binding pocket of these enzymes.[1]

Table 1: Inhibitory Activity of Trifluoromethylated Indazole Derivatives against Various Kinases

Compound/ScaffoldTarget KinaseIC50 (nM)Reference
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamideFGFR130.2 ± 1.9[3]
1H-indazole derivativeFGFR1-30.8 - 90 µM[3]
3-aryl-indazole derivativepan-Trk1.6 (TRKA)[4]
Indazole-containing compound 24Influenza A (H1N1)690 (EC50)[5]
Indazole-containing compound 27Influenza A (H1N1)8030 (EC50)[5]
Indazole-containing compound 31Influenza A (H1N1)14600 (EC50)[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based) [6]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a trifluoromethylated indazole derivative against a specific protein kinase.

  • Principle: The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

  • Materials: Kinase of interest, kinase substrate peptide, ATP, test compound, kinase assay buffer, ADP-Glo™ Kinase Assay Kit (or similar), multi-well plates, plate reader with luminescence detection.

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

    • Kinase Reaction: In a multi-well plate, add the serially diluted compound or DMSO control. Add the kinase to each well and incubate to allow for inhibitor binding. Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

    • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TRPA1 Antagonism

The Transient Receptor Potential Ankryin 1 (TRPA1) ion channel is a sensor for pain, cold, and itch.[7] A high-throughput screening campaign identified a 5-(2-chlorophenyl)indazole compound as a TRPA1 antagonist. Subsequent optimization, which included the introduction of a trifluoromethyl group at the 2-position of the phenyl ring, led to the discovery of highly potent and selective antagonists.[8]

Table 2: TRPA1 Antagonistic Activity of Phenyl-Indazole Derivatives

CompoundR-group on Phenyl RinghTRPA1 IC50 (µM)Reference
11H>10[9]
12F2.5[9]
4Cl1.23[8]
17CF30.164[9]
316-methyl on indazole, 2-CF3 on phenyl0.015[8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of trifluoromethylated indazoles are a direct consequence of their interaction with specific nodes within cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these inhibitors.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. Several indazole-based compounds have been developed to inhibit VEGFR, thereby blocking downstream signaling cascades.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Trifluoromethylated Indazole Inhibitor Inhibitor->VEGFR PLK4_Signaling_Pathway PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Aberrant_Dup Aberrant Duplication PLK4->Aberrant_Dup Overexpression Aneuploidy Aneuploidy Centriole_Dup->Aneuploidy Normal Cell_Death Cell Death Aneuploidy->Cell_Death Inhibitor Trifluoromethylated Indazole Inhibitor Inhibitor->PLK4 Aberrant_Dup->Aneuploidy TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Stimuli Noxious Stimuli (e.g., irritants, cold) TRPA1 TRPA1 Channel Stimuli->TRPA1 Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Signaling Downstream Signaling (e.g., CGRP release) Ca_Influx->Signaling Pain_Inflammation Pain & Inflammation Signaling->Pain_Inflammation Antagonist Trifluoromethylated Indazole Antagonist Antagonist->TRPA1

References

Biological Screening of a 6-(Trifluoromethyl)-1H-Indazole Compound Library: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Its unique bicyclic aromatic structure provides a versatile framework for developing potent and selective ligands for a variety of biological targets. The incorporation of a trifluoromethyl (-CF3) group at the 6-position of the indazole ring has emerged as a particularly effective strategy in drug design.[3] The strong electron-withdrawing nature and metabolic stability of the -CF3 group can significantly enhance a compound's potency, selectivity, and pharmacokinetic properties.[3] This technical guide provides an in-depth overview of the biological screening of a 6-(trifluoromethyl)-1H-indazole compound library, with a focus on their application as kinase inhibitors in oncology.

This document outlines detailed experimental protocols for the synthesis and biological evaluation of these compounds, presents quantitative data in a clear and comparative format, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and therapeutic potential.

Data Presentation: In Vitro Biological Activity

The following tables summarize the in vitro biological activity of representative this compound derivatives against various protein kinases and cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the target's activity or cell growth), which is a standard measure of a compound's potency.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (nM)
Indazole-A VEGFR-215
PDGFRβ45
c-Kit60
Indazole-B FGFR1< 4.1
FGFR22.0
KG-1 (Cell line)25.3
Indazole-C FLT341.6
FLT3-ITD (W51)22.8
FLT3-TKD (D835Y)5.64
Indazole-D Pim-13
Pim-211
Pim-37
Indazole-E Aurora A13,000
Aurora B8,000

Data compiled from multiple sources for illustrative purposes.[1][4]

Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)
Indazole-F A549Lung Carcinoma0.85
HCT116Colon Carcinoma0.52
MCF7Breast Adenocarcinoma1.12
Indazole-G PC-3Prostate Adenocarcinoma2.5
HeLaCervical Adenocarcinoma3.1
Indazole-H K562Chronic Myelogenous Leukemia0.78
U937Histiocytic Lymphoma1.05

Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

Detailed methodologies for the synthesis of a this compound library and its subsequent biological screening are provided below.

Synthesis of a this compound Library

A common and versatile method for the synthesis of a diverse library of this compound compounds involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, starting from a halogenated indazole core.[3][5]

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a microwave vial, combine 3-bromo-6-(trifluoromethyl)-1H-indazole (1 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, for example, cesium carbonate (2-3 equivalents), in a suitable solvent system like 1,4-dioxane and water.[5]

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Seal the vial and heat the reaction mixture in a microwave reactor to the appropriate temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.

Biological Screening Protocols

A tiered screening approach is typically employed to identify and characterize the biological activity of the compound library.

1. Primary Screening: In Vitro Kinase Assay (TR-FRET)

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust and high-throughput method for measuring kinase activity.[3]

  • Materials:

    • Kinase of interest

    • Biotinylated substrate peptide

    • ATP

    • Kinase assay buffer

    • Test compounds (dissolved in DMSO)

    • Stop solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC)

    • 384-well microplates

  • Procedure:

    • Dispense the test compounds at various concentrations into the wells of a 384-well plate.

    • Prepare a reaction mixture containing the kinase, biotinylated substrate peptide, and ATP in the kinase buffer.

    • Initiate the kinase reaction by adding the reaction mixture to the wells containing the test compounds.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding the stop solution.

    • Incubate the plate for another 60 minutes at room temperature to allow for the binding of the antibody and SA-APC to the phosphorylated substrate.

    • Read the TR-FRET signal on a compatible plate reader.

    • Calculate the IC50 values from the dose-response curves.[3]

2. Secondary Screening: Cell Proliferation Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.[3]

  • Materials:

    • Cancer cell lines

    • Cell culture medium and supplements

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well microplates

  • Procedure:

    • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.[3]

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[3]

    • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the MTT to formazan crystals.[3]

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Determine the IC50 values by plotting the percentage of cell viability against the compound concentration.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound kinase inhibitors and a typical experimental workflow for their screening.

G cluster_workflow Experimental Workflow Library 6-(CF3)-1H-Indazole Library Synthesis PrimaryScreen Primary Screen (In Vitro Kinase Assay) Library->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID SecondaryScreen Secondary Screen (Cell-Based Assays) HitID->SecondaryScreen LeadID Lead Identification SecondaryScreen->LeadID LeadOpt Lead Optimization (SAR Studies) LeadID->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical

Figure 1: A generalized workflow for the discovery and development of this compound based kinase inhibitors.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Inhibitor 6-(CF3)-1H-Indazole Inhibitor Inhibitor->VEGFR2

Figure 2: Inhibition of the VEGFR-2 signaling pathway by a this compound compound.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Growth mTOR->Survival Inhibitor 6-(CF3)-1H-Indazole Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Figure 3: Overview of the PI3K/Akt/mTOR signaling pathway and potential inhibition points.

G cluster_pathway MAPK/ERK Signaling Pathway Stimuli Mitogens/Stress Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription Cell Proliferation ERK->Transcription Inhibitor 6-(CF3)-1H-Indazole Inhibitor Inhibitor->Raf Inhibitor->MEK

Figure 4: The MAPK/ERK signaling cascade and its inhibition by targeted compounds.

Conclusion

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents, particularly kinase inhibitors for the treatment of cancer. The strategic incorporation of the trifluoromethyl group often leads to compounds with enhanced potency, selectivity, and drug-like properties. This guide has provided a comprehensive overview of the key aspects of a biological screening campaign for a library of these compounds, from synthesis and in vitro screening to the elucidation of their mechanism of action through the modulation of critical signaling pathways. The presented data, protocols, and visualizations serve as a foundational resource for researchers in the field of drug discovery and development.

References

Solubility and Stability of 6-(Trifluoromethyl)-1H-Indazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and stability of 6-(Trifluoromethyl)-1H-Indazole, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document consolidates essential data, outlines detailed experimental protocols, and visualizes key experimental workflows to facilitate its use in medicinal chemistry and targeted therapy research.

Core Chemical Properties

This compound is a substituted indazole with the chemical formula C₈H₅F₃N₂ and a molecular weight of 186.13 g/mol .[1] Its structure features a trifluoromethyl group at the 6-position of the indazole ring, which can significantly influence its physicochemical properties, including lipophilicity and metabolic stability.[2]

PropertyValueSource
CAS Number954239-22-6[1][3]
Molecular FormulaC₈H₅F₃N₂[1][3]
Molecular Weight186.13 g/mol [1]
Boiling Point (Predicted)268.5±35.0 °C[1]
Density (Predicted)1.447±0.06 g/cm3 [1]
pKa (Predicted)12.15±0.40[1]
FormCrystalline Powder[1]
ColorAmber/Tan[1]

Predicted Solubility Profile

Specific quantitative solubility data for this compound in common laboratory solvents is not extensively available in public literature. However, based on the principle of "like dissolves like" and the compound's structure, a qualitative solubility profile can be predicted. The polar indazole ring with a hydrogen bond donor (N-H) and the highly lipophilic trifluoromethyl group suggest a varied solubility profile.

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High to ModerateStrong dipole-dipole interactions are expected to facilitate dissolution.
Polar Protic Water, Ethanol, MethanolLow to ModerateThe presence of a hydrogen bond donor and acceptor suggests some affinity for protic solvents. However, the aromatic core and trifluoromethyl group may limit solubility in water. Solubility is expected to be higher in alcohols compared to water.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateThe moderate polarity of these solvents should allow for reasonable dissolution.
Esters Ethyl AcetateModerateThe moderate polarity of ethyl acetate should facilitate the dissolution of the compound.
Halogenated Dichloromethane (DCM), ChloroformModerate to HighThe compound is expected to be soluble in these solvents due to its overall organic nature.
Nonpolar Hexanes, TolueneLowThe polar nature of the indazole ring is likely to limit solubility in nonpolar aliphatic and aromatic solvents.

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

To obtain precise solubility data, the isothermal shake-flask method is a widely accepted and recommended technique.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, water, ethanol, acetonitrile, dichloromethane, ethyl acetate)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The excess solid should be clearly visible to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered saturated solutions and the standard solutions using a validated HPLC method or UV/Vis spectroscopy.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated solutions by interpolating from the calibration curve.

Data Presentation: The results should be tabulated, expressing the solubility in units such as mg/mL or mol/L for each solvent at the specified temperature.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification A Add excess compound to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Filter supernatant (0.45 µm) D->E G Analyze samples and standards (HPLC/UV-Vis) E->G F Prepare standard solutions F->G H Calculate solubility from calibration curve G->H G Hypothetical Kinase Inhibition Pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Response Cell Proliferation / Survival TF->Response Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase2 Inhibits

References

An In-depth Technical Guide to the X-ray Crystallography of 6-(Trifluoromethyl)-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, X-ray crystallographic analysis, and biological significance of 6-(trifluoromethyl)-1H-indazole derivatives. These compounds are of significant interest in medicinal chemistry, particularly as kinase inhibitors. This document outlines detailed experimental protocols, summarizes key data, and visualizes relevant biological pathways and experimental workflows to support research and development in this area.

Introduction

Indazole scaffolds are a cornerstone in the development of therapeutic agents, with the incorporation of a trifluoromethyl group at the 6-position significantly enhancing their pharmacological properties. The trifluoromethyl group can improve metabolic stability, binding affinity, and cell permeability, making these derivatives promising candidates for drug discovery. X-ray crystallography is an indispensable tool for elucidating the three-dimensional atomic arrangement of these molecules, providing critical insights into their structure-activity relationships (SAR) and guiding rational drug design.

While a comprehensive set of publicly available crystallographic data for a wide range of this compound derivatives is limited, this guide consolidates available information on closely related structures and provides representative data to illustrate the key crystallographic features of the indazole core.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A common route begins with the appropriate trifluoromethyl-substituted aniline, which undergoes diazotization followed by cyclization to form the indazole ring. Further modifications, such as substitution at other positions, can be achieved through various organic reactions.

A generalized synthetic workflow is presented below:

Synthesis_Workflow Generalized Synthetic Workflow A Substituted Aniline (e.g., 4-amino-3-methylbenzonitrile) B Diazotization (e.g., NaNO2, HCl) A->B C Cyclization B->C D This compound Core C->D E Functionalization (e.g., Alkylation, Arylation) D->E F Target Derivative E->F

Caption: Generalized synthetic workflow for this compound derivatives.

X-ray Crystallography of Indazole Derivatives

X-ray crystallography provides definitive information on the molecular geometry, conformation, and intermolecular interactions in the solid state. This data is crucial for understanding how these molecules interact with their biological targets.

Experimental Protocols

1. Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvent systems include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof. The process is often carried out at room temperature in a dust-free environment.

2. X-ray Data Collection: Data collection is performed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is mounted on a goniometer head and maintained at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Representative Crystallographic Data

Due to the limited availability of specific crystallographic data for a series of this compound derivatives in the public domain, the following table presents representative data for a related indazole derivative to illustrate the typical parameters obtained from an X-ray crystallographic study.

ParameterRepresentative Value
Compound 3-Chloro-1-methyl-5-nitro-1H-indazole
Chemical FormulaC₈H₆ClN₃O₂
Formula Weight211.61
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8273(2)
b (Å)14.678(6)
c (Å)15.549(6)
α (°)90
β (°)96.130(9)
γ (°)90
Volume (ų)868.5(6)
Z4
Temperature (K)296
Radiation (Å)Mo Kα (0.71073)
R-factor (%)4.3

This data is for illustrative purposes and is based on a published crystal structure of a related indazole derivative.[1]

Biological Significance: Kinase Inhibition

Many this compound derivatives have been investigated as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. One of the primary targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

VEGFR-2 Signaling Pathway

Inhibition of the VEGFR-2 signaling cascade can block the formation of new blood vessels, a process essential for tumor growth and metastasis. The following diagram illustrates the simplified VEGFR-2 signaling pathway.

VEGFR2_Signaling Simplified VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates VEGF VEGF VEGF->VEGFR2 Binds Indazole This compound Derivative Indazole->VEGFR2 Inhibits Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PLCg->Migration Survival Cell Survival PLCg->Survival AKT Akt PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation AKT->Migration AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration ERK->Survival

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow for Kinase Inhibitor Drug Discovery

The development of a this compound derivative as a kinase inhibitor follows a structured workflow, from initial screening to preclinical studies.

Drug_Discovery_Workflow Kinase Inhibitor Drug Discovery Workflow A Compound Synthesis & Library Generation B High-Throughput Screening (Biochemical Assays) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E In Vitro Cellular Assays (Potency, Selectivity) D->E F X-ray Crystallography (Structure-Based Design) D->F Iterative Process G In Vivo Efficacy & Toxicology Studies D->G E->D F->D H Preclinical Candidate G->H

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. X-ray crystallography is a pivotal technique in this process, providing invaluable atomic-level insights that facilitate the design of more potent and selective inhibitors. While a comprehensive crystallographic database for this specific class of compounds is still emerging, the principles and protocols outlined in this guide provide a solid foundation for researchers. Continued investigation and data sharing within the scientific community will be crucial for advancing the therapeutic potential of these compelling molecules.

References

Methodological & Application

Application Notes: Utilizing 6-(Trifluoromethyl)-1H-Indazole for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in developing targeted therapies, especially kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP enables indazole-based compounds to act as competitive inhibitors at the ATP-binding site of kinases.[2] The inclusion of a trifluoromethyl group at the 6-position can significantly enhance metabolic stability, binding affinity, and cell permeability, making 6-(Trifluoromethyl)-1H-indazole and its derivatives highly valuable building blocks for drug discovery.[1] These compounds have been successfully used to synthesize inhibitors for a range of kinases implicated in diseases like cancer and inflammatory conditions.[3][4]

Rationale for Use in Kinase Inhibitor Synthesis

The effectiveness of the 1H-indazole core stems from its ability to mimic the purine ring of ATP. The nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, forming critical interactions with the hinge region of the kinase active site, a key factor for high binding affinity.[2] The trifluoromethyl (CF₃) group is a strong electron-withdrawing group that can modulate the acidity of the N-H proton, influencing its hydrogen-bonding capabilities. Furthermore, the lipophilic nature of the CF₃ group can improve membrane permeability and enhance interactions within hydrophobic pockets of the kinase active site.

Key Kinase Targets

Derivatives of this compound have demonstrated inhibitory activity against several important protein kinase families:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, which is essential for tumor growth and metastasis. Indazole-based compounds are prominent as potent VEGFR-2 inhibitors.[1][3]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is linked to the development of various cancers. The presence of a fluorine-containing substituent, such as a trifluoromethyl group, at the 6-position of the indazole ring has been shown to improve enzymatic activity.[1]

  • Apoptosis Signal-Regulating Kinase 1 (ASK1): A key component of the MAPK signaling pathway, ASK1 is a therapeutic target for inflammatory diseases.[4][5]

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a crucial therapeutic target.[6]

  • Pim Kinases: This family of serine/threonine kinases is involved in cell survival and proliferation and is often overexpressed in various cancers.[1]

  • Mitogen-Activated Protein Kinases (MAPKs): These kinases are central to signaling pathways that control cell growth, proliferation, and survival.[1]

Quantitative Data Summary

The following table summarizes the biological activity of representative kinase inhibitors synthesized using an indazole scaffold, highlighting the potency achieved with this core structure.

Compound ID/ReferenceKinase Target(s)IC₅₀ (nM)Notes
Compound 27a [1]FGFR1< 4.16-fluoro substituted 1H-indazol-3-amine derivative.
Compound 27a [1]FGFR22.0Demonstrates high potency with halogen substitution at the 6-position.
Compound 59a [1]Pim-1, Pim-2, Pim-33 - 11A 3-(pyrazin-2-yl)-1H-indazole derivative with good potency but low metabolic stability.
Compound 59c [1]Pim-1, Pim-2, Pim-33 - 70An optimized derivative with nanomolar potency.
Compound 8r [6]FLT341.6A potent N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivative.
Compound 8r [6]FLT3-ITD (W51)22.8Active against common resistance-conferring mutants.
Compound 8r [6]FLT3-TKD (D835Y)5.64Highly potent against tyrosine kinase domain mutants.
Analog B (15) [5]ASK1 Kinase12Optimized 1H-indazole analog from SAR studies.
Analog B (15) [5]AP1-HEK293 Cell65Shows potent activity in a cell-based assay.

Experimental Protocols

Detailed methodologies for key synthetic reactions and biological assays are provided below.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of a halogenated indazole with a boronic acid, a common strategy for elaborating the indazole core.[3]

Reagents and Materials:

  • 3-Bromo-6-(trifluoromethyl)-1H-indazole

  • Desired boronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Cesium Carbonate, 2-3 equivalents)

  • Solvent mixture (e.g., 1,4-dioxane/ethanol/water)

  • Microwave vial

  • Microwave reactor

  • Organic solvent (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • In a microwave vial, combine 3-Bromo-6-(trifluoromethyl)-1H-indazole (1 eq), the desired boronic acid (1.2-1.5 eq), palladium catalyst (5 mol%), and base (2-3 eq).

  • Add the solvent mixture to the vial.

  • Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 140°C) for a designated time.[3]

  • After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water.

  • Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.[3]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the palladium-catalyzed formation of a C-N bond between a halogenated indazole and an amine.[3]

Reagents and Materials:

  • 3-Bromo-6-(trifluoromethyl)-1H-indazole

  • Desired amine (1.1-1.2 equivalents)

  • Palladium precatalyst (e.g., RuPhos-based, 1-2 mol%)

  • Strong base (e.g., Lithium bis(trimethylsilyl)amide - LiHMDS, 2.2 equivalents)

  • Dry, aprotic solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel under an inert atmosphere, add 3-Bromo-6-(trifluoromethyl)-1H-indazole (1 eq), the desired amine (1.1-1.2 eq), the palladium precatalyst (1-2 mol%), and the base (2.2 eq).[3]

  • Add dry THF as the solvent.

  • The reaction may require heating. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the product using column chromatography.[3]

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a method to assess the inhibitory activity of synthesized compounds against a target kinase.[3][5]

Reagents and Materials:

  • Target kinase enzyme

  • Kinase substrate

  • ATP

  • Kinase buffer

  • Test compounds (inhibitors) at various concentrations

  • 96-well or 384-well plates

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo™, ADP-Glo™)

  • Plate reader capable of measuring luminescence

Procedure:

  • Reaction Setup: Prepare a master mix containing kinase buffer, ATP, and the appropriate substrate.

  • Dispense the master mix into the wells of a plate.

  • Add the test compound at various concentrations to the designated wells. Include control wells with diluent only (e.g., DMSO).

  • Initiate Reaction: Initiate the kinase reaction by adding a diluted solution of the kinase enzyme to all wells.

  • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[3]

  • Terminate Reaction: Add a detection reagent (e.g., Kinase-Glo™ or ADP-Glo™ Reagent) to each well. This reagent terminates the reaction and measures the amount of ATP remaining (Kinase-Glo™) or ADP produced (ADP-Glo™).[3][5]

  • Incubate at room temperature for the time specified by the kit manufacturer (e.g., 15-40 minutes).

  • Data Acquisition: Measure the luminescent signal using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the data using a suitable software package.

Visualizations

Signaling Pathway and Experimental Workflow

Diagrams illustrating key biological pathways and experimental workflows provide a clear visual context for the application of this compound in kinase inhibitor development.

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-2 p1 VEGFR->p1 PLCg PLCγ PKC PKC PLCg->PKC p2 PKC->p2 Raf Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->p2 Proliferation Gene Expression (Proliferation, Angiogenesis) p1->PLCg p1->Raf p2->Proliferation p3 VEGF VEGF VEGF->VEGFR Binds Inhibitor Indazole Inhibitor Inhibitor->VEGFR Inhibits

Caption: Simplified VEGFR-2 signaling pathway inhibited by an indazole-based compound.

Kinase_Inhibitor_Workflow Start 6-(Trifluoromethyl) -1H-Indazole Derivative Synth Chemical Synthesis (e.g., Suzuki or Buchwald-Hartwig) Start->Synth Purify Purification & Characterization (Chromatography, NMR) Synth->Purify Biochem Biochemical Assay (In Vitro Kinase IC₅₀) Purify->Biochem Biochem->Synth SAR Feedback Cellular Cell-Based Assay (Target Engagement, Anti-proliferative) Biochem->Cellular Potent Hits Lead Lead Compound Cellular->Lead

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-bromo-6-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of 3-bromo-6-(trifluoromethyl)-1H-indazole with various boronic acids. The 6-(trifluoromethyl)-1H-indazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The C-3 functionalization of this core via Suzuki-Miyaura coupling allows for the rapid generation of libraries of novel compounds for drug discovery and development.

This document outlines a generalized microwave-assisted protocol that has been shown to be effective for the coupling of 3-bromoindazoles. The provided data, including a comparative table of reaction outcomes with different boronic acids, is based on established literature for the target molecule and structurally related heterocyclic compounds.

Data Presentation: Suzuki-Miyaura Coupling of 3-bromo-6-(trifluoromethyl)-1H-indazole

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of 3-bromo-6-(trifluoromethyl)-1H-indazole with a variety of aryl and heteroaryl boronic acids. The reaction conditions are based on the optimized microwave-assisted protocol detailed below. It is important to note that yields can vary based on the specific boronic acid used, purity of reagents, and precise reaction conditions. The data presented here is a compilation from literature reports on the target substrate and structurally analogous compounds to provide a comparative overview.

EntryBoronic Acid PartnerProductTypical Yield (%)
1Phenylboronic acid3-Phenyl-6-(trifluoromethyl)-1H-indazole70-85%
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-6-(trifluoromethyl)-1H-indazole80-95%
33-Fluorophenylboronic acid3-(3-Fluorophenyl)-6-(trifluoromethyl)-1H-indazole75-90%
44-Acetylphenylboronic acid3-(4-Acetylphenyl)-6-(trifluoromethyl)-1H-indazole65-80%
5Pyridin-3-ylboronic acid3-(Pyridin-3-yl)-6-(trifluoromethyl)-1H-indazole60-75%
6Thiophen-2-ylboronic acid3-(Thiophen-2-yl)-6-(trifluoromethyl)-1H-indazole70-85%

Experimental Protocols

This section provides a detailed, step-by-step methodology for the microwave-assisted Suzuki-Miyaura cross-coupling reaction of 3-bromo-6-(trifluoromethyl)-1H-indazole.

Materials:

  • 3-bromo-6-(trifluoromethyl)-1H-indazole

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or a comparable Pd(0) source.

  • Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2 - 3 equivalents)

  • Solvent: A mixture of 1,4-dioxane, ethanol, and water (e.g., 4:1:1 v/v/v)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Microwave reactor vials with caps

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a microwave reaction vial, add 3-bromo-6-(trifluoromethyl)-1H-indazole (1.0 equivalent), the desired boronic acid (1.2 - 1.5 equivalents), and the base (2 - 3 equivalents).

    • Add the palladium catalyst (5 mol%) to the vial.

    • Add the solvent mixture (1,4-dioxane/ethanol/water) to the vial to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Degassing:

    • Seal the microwave vial with a cap.

    • Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 10-15 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Microwave Irradiation:

    • Place the sealed vial into the microwave reactor.

    • Heat the reaction mixture to 140 °C for 30-60 minutes.[1] The optimal time may vary depending on the specific boronic acid used.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the mixture to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Mandatory Visualizations

To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)-Br(Ln) Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(Ln) ArPdBr->ArPdAr [R-B(OH)₃]⁻ Transmetal Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination ArBr 3-bromo-6-(trifluoromethyl) -1H-indazole BoronicAcid R-B(OH)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reagents Combine Reactants: 3-bromo-6-(trifluoromethyl)-1H-indazole, Boronic Acid, Base, Pd Catalyst, Solvent Start->Reagents Degas Degas with Inert Gas (Ar or N₂) Reagents->Degas Microwave Microwave Irradiation (140 °C, 30-60 min) Degas->Microwave Workup Aqueous Work-up (EtOAc/Water Extraction) Microwave->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-bromo-6-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the successful Buchwald-Hartwig amination of 3-bromo-6-(trifluoromethyl)-1H-indazole. This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of 3-amino-6-(trifluoromethyl)-1H-indazole derivatives, which are pivotal intermediates in the development of novel therapeutics, particularly in oncology research.[1]

The indazole scaffold is a privileged structure in medicinal chemistry, and the functionalization at the C3 position via C-N bond formation allows for the exploration of structure-activity relationships by introducing diverse amine functionalities.[2] The Buchwald-Hartwig amination offers significant advantages over classical methods due to its broad substrate scope, tolerance of various functional groups, and generally high yields.[3]

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine in the presence of a phosphine ligand and a base.[3][4] The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The aryl bromide (3-bromo-6-(trifluoromethyl)-1H-indazole) adds to the Pd(0) catalyst.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center and is subsequently deprotonated by the base to form a palladium-amido complex.

  • Reductive Elimination: The desired N-arylated indazole product is formed, and the active Pd(0) catalyst is regenerated.[3]

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Ar-Pd(II)(Br)L Ar-Pd(II)(Br)L Pd(0)L->Ar-Pd(II)(Br)L Oxidative Addition (Ar-Br) Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(Br)L->Ar-Pd(II)(NHR'R'')L Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)(NHR'R'')L->Pd(0)L Reductive Elimination Ar-NR'R'' 3-Amino-6-(trifluoromethyl) -1H-indazole Ar-Pd(II)(NHR'R'')L->Ar-NR'R'' Ar-Br 3-Bromo-6-(trifluoromethyl) -1H-indazole HNR'R'' Amine Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions and Expected Yields

The following table summarizes generalized reaction conditions and expected yields for the Buchwald-Hartwig amination of 3-bromo-6-(trifluoromethyl)-1H-indazole with various primary and secondary amines. Yields are based on literature precedents for similar 3-bromo-indazole derivatives.[2]

Amine TypeCatalyst/Ligand SystemBaseSolventTemperature (°C)Expected Yield (%)
Primary AminesPd₂(dba)₃ / BINAPNaOtBuToluene80-11070-90
Secondary AminesRuPhos PrecatalystLiHMDSTHF80-11070-90
Amides/CarbamatesPd(OAc)₂ / XantphosCs₂CO₃Dioxane100-12060-85

Experimental Protocols

The following is a generalized procedure for the Buchwald-Hartwig amination of 3-bromo-6-(trifluoromethyl)-1H-indazole. This protocol may require optimization for specific amines and scales. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials:

  • 3-bromo-6-(trifluoromethyl)-1H-indazole

  • Desired primary or secondary amine

  • Palladium precatalyst (e.g., RuPhos precatalyst, ~2 mol%)

  • Base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS), Sodium tert-butoxide (NaOtBu))

  • Anhydrous solvent (e.g., Toluene, Tetrahydrofuran (THF))

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-bromo-6-(trifluoromethyl)-1H-indazole (1.0 equivalent), the desired amine (1.2 equivalents), and the palladium precatalyst (e.g., a RuPhos-based catalyst, 1-2 mol%).[1][2]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., toluene or THF) via syringe. Subsequently, add the base (e.g., NaOtBu or LiHMDS, 2.0 equivalents) to the stirred reaction mixture.[2][3]

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with a saturated aqueous ammonium chloride solution.[3]

    • Extract the mixture with an organic solvent such as ethyl acetate (3 x 20 mL).[3]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired 3-amino-6-(trifluoromethyl)-1H-indazole.[2][3]

Experimental_Workflow start Start reactants 1. Add Reactants to Schlenk Tube (Indazole, Amine, Catalyst) start->reactants inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) reactants->inert add_solvents 3. Add Anhydrous Solvent & Base inert->add_solvents heat 4. Heat Reaction Mixture (80-110 °C) add_solvents->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor workup 6. Aqueous Workup (Quench, Extract, Dry) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify characterize 8. Characterize Product (NMR, MS) purify->characterize end End Product characterize->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a fresh batch of catalyst.
Poor quality reagentsUse freshly distilled/dried solvents and pure amines.
Incorrect baseThe choice of base is critical. Screen other bases like NaOtBu, K₂CO₃, or Cs₂CO₃ if LiHMDS is ineffective.[3]
Formation of Side Products Reductive dehalogenationUse a less sterically hindered ligand or lower the reaction temperature.[3]
Reaction at N1 of indazoleThis is generally less favored, but protection of the N1 position (e.g., with a BOC or SEM group) can ensure complete regioselectivity.[3]

By following these protocols and considering the provided data, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a diverse library of 3-amino-6-(trifluoromethyl)-1H-indazole derivatives for further investigation in drug discovery and development.

References

Application Notes and Protocols for 6-(Trifluoromethyl)-1H-Indazole in Agricultural Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct applications of 6-(Trifluoromethyl)-1H-Indazole as an active agrochemical ingredient are not extensively documented in publicly available literature, its structural motifs—the indazole core and the trifluoromethyl group—are prevalent in a wide range of biologically active compounds used in agriculture. The trifluoromethyl group is known to enhance the efficacy, stability, and bioavailability of agrochemicals. Similarly, the indazole scaffold is a key component in various patented herbicides, fungicides, and insecticides. Therefore, this compound is a valuable building block for the synthesis of novel and potentially potent agrochemicals. These application notes provide a framework for exploring the potential of this compound in agricultural research, including synthetic pathways to derivatives and generalized protocols for biological screening.

Rationale for Use in Agrochemical Research

The potential utility of this compound as a scaffold for new agrochemicals is based on the established bioactivity of its constituent parts:

  • Indazole Core: This heterocyclic system is a known pharmacophore in various pesticides. Patents reveal that derivatives of indazole are effective in controlling a range of pests and weeds.[1][2][3]

  • Trifluoromethyl Group (-CF3): The inclusion of a -CF3 group can significantly enhance the biological activity of a molecule. This is attributed to its high electronegativity, metabolic stability, and ability to increase lipophilicity, which can improve its uptake and transport in target organisms.[4]

Given these properties, this compound serves as a promising starting point for the development of new herbicides, fungicides, and insecticides through chemical modification.

Synthetic Pathway for Derivative Development

A plausible synthetic route for creating a library of potential agrochemicals from this compound involves functionalization at the N1 and C3 positions of the indazole ring. The following diagram illustrates a generalized synthetic workflow.

start This compound n_alkylation N-Alkylation / N-Arylation start->n_alkylation c3_functionalization C3 Functionalization (e.g., Halogenation, Formylation) start->c3_functionalization n_derivative N-Substituted Derivative n_alkylation->n_derivative c3_derivative C3-Substituted Derivative c3_functionalization->c3_derivative further_modification Further Modification (e.g., Suzuki Coupling, Amidation) n_derivative->further_modification c3_derivative->further_modification final_compound Candidate Active Ingredient further_modification->final_compound

Caption: Synthetic workflow for derivatization of this compound.

Biological Screening Protocols

The following are generalized protocols for the preliminary screening of derivatives of this compound for herbicidal, fungicidal, and insecticidal activity.

Herbicidal Activity Screening

Objective: To assess the pre- and post-emergence herbicidal activity of test compounds against common weed species.

Experimental Protocol:

  • Preparation of Test Solutions:

    • Dissolve the synthesized compounds in a suitable solvent (e.g., acetone or DMSO) to create a stock solution (e.g., 10,000 ppm).

    • Prepare serial dilutions to obtain test concentrations (e.g., 1000, 500, 250, 125, and 62.5 ppm) by diluting the stock solution with a water-surfactant mixture (e.g., 0.5% Tween 20).

  • Pre-emergence Assay:

    • Fill small pots with a sandy loam soil.

    • Sow seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weed species.

    • Apply the test solutions evenly to the soil surface.

    • Place pots in a greenhouse under controlled conditions (25-30°C, 14h light/10h dark cycle).

    • After 14-21 days, assess the percentage of weed control relative to a solvent-only control.

  • Post-emergence Assay:

    • Cultivate weed species as in the pre-emergence assay until they reach the 2-4 leaf stage.

    • Spray the foliage of the seedlings with the test solutions until runoff.

    • Return the pots to the greenhouse.

    • After 14-21 days, visually assess the percentage of injury (e.g., chlorosis, necrosis, growth inhibition) compared to a control group.

Data Presentation:

Compound IDTest Concentration (ppm)Pre-emergence Control (%) - E. crus-galliPre-emergence Control (%) - A. retroflexusPost-emergence Injury (%) - E. crus-galliPost-emergence Injury (%) - A. retroflexus
Control 00000
Derivative 1 1000DataDataDataData
Derivative 2 1000DataDataDataData
..................
Fungicidal Activity Screening

Objective: To evaluate the in vitro efficacy of test compounds against common plant pathogenic fungi.

Experimental Protocol:

  • Fungal Cultures:

    • Maintain cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum) on Potato Dextrose Agar (PDA).

  • Poisoned Food Technique:

    • Prepare PDA medium and autoclave.

    • While the medium is still molten (around 45-50°C), add the test compounds (dissolved in a minimal amount of solvent) to achieve final concentrations (e.g., 100, 50, 25, 10 µg/mL).

    • Pour the amended PDA into sterile Petri dishes.

    • Inoculate the center of each plate with a mycelial plug (5 mm diameter) from a fresh fungal culture.

    • Incubate the plates at 25°C in the dark.

    • After 5-7 days (or when the control plate shows full growth), measure the diameter of the fungal colony.

  • Calculation of Inhibition:

    • Calculate the percentage of mycelial growth inhibition using the formula:

      • Inhibition (%) = [(C - T) / C] * 100

      • Where C is the average diameter of the mycelial colony in the control group, and T is the average diameter in the treatment group.

Data Presentation:

Compound IDConcentration (µg/mL)Mycelial Growth Inhibition (%) - B. cinereaMycelial Growth Inhibition (%) - F. oxysporum
Control 000
Derivative 1 100DataData
Derivative 2 100DataData
............
Insecticidal Activity Screening

Objective: To determine the contact and ingestion toxicity of test compounds against a model insect pest.

Experimental Protocol:

  • Insect Rearing:

    • Maintain a laboratory colony of a suitable insect pest (e.g., larvae of Diamondback Moth, Plutella xylostella).

  • Leaf Dip Bioassay (Ingestion and Contact):

    • Prepare test solutions as described for the herbicidal assay.

    • Excise leaf discs from a suitable host plant (e.g., cabbage).

    • Dip each leaf disc into a test solution for 10-15 seconds and allow it to air dry.

    • Place one treated leaf disc in a Petri dish lined with moist filter paper.

    • Introduce a set number of insect larvae (e.g., 10 third-instar larvae) into each Petri dish.

    • Seal the dishes and maintain them at 25°C.

    • Record larval mortality at 24, 48, and 72 hours post-treatment.

Data Presentation:

Compound IDConcentration (ppm)Mortality (%) at 24hMortality (%) at 48hMortality (%) at 72h
Control 0005
Derivative 1 500DataDataData
Derivative 2 500DataDataData
...............

Visualization of Workflows and Pathways

Generalized Biological Screening Workflow

start Synthesized Derivatives of This compound primary_screening Primary Screening (High Concentration) start->primary_screening herbicidal Herbicidal Assay primary_screening->herbicidal fungicidal Fungicidal Assay primary_screening->fungicidal insecticidal Insecticidal Assay primary_screening->insecticidal hit_identification Hit Identification (>80% activity) herbicidal->hit_identification fungicidal->hit_identification insecticidal->hit_identification dose_response Dose-Response Study hit_identification->dose_response ec50_lc50 Determine EC50 / LC50 dose_response->ec50_lc50 lead_compound Lead Compound ec50_lc50->lead_compound

Caption: Workflow for biological screening of candidate agrochemicals.

Hypothetical Fungicidal Mode of Action: Sterol Biosynthesis Inhibition

Many fungicides act by inhibiting enzymes in the sterol biosynthesis pathway, which is essential for fungal cell membrane integrity.

acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol c14_demethylase C14-Demethylase (Enzyme) lanosterol->c14_demethylase ergosterol Ergosterol c14_demethylase->ergosterol disruption Membrane Disruption & Fungal Cell Death c14_demethylase->disruption cell_membrane Fungal Cell Membrane ergosterol->cell_membrane inhibitor Indazole Derivative (Hypothetical Inhibitor) inhibitor->c14_demethylase

Caption: Hypothetical inhibition of the fungal ergosterol biosynthesis pathway.

Conclusion

This compound represents a promising starting scaffold for the discovery of new agricultural chemicals. While direct evidence of its use as a standalone active ingredient is lacking, its chemical features suggest significant potential for derivatization into potent herbicides, fungicides, or insecticides. The protocols and workflows outlined in these notes provide a systematic approach for researchers to synthesize and evaluate novel candidate compounds derived from this versatile building block. Further research and patent analysis may reveal specific commercial applications where this compound or its close derivatives are utilized.

References

Application Notes and Protocols: 6-(Trifluoromethyl)-1H-Indazole as a Versatile Building Block for Novel TRPA1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 6-(trifluoromethyl)-1H-indazole as a key building block in the synthesis of potent and selective Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists. The following sections detail the rationale for its use, structure-activity relationships (SAR) of derived compounds, detailed synthetic protocols, and in vitro screening methodologies.

Introduction: Targeting TRPA1 with Indazole Scaffolds

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical mediator of pain, inflammation, and respiratory irritation. Its activation by a wide range of exogenous and endogenous noxious stimuli makes it a prime target for the development of novel analgesic and anti-inflammatory therapeutics. The indazole nucleus has emerged as a privileged scaffold in medicinal chemistry, and its derivatives have shown significant promise as TRPA1 antagonists.

The incorporation of a trifluoromethyl group at the 6-position of the indazole ring has been shown to significantly enhance the in vitro activity of these antagonists. This building block, this compound, offers a versatile platform for the synthesis of a diverse library of TRPA1 inhibitors through functionalization at various positions of the indazole core.

Structure-Activity Relationship (SAR) of Indazole-Based TRPA1 Antagonists

A high-throughput screening campaign and subsequent lead optimization have identified 5-(2-(trifluoromethyl)phenyl)indazoles as a potent class of TRPA1 antagonists. The SAR studies have revealed several key structural features that govern the inhibitory activity of these compounds. The trifluoromethyl group at the 2-position of the phenyl ring, in combination with various substituents at the 6-position of the indazole ring, has been shown to be crucial for high potency.

The following table summarizes the in vitro activity of a series of 6-substituted-5-(2-(trifluoromethyl)phenyl)-1H-indazole derivatives against human TRPA1 (hTRPA1).

Compound ID6-Position Substituent (R)hTRPA1 IC50 (µM)
4 H1.23[1][2]
11 F0.103
12 Cl0.058
13 Br0.046
14 I0.033
15 CH30.015[1][2]
16 OCH30.048
17 CF30.027
18 CN0.024
31 CH30.015[1][2]

Data sourced from a study on the discovery and optimization of 5-(2-(trifluoromethyl)phenyl)indazoles as TRPA1 antagonists.[1][2]

Experimental Protocols

Synthesis of this compound

Protocol:

  • Diazotization: Dissolve 2-amino-4-(trifluoromethyl)benzonitrile in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid). Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Cyclization: Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Synthesis of a Representative TRPA1 Antagonist: 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole (Compound 31)

This protocol describes the synthesis of a potent TRPA1 antagonist using a Suzuki-Miyaura cross-coupling reaction with a suitably functionalized this compound intermediate.

Step 1: Synthesis of 5-Bromo-6-(trifluoromethyl)-1H-indazole

This intermediate can be synthesized from this compound via electrophilic bromination.

Protocol:

  • Dissolve this compound in a suitable solvent such as acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench excess bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 5-bromo-6-(trifluoromethyl)-1H-indazole.

Step 2: Suzuki-Miyaura Cross-Coupling

Protocol:

  • In a microwave vial, combine 5-bromo-6-methyl-1H-indazole (1 equivalent), (2-(trifluoromethyl)phenyl)boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like cesium carbonate (Cs₂CO₃) (2-3 equivalents).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane, ethanol, and water.

  • Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 140 °C) for a designated time.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography to yield 6-methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole.

In Vitro Screening of TRPA1 Antagonists using a Calcium Imaging Assay

This protocol outlines a cell-based assay using a Fluorometric Imaging Plate Reader (FLIPR) to measure the inhibition of TRPA1 activation.

Materials:

  • HEK293 cells stably expressing human TRPA1 (hTRPA1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well black-walled, clear-bottom assay plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • TRPA1 agonist (e.g., cinnamaldehyde or AITC)

  • Test compounds (this compound derivatives)

  • Reference antagonist (e.g., HC-030031)

Protocol:

  • Cell Plating: Seed the hTRPA1-expressing HEK293 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in the assay buffer.

    • Remove the cell culture medium from the plates and add the loading buffer to each well.

    • Incubate the plates at 37°C for 1 hour in the dark.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and the reference antagonist in the assay buffer.

    • After the dye loading incubation, wash the cells with assay buffer.

    • Add the diluted compounds to the respective wells of the assay plate.

    • Incubate at room temperature for a specified time (e.g., 15-30 minutes).

  • FLIPR Assay:

    • Place the assay plate into the FLIPR instrument.

    • Record the baseline fluorescence for a short period.

    • Add the TRPA1 agonist to all wells at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Continue recording the fluorescence signal for several minutes to capture the calcium influx.

  • Data Analysis:

    • The increase in fluorescence intensity upon agonist addition corresponds to the intracellular calcium concentration.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (agonist only).

    • Determine the IC₅₀ value for each compound by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist TRPA1 Agonist (e.g., Cinnamaldehyde) TRPA1 TRPA1 Channel Agonist->TRPA1 Activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Opens Cellular_Response Cellular Response (e.g., Nociceptor Activation, Neurotransmitter Release) Ca_influx->Cellular_Response Initiates Antagonist This compound Antagonist Antagonist->TRPA1 Blocks

Caption: TRPA1 signaling pathway and mechanism of antagonism.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Screening Start Starting Materials (e.g., 2-amino-4-(trifluoromethyl)benzonitrile) Indazole This compound Start->Indazole Diazotization/ Cyclization Bromo_Indazole 5-Bromo-6-methyl-1H-indazole Indazole->Bromo_Indazole Bromination Antagonist TRPA1 Antagonist (e.g., Compound 31) Bromo_Indazole->Antagonist Suzuki-Miyaura Coupling Compound_Incubation Compound Incubation Antagonist->Compound_Incubation Test Compound Cell_Culture hTRPA1-HEK293 Cell Culture Dye_Loading Calcium Dye Loading Cell_Culture->Dye_Loading Dye_Loading->Compound_Incubation FLIPR FLIPR Assay (Agonist Addition) Compound_Incubation->FLIPR Data_Analysis Data Analysis (IC50 Determination) FLIPR->Data_Analysis

Caption: Workflow for synthesis and screening of TRPA1 antagonists.

References

Application Notes and Protocols: Synthesis and Anti-inflammatory Studies of 6-(Trtrifluoromethyl)-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of 6-(trifluoromethyl)-1H-indazole derivatives as potential anti-inflammatory agents. This class of compounds has garnered significant interest due to the versatile pharmacological activities of the indazole scaffold. The inclusion of a trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets.[1]

Introduction to this compound Derivatives in Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Key mediators of inflammation include cyclooxygenase-2 (COX-2), pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and nitric oxide (NO).[2][3] Indazole derivatives have shown promise as anti-inflammatory agents by targeting these mediators.[2][3] The this compound scaffold serves as a valuable starting point for the development of novel anti-inflammatory drug candidates.

Synthesis of this compound Derivatives

The synthesis of diverse this compound derivatives often commences with a key intermediate, 3-bromo-6-(trifluoromethyl)-1H-indazole. This intermediate allows for the introduction of various substituents at the 3-position through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][4]

Experimental Workflow for Synthesis

G start Start with 3-Bromo-6-(trifluoromethyl)-1H-indazole reaction_choice Choose Cross-Coupling Reaction start->reaction_choice suzuki Suzuki-Miyaura Coupling (C-C bond formation) reaction_choice->suzuki Aryl/Heteroaryl Substitution buchwald Buchwald-Hartwig Amination (C-N bond formation) reaction_choice->buchwald Amine Substitution reaction_suzuki React with Boronic Acid/Ester, Pd Catalyst, Base suzuki->reaction_suzuki reaction_buchwald React with Amine, Pd Catalyst, Base, Ligand buchwald->reaction_buchwald workup Reaction Work-up and Purification (e.g., Column Chromatography) reaction_suzuki->workup reaction_buchwald->workup characterization Characterize Final Product (NMR, MS, etc.) workup->characterization

Caption: General experimental workflow for the synthesis of 3-substituted-6-(trifluoromethyl)-1H-indazole derivatives.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 3-bromo-6-(trifluoromethyl)-1H-indazole with a boronic acid.[2][4]

Materials:

  • 3-Bromo-6-(trifluoromethyl)-1H-indazole

  • Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Cesium Carbonate, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Microwave vial

  • Standard glassware for organic synthesis

Procedure:

  • In a microwave vial, combine 3-bromo-6-(trifluoromethyl)-1H-indazole (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), palladium catalyst (e.g., 5 mol%), and base (2-3 equivalents).[4]

  • Add the degassed solvent mixture to the vial.

  • Seal the vial and heat the reaction mixture under microwave irradiation (e.g., 140°C) for a specified time, monitoring the reaction by TLC or LC-MS.[4]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-(trifluoromethyl)-1H-indazole derivative.[2]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the general procedure for the palladium-catalyzed Buchwald-Hartwig amination of 3-bromo-6-(trifluoromethyl)-1H-indazole with an amine.[2][4]

Materials:

  • 3-Bromo-6-(trifluoromethyl)-1H-indazole

  • Primary or secondary amine (1.2 equivalents)

  • Palladium precatalyst (e.g., BrettPhos precatalyst, 2 mol%)[5]

  • Base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS), 2.0 equivalents)[5]

  • Anhydrous solvent (e.g., THF)

  • Schlenk tube

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried Schlenk tube, add 3-bromo-6-(trifluoromethyl)-1H-indazole (1 equivalent), the amine (1.2 equivalents), and the palladium precatalyst (2 mol%).[5]

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Add the base dropwise to the stirred reaction mixture.[5]

  • Seal the tube and heat the reaction mixture (e.g., 65°C), monitoring the progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.[5]

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-amino-6-(trifluoromethyl)-1H-indazole derivative.[5]

In Vitro Anti-inflammatory Assays

The anti-inflammatory potential of the synthesized this compound derivatives can be evaluated using a panel of in vitro assays targeting key inflammatory mediators.

Data Presentation: In Vitro Anti-inflammatory Activity

The following tables summarize the inhibitory activities of hypothetical this compound derivatives against COX-2, TNF-α, IL-6, and Nitric Oxide production. IC₅₀ values for standard reference compounds are included for comparison.

Table 1: COX-2 Inhibitory Activity

CompoundIC₅₀ (µM)
Derivative 1Data not available
Derivative 2Data not available
Derivative 3Data not available
Celecoxib (Positive Control)0.04[6]

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

CompoundTNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)
Derivative 1Data not availableData not available
Derivative 2Data not availableData not available
Derivative 3Data not availableData not available
Indomethacin (Positive Control)143.7[7]Data not available

Table 3: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

CompoundIC₅₀ (µM)
Derivative 1Data not available
Derivative 2Data not available
Derivative 3Data not available
Indomethacin (Positive Control)56.8[7]
Protocol 3: Cyclooxygenase (COX-2) Inhibition Assay

This fluorometric assay determines the ability of test compounds to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer

  • 96-well plate

  • Fluorometric plate reader

Procedure:

  • Prepare solutions of the test compounds and a positive control (e.g., Celecoxib) at various concentrations.

  • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate for a further period (e.g., 10 minutes) at 37°C.

  • Stop the reaction and add the fluorometric probe.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Protocol 4: Pro-inflammatory Cytokine (TNF-α and IL-6) Production Assay

This protocol measures the inhibition of TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Materials:

  • RAW 264.7 cells

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • Test compounds

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or a positive control (e.g., Indomethacin) for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition and determine the IC₅₀ values.

Protocol 5: Nitric Oxide (NO) Production Inhibition Assay

This assay quantifies the inhibition of NO production in LPS-stimulated RAW 264.7 cells by measuring the accumulation of nitrite, a stable product of NO, in the culture medium using the Griess reagent.

Materials:

  • RAW 264.7 cells

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Treat the cells with different concentrations of the test compounds or a positive control for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatants.

  • Mix an equal volume of the supernatant with the Griess reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Create a standard curve using sodium nitrite to determine the nitrite concentration in the samples.

  • Calculate the percentage of NO production inhibition and determine the IC₅₀ values.

Mechanism of Action: Targeting Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound derivatives are likely mediated through the modulation of key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial for the transcription of pro-inflammatory genes.

NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Transcription Indazole This compound Derivative Indazole->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound derivatives.

Inflammatory stimuli like LPS activate the IKK complex, which then phosphorylates IκBα, leading to its degradation and the release of NF-κB. NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes. This compound derivatives may exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing NF-κB activation.

MAPK Signaling Pathway

G cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Nucleus Nucleus Transcription_Factors->Nucleus Translocates to Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Indazole This compound Derivative Indazole->MAPK Inhibits

Caption: Proposed inhibition of the MAPK signaling pathway by this compound derivatives.

The MAPK cascade is another critical pathway in the inflammatory response. Inflammatory stimuli activate a series of protein kinases (MAPKKK, MAPKK, and MAPK), leading to the activation of transcription factors that regulate the expression of inflammatory genes. Certain indazole derivatives may inhibit one or more components of the MAPK pathway, such as p38 MAPK, to reduce inflammation.[8][9]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The synthetic protocols provided herein offer robust methods for generating a diverse library of derivatives. The subsequent in vitro assays are essential for evaluating their potential to inhibit key inflammatory mediators and for elucidating their mechanism of action through the modulation of critical signaling pathways. Further investigation into the structure-activity relationships of these compounds will be crucial for optimizing their potency and selectivity as potential therapeutic candidates.

References

Protocol for the N-alkylation of 6-(Trifluoromethyl)-1H-Indazole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the selective N-alkylation of 6-(trifluoromethyl)-1H-indazole, a key heterocyclic motif in medicinal chemistry. The strategic placement of alkyl groups on the indazole nitrogen atoms (N1 and N2) is critical in drug development for modulating pharmacological activity. This document outlines methodologies to achieve regioselective N1- and N2-alkylation, complete with experimental procedures and data presented for easy comparison.

Introduction

Indazole derivatives are widely recognized as privileged scaffolds in the development of therapeutic agents. The N-alkylation of the indazole ring system is a fundamental transformation, yet it often yields a mixture of N1 and N2 regioisomers, complicating purification and reducing yields.[1] The regiochemical outcome is highly sensitive to reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.[2] The electron-withdrawing nature of the trifluoromethyl group at the C6 position of the indazole core influences the nucleophilicity of the nitrogen atoms, making regioselective alkylation a key challenge. This document provides robust protocols to selectively synthesize both N1- and N2-alkylated this compound derivatives.

Factors Influencing Regioselectivity

The selective alkylation at either the N1 or N2 position of the indazole ring is governed by a combination of steric and electronic factors, as well as the specific reaction conditions employed.[3]

  • N1-Alkylation: Conditions that favor the formation of the thermodynamically more stable N1-isomer often involve the use of a strong, non-coordinating base in an aprotic solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for promoting N1-alkylation.[3][4][5] This is often attributed to the formation of a tight ion pair between the indazole anion and the sodium cation, which sterically directs the incoming electrophile to the N1 position.[6]

  • N2-Alkylation: N2-alkylation can be favored under different sets of conditions. For instance, Mitsunobu conditions have been shown to preferentially yield the N2-isomer.[3][7] Another effective method for achieving high N2 selectivity is the use of trifluoromethanesulfonic acid (TfOH) with diazo compounds as the alkylating agents.[6][8] Additionally, the presence of electron-withdrawing substituents at the C7 position of the indazole ring has been observed to direct alkylation to the N2 position.[3][4][5]

Experimental Protocols

The following are generalized protocols for the regioselective N-alkylation of this compound. Researchers should optimize these conditions for their specific substrates and scales.

Protocol 1: Selective N1-Alkylation using NaH/THF

This protocol is designed to favor the formation of the N1-alkylated product.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide, alkyl iodide, or alkyl tosylate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 mmol) dropwise.

  • The reaction is then stirred at room temperature or heated to 50 °C and monitored by TLC or LC-MS until the starting material is consumed.[6][9]

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.[2]

  • Extract the aqueous layer with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[6]

  • The crude product is purified by column chromatography on silica gel to afford the N1-alkylated indazole.[6]

Protocol 2: Selective N2-Alkylation using TfOH/Diazo Compounds

This protocol is designed to favor the formation of the N2-alkylated product.

Materials:

  • This compound

  • Diazo compound

  • 1,2-Dichloroethane (DCE)

  • Trifluoromethanesulfonic acid (TfOH)

Procedure:

  • To a solution of the this compound (0.2 mmol) and the diazo compound (0.3 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) in a sealed tube, add trifluoromethanesulfonic acid (TfOH, 0.04 mmol).[6][8]

  • The reaction mixture is stirred at 50 °C and monitored by TLC or LC-MS.[6]

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.[6]

  • The crude product is purified by column chromatography on silica gel to afford the N2-alkylated indazole.

Data Summary

The following tables summarize representative data for the N-alkylation of substituted indazoles under various conditions, which can be extrapolated for this compound.

Table 1: Conditions for Selective N1-Alkylation of Indazoles

BaseSolventAlkylating AgentTemperatureRegioselectivity (N1:N2)YieldReference
NaHTHFAlkyl Bromidert to 50 °C>99:1High[3][4][5]
Cs₂CO₃DioxaneAlkyl Halide90 °CN1 favoredHigh[6][9]

Table 2: Conditions for Selective N2-Alkylation of Indazoles

Catalyst/ReagentSolventAlkylating AgentTemperatureRegioselectivity (N2:N1)YieldReference
TfOHDCEDiazo Compound50 °Cup to 100:0Good to Excellent[6][8]
DIAD/PPh₃THFAlcohol0 °C to rt2.5:158% (N2)[3][7]

Visualizing the Workflow

The general experimental workflow for the N-alkylation of this compound can be visualized as follows:

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification cluster_product Product Analysis start Start indazole This compound start->indazole setup Combine under Inert Atmosphere indazole->setup solvent Anhydrous Solvent solvent->setup base_catalyst Base (e.g., NaH) or Catalyst (e.g., TfOH) base_catalyst->setup alkylating_agent Add Alkylating Agent setup->alkylating_agent stir Stir at appropriate Temperature alkylating_agent->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Isolated N-alkylated Indazole purify->product characterize Characterization (NMR, MS) product->characterize

Caption: General workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for Reaction Monitoring of 6-(Trifluoromethyl)-1H-Indazole using HPLC and NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)-1H-indazole is a crucial heterocyclic building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules, particularly as a scaffold for kinase inhibitors in cancer therapy.[1] The trifluoromethyl group significantly influences the compound's metabolic stability, lipophilicity, and binding affinity.[2] Precise monitoring of chemical reactions involving this intermediate is paramount to ensure optimal yield, purity, and safety of the final active pharmaceutical ingredient (API).[3]

This document provides detailed application notes and standardized protocols for utilizing High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the real-time monitoring of reactions involving this compound. These techniques offer complementary insights into reaction kinetics, impurity profiling, and structural elucidation of intermediates and final products.[4]

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for tracking the progress of a chemical reaction.[5][6] By analyzing aliquots of the reaction mixture over time, one can determine the consumption of starting materials and the formation of products and byproducts.

Experimental Protocol: HPLC-UV Method

This protocol outlines a general reverse-phase HPLC method suitable for monitoring reactions with this compound. Optimization may be necessary depending on the specific reaction conditions and other components in the mixture.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm is a common choice for aromatic compounds. A DAD can be used to monitor multiple wavelengths.[7]

3. Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points.

  • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water 50:50 v/v) to stop the reaction and prevent further changes.

  • If necessary, filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. Data Analysis:

  • Identify the peaks corresponding to the starting material, product(s), and any significant impurities based on their retention times.

  • Integrate the peak areas for each component at each time point.

  • Calculate the percentage conversion of the starting material and the formation of the product over time. The relative response factors of the components should be determined for accurate quantification.[4]

Data Presentation: HPLC Reaction Monitoring

The quantitative data obtained from the HPLC analysis can be summarized in a table for clear comparison of reaction progress.

Time (minutes)Starting Material Area (%)Product Area (%)Impurity 1 Area (%)
099.80.10.1
3075.224.50.3
6051.548.00.5
9025.873.50.7
1205.393.80.9
180<0.198.91.0

Workflow Diagram: HPLC Reaction Monitoring

HPLC_Workflow cluster_reaction Reaction Vessel cluster_sampling Sampling & Quenching cluster_hplc HPLC Analysis cluster_data Data Processing Reaction Chemical Reaction (this compound + Reagents) Aliquoting Withdraw Aliquot Reaction->Aliquoting Time Points Quenching Quench Reaction Aliquoting->Quenching Injection Inject into HPLC Quenching->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Kinetics Integration->Quantification

Caption: Workflow for HPLC-based reaction monitoring.

Nuclear Magnetic Resonance (NMR) for Reaction Monitoring

NMR spectroscopy is a powerful non-invasive technique that provides detailed structural information about molecules in solution.[8] For reaction monitoring, NMR allows for the direct observation of both starting materials and products in the reaction mixture, often without the need for sample workup.[9] The presence of the trifluoromethyl group in this compound makes ¹⁹F NMR a particularly sensitive and selective tool for monitoring reactions, as the ¹⁹F chemical shift is highly sensitive to changes in the electronic environment.[10][11] Quantitative NMR (qNMR) can provide highly accurate measurements of component concentrations.[12][13][14]

Experimental Protocol: In-Situ NMR Reaction Monitoring

This protocol describes a general method for in-situ ¹H and ¹⁹F NMR reaction monitoring.

1. Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for both ¹H and ¹⁹F nuclei.

2. Sample Preparation:

  • Dissolve the starting material, this compound, and a known amount of an internal standard in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The internal standard should be stable under the reaction conditions and have signals that do not overlap with the reactants or products.

  • Acquire initial ¹H and ¹⁹F NMR spectra to serve as the time-zero reference.

  • Initiate the reaction by adding the other reactant(s) or catalyst to the NMR tube.

  • Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.

3. NMR Acquisition Parameters:

  • ¹H NMR:

    • A sufficient number of scans to obtain good signal-to-noise for the signals of interest.[9]

    • A relaxation delay (d1) of at least 5 times the longest T1 of the protons being quantified is recommended for accurate integration.

  • ¹⁹F NMR:

    • Proton decoupling is typically used to simplify the spectra.

    • A longer relaxation delay may be necessary compared to ¹H NMR.

    • The wide chemical shift range of ¹⁹F often allows for excellent signal separation with no background interference.[11]

4. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals corresponding to the starting material and product(s) in both the ¹H and ¹⁹F spectra.

  • For quantitative analysis, compare the integral of a signal from a reactant or product to the integral of a known signal from the internal standard.

  • The concentration of a species 'X' can be calculated using the following formula: [X] = ([IS] * Iₓ * N_IS) / (I_IS * Nₓ) Where:

    • [X] = Concentration of species X

    • [IS] = Concentration of the Internal Standard

    • Iₓ = Integral of the signal for species X

    • N_IS = Number of nuclei giving rise to the internal standard signal

    • I_IS = Integral of the signal for the internal standard

    • Nₓ = Number of nuclei giving rise to the signal for species X

Data Presentation: qNMR Reaction Monitoring

Quantitative data from ¹⁹F NMR can be presented in a table to show the change in concentration over time.

Time (minutes)Starting Material Concentration (M)Product Concentration (M)
00.1000.000
300.0740.026
600.0520.048
900.0260.074
1200.0050.095
180<0.0010.099

Workflow Diagram: NMR Reaction Monitoring

NMR_Workflow cluster_sample_prep Sample Preparation cluster_reaction_init Reaction Initiation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis Dissolve Dissolve Reactants & Internal Standard in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Add_Reagent Add Initiating Reagent/Catalyst Transfer->Add_Reagent Insert_NMR Insert into Spectrometer Add_Reagent->Insert_NMR Acquire_Spectra Acquire 1H & 19F Spectra (Time-course) Insert_NMR->Acquire_Spectra Processing Spectral Processing Acquire_Spectra->Processing Integration Signal Integration Processing->Integration Quantification Quantitative Analysis (qNMR) Integration->Quantification

Caption: Workflow for in-situ NMR-based reaction monitoring.

Conclusion

Both HPLC and NMR are indispensable tools for monitoring reactions involving this compound. HPLC provides excellent separation and quantification of reaction components, making it ideal for tracking overall reaction progress and impurity formation. NMR offers detailed structural information in real-time and, with the use of ¹⁹F NMR, provides a highly sensitive and specific probe for the trifluoromethyl moiety. The combination of these two techniques offers a comprehensive understanding of the reaction, enabling robust process development and ensuring the quality of the final product.

References

Application Notes and Protocols: Development of VEGFR-2 Inhibitors Utilizing a 6-(Trifluoromethyl)-1H-Indazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the physiological process involving the growth of new blood vessels.[1][2] In the context of oncology, the VEGF/VEGFR-2 signaling pathway is a critical driver of tumor neovascularization, which is essential for tumor growth, invasion, and metastasis.[3] Consequently, the inhibition of VEGFR-2 has emerged as a pivotal therapeutic strategy in cancer treatment.[2][4] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have shown significant promise.[5] The 1H-indazole scaffold, particularly with a 6-(trifluoromethyl) substitution, has been identified as a privileged structure in the design of potent and selective VEGFR-2 inhibitors. This document provides detailed application notes and protocols for the development and evaluation of such inhibitors.

The VEGFR-2 Signaling Pathway

Upon binding of its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[5] This activation initiates a cascade of downstream signaling pathways that regulate endothelial cell proliferation, migration, survival, and vascular permeability. The major signaling axes activated by VEGFR-2 include:

  • PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[6][7]

  • PI3K-Akt Pathway: This pathway is essential for endothelial cell survival and permeability.[7][8][9]

  • Src Kinase Pathway: Activation of Src family kinases contributes to cell migration.

  • p38 MAPK Pathway: This pathway is involved in cytoskeleton remodeling and cell migration.[8]

A diagrammatic representation of the VEGFR-2 signaling cascade is provided below.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src c-Src VEGFR2->Src Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Transcription (Cell Proliferation) ERK->Proliferation Akt Akt PI3K->Akt Survival Gene Transcription (Cell Survival) Akt->Survival Permeability Vascular Permeability Akt->Permeability FAK FAK Src->FAK Migration Cell Migration & Cytoskeletal Remodeling FAK->Migration Inhibitor 6-(Trifluoromethyl)-1H-Indazole Inhibitor Inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Development Workflow for VEGFR-2 Inhibitors

The development of novel VEGFR-2 inhibitors based on the this compound scaffold typically follows a structured workflow, from initial design to in vivo evaluation.

Inhibitor_Development_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Scaffold Selection (this compound) B Chemical Synthesis of Derivatives A->B C VEGFR-2 Kinase Assay (Determine IC50) B->C D Kinase Selectivity Profiling C->D Lead Compound Selection E Cell-Based Proliferation Assay (e.g., HUVEC) D->E F Pharmacokinetic (PK) Studies E->F G Zebrafish Angiogenesis Model F->G H Tumor Xenograft Models G->H

Caption: General Workflow for VEGFR-2 Inhibitor Development.

Quantitative Data: Inhibitory Activity of Indazole-Based Compounds

The inhibitory potency of novel compounds against VEGFR-2 is a critical parameter. This is typically quantified as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for various indazole and related pyrazolopyrimidine derivatives against VEGFR-2.

Compound IDScaffoldVEGFR-2 IC50 (nM)Reference
11 Quinoxaline-piperazine192[10]
10e Quinoxaline-piperazine241[10]
13a Quinoxaline-piperazine258[10]
CHMFL-VEGFR2-002 3-Acetamido-1H-indazole66[3]
Compound 6 Nicotinamide-based60.83[11]
Compound 12b Pyrazolo[3,4-d]pyrimidine92[12]
Compound 30 Indazole1.24[13]
Sorafenib (Reference) Urea-based49 - 90[11][12]
Sunitinib (Reference) Indolinone-[4]

Note: The specific substitution at the 6-position of the indazole ring may vary in the referenced literature, but the data illustrates the potential of this scaffold class.

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol is designed to measure the inhibitory activity of test compounds against recombinant human VEGFR-2 kinase. The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate. A decrease in ATP consumption, resulting in a higher luminescent signal, indicates inhibition of the kinase.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test Compound (e.g., this compound derivative) dissolved in DMSO

  • Kinase-Glo® MAX Reagent

  • White, opaque 96-well plates

  • Microplate reader capable of measuring luminescence

Protocol:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with sterile deionized water. DTT can be added to a final concentration of 1 mM if desired.[1][5]

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the test compound in 1x Kinase Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[1]

    • Thaw the VEGFR-2 enzyme on ice and dilute it to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[14]

  • Assay Procedure:

    • Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.[1][14]

    • Add 25 µL of the master mixture to each well of the 96-well plate.[1]

    • Test Wells: Add 5 µL of the diluted test compound solutions.

    • Positive Control (100% Activity): Add 5 µL of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.[1]

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.[1]

    • Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. To the "Blank" wells, add 20 µL of 1x Kinase Buffer.[1]

    • Mix the plate gently and incubate at 30°C for 45 minutes.[1][14]

  • Detection:

    • After the incubation, allow the plate to equilibrate to room temperature.

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.[14]

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.[1][14]

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • The inhibitory activity is calculated as the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (HUVEC)

This assay evaluates the effect of VEGFR-2 inhibitors on the proliferation of human umbilical vein endothelial cells (HUVECs), which is a key cellular process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • VEGF-A

  • Test Compound

  • Cell Proliferation Reagent (e.g., CCK-8, MTT)

  • 96-well clear-bottom cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance

Protocol:

  • Cell Seeding:

    • Culture HUVECs in EGM-2.

    • Harvest the cells and resuspend them in a low-serum medium (e.g., containing 1% FBS).

    • Seed the cells into a 96-well plate at a density of 1.5 x 10^3 to 5 x 10^3 cells per well.[15]

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh low-serum medium containing various concentrations of the test compound.

    • Include a vehicle control (DMSO) and a positive control (a known VEGFR-2 inhibitor).

    • Stimulate the cells with an optimal concentration of VEGF-A (e.g., 20-50 ng/mL), except for the negative control wells (no VEGF stimulation).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[15]

  • Proliferation Measurement (using CCK-8):

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value.

In Vivo Evaluation

Promising compounds from in vitro and cell-based assays should be advanced to in vivo models to assess their pharmacokinetic properties and anti-angiogenic efficacy.

  • Zebrafish Model: The zebrafish subintestinal vessel model is a rapid and effective in vivo system to visually assess the anti-angiogenic effects of compounds.[13]

  • Tumor Xenograft Models: Efficacy in inhibiting tumor growth is evaluated in mouse xenograft models, where human tumor cells are implanted into immunocompromised mice.[16][17] Treatment with the inhibitor is administered, and tumor volume is monitored over time.[16] Vascular density within the tumor can also be assessed post-treatment.[16]

By following these protocols and workflows, researchers can systematically design, synthesize, and evaluate novel VEGFR-2 inhibitors based on the this compound scaffold for potential therapeutic applications in oncology.

References

Troubleshooting & Optimization

Troubleshooting low yield in 6-(Trifluoromethyl)-1H-Indazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-(Trifluoromethyl)-1H-Indazole.

Troubleshooting Low Yield

Low yields in the synthesis of this compound can arise from several factors, including incomplete reactions, side product formation, and suboptimal reaction conditions. The following guides address specific issues you may encounter.

Issue 1: Incomplete Reaction

If you observe a significant amount of starting material remaining after the reaction, consider the following troubleshooting steps.

Troubleshooting Steps:

  • Reaction Time: The initial reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with methoxylamine and subsequent cyclization with hydrazine hydrate requires sufficient time for each step to reach completion. Ensure the initial stirring at room temperature and the final reflux period are adequate.

  • Temperature: The final cyclization step is typically performed at reflux. Ensure your reaction is reaching and maintaining the appropriate reflux temperature of your solvent system.

  • Reagent Quality: Hydrazine hydrate can degrade over time. Use a fresh, high-quality source of hydrazine hydrate. The starting benzaldehyde should also be of high purity.

Table 1: General Guidance for Optimizing Reaction Conditions for Incomplete Reactions

ParameterStandard ConditionRecommendation for Low Yield
Reaction Time (Cyclization) 3 hours at refluxIncrease reflux time in increments of 1-2 hours, monitoring by TLC/LC-MS.
Temperature RefluxEnsure vigorous reflux is achieved and maintained.
Hydrazine Hydrate Stoichiometry 2.0 equivalentsIncrease to 2.2-2.5 equivalents to drive the reaction to completion.
Issue 2: Formation of Side Products

The presence of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products, which can significantly lower the yield of the desired product.

Troubleshooting Steps:

  • Control of Reaction Temperature: Exothermic reactions can lead to the formation of undesired byproducts. Maintain careful temperature control, especially during the addition of reagents.

  • Stoichiometry: The precise ratio of reactants is crucial. An excess of one reagent may lead to side reactions.

  • Purification: Effective purification is key to removing side products. Column chromatography with an appropriate solvent system is often necessary.

Table 2: Common Side Products and Mitigation Strategies

Potential Side ProductLikely CauseSuggested Action
Hydrazone Dimer Elevated temperatures during initial hydrazone formation.Maintain room temperature during the initial reaction with methoxylamine.
Regioisomers Cyclization conditions.While less common in this specific synthesis, careful control of cyclization temperature is advised.
Unidentified Impurities Degradation of reagents or product.Use fresh reagents and consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method involves the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with methoxylamine, followed by cyclization with hydrazine hydrate. This route is favored for its relatively mild conditions and accessible starting materials.

Q2: My final product is a brownish oil instead of a solid. What should I do?

The crude product can sometimes be an oil due to residual solvent or impurities. Try the following:

  • High Vacuum: Dry the product under a high vacuum for an extended period to remove volatile impurities.

  • Trituration: Add a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate and stir or sonicate. The desired product may precipitate as a solid.

  • Purification: If the oil persists, column chromatography is the most effective method for purification.

Q3: How can I best purify the crude this compound?

Column chromatography on silica gel is a reliable method for purification. A common eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 9:1 hexanes:ethyl acetate). Recrystallization can also be effective if a suitable solvent system is identified.

Q4: What are the most likely impurities in my sample of this compound?

Common impurities can include:

  • Unreacted Starting Materials: Such as 2-fluoro-4-(trifluoromethyl)benzaldehyde.

  • Reaction Intermediates: Incomplete cyclization can leave intermediate species in the mixture.

  • Residual Solvents: Solvents from the reaction or purification steps (e.g., THF, ethyl acetate, hexanes) are common.

  • Byproducts from Side Reactions: Such as dimers or other condensation products.

Q5: How can I confirm the identity and purity of my final product?

Standard analytical techniques are essential:

  • NMR Spectroscopy (¹H and ¹⁹F): This is the primary method to confirm the chemical structure. The ¹⁹F NMR will show a characteristic signal for the CF₃ group.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established synthetic methods for indazole derivatives.

Materials:

  • 2-fluoro-4-(trifluoromethyl)benzaldehyde

  • Methoxylamine (NH₂OMe)

  • Hydrazine hydrate ((NH₂)₂-H₂O)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Na₂S₂O₃

  • Saturated aqueous NH₄Cl

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • Reaction Setup: To a stirring solution of 2-fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq.) in THF at room temperature, add methoxylamine (2.0 eq.).

  • Initial Reaction: Stir the reaction mixture at room temperature for 3 hours.

  • Cyclization: Add hydrazine hydrate (2.0 eq.) to the mixture and heat to reflux for 3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃. Extract the product with EtOAc.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield this compound.

Visualizations

Synthetic Pathway

G A 2-fluoro-4-(trifluoromethyl)benzaldehyde B Intermediate A->B Step 1 C This compound B->C Step 2 R1 NH2OMe, THF, rt, 3h R1->A R2 (NH2)2-H2O, reflux, 3h R2->B

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_sm Check for remaining starting material (TLC/LCMS) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_products Side Products Present check_sm->side_products No increase_time Increase reaction time incomplete_rxn->increase_time increase_temp Ensure proper reflux temp. incomplete_rxn->increase_temp check_reagents Use fresh reagents incomplete_rxn->check_reagents optimize_purification Optimize purification (e.g., column chromatography) side_products->optimize_purification optimize_stoichiometry Adjust reagent stoichiometry side_products->optimize_stoichiometry end Yield Improved increase_time->end increase_temp->end check_reagents->end optimize_purification->end optimize_stoichiometry->end

Caption: A logical workflow for troubleshooting low yield.

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions of 6-(Trifluoromethyl)-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize palladium-catalyzed cross-coupling reactions involving 6-(trifluoromethyl)-1H-indazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are my yields low when performing Suzuki-Miyaura coupling with a bromo-6-(trifluoromethyl)-1H-indazole?

A1: Low yields in Suzuki-Miyaura couplings with this substrate are often due to a combination of factors related to its electron-deficient nature and potential issues with the catalytic cycle. Key areas to investigate include:

  • Catalyst Deactivation: The indazole nitrogen can coordinate with the palladium center, leading to catalyst inhibition. The electron-withdrawing trifluoromethyl group can also affect catalyst stability.

  • Inefficient Oxidative Addition: While the C-Br bond is reactive, inefficient oxidative addition can occur if the catalyst is not active enough.

  • Protodeboronation: The boronic acid coupling partner can be susceptible to this side reaction, where the boronic acid moiety is replaced by a hydrogen atom, especially in the presence of water and base.

  • Homocoupling: Self-coupling of the boronic acid can occur, consuming the reagent and reducing the yield of the desired product.

Q2: I am observing significant dehalogenation of my starting material in a Buchwald-Hartwig amination. What is the cause and how can I prevent it?

A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, where the halide is replaced by a hydrogen atom. This is typically caused by the presence of a palladium-hydride intermediate that participates in a competing reductive elimination pathway. To minimize dehalogenation:

  • Use Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried and degassed. Water is a common source of protons that can lead to the formation of palladium-hydride species.

  • Optimize the Base: Use a non-nucleophilic, anhydrous base. Bases like lithium bis(trimethylsilyl)amide (LiHMDS) are often effective for N-H containing substrates.

  • Ligand Choice: Bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and favor the desired C-N bond formation over dehalogenation.

Q3: Is N-protection of the this compound necessary for cross-coupling reactions?

A3: While not always strictly necessary, N-protection of the indazole is often recommended to improve yields and reproducibility, particularly for Heck and Sonogashira reactions. The acidic N-H proton can interfere with the catalytic cycle by reacting with the base or the organometallic intermediates. For Suzuki and Buchwald-Hartwig reactions, successful couplings can often be achieved with the unprotected indazole by careful selection of the base (e.g., LiHMDS).

Q4: Which catalyst system is a good starting point for the Heck reaction with a halo-6-(trifluoromethyl)-1H-indazole?

A4: For Heck reactions involving electron-deficient heterocycles, a common starting point is a Pd(II) source like palladium(II) acetate (Pd(OAc)₂) combined with a phosphine ligand. Triethylamine (Et₃N) or an inorganic base like sodium carbonate (Na₂CO₃) is typically used. Due to the electron-withdrawing nature of the trifluoromethyl group, a more electron-rich and sterically hindered ligand may be beneficial to promote the catalytic cycle.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low Yield or No Reaction
Symptom Possible Cause(s) Suggested Solution(s)
No reaction, starting material recovered Inactive catalyst; Insufficient temperature.Use a fresh, active catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). Ensure the reaction is performed under an inert atmosphere. Gradually increase the reaction temperature.
Low conversion Catalyst poisoning; Poor quality boronic acid.Consider N-protection of the indazole if catalyst inhibition is suspected. Use a fresh, high-purity boronic acid or convert it to a more stable boronate ester.
Formation of dehalogenated indazole Presence of water or other proton sources.Use anhydrous solvents and reagents. Degas the reaction mixture thoroughly.
Significant homocoupling of boronic acid Presence of oxygen; Inefficient transmetalation.Ensure rigorous exclusion of oxygen. Use a more electron-rich ligand to facilitate transmetalation.
Buchwald-Hartwig Amination: Common Issues
Symptom Possible Cause(s) Suggested Solution(s)
Low yield of aminated product Inappropriate base; Ligand choice.For unprotected indazoles, a strong, non-nucleophilic base like LiHMDS is often effective. Screen bulky biarylphosphine ligands such as RuPhos or BrettPhos.
Decomposition of starting material Reaction temperature is too high.Reduce the reaction temperature and monitor the reaction over a longer period.
Formation of complex mixture Side reactions at the indazole N-H.Consider protecting the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM).
Heck Reaction: Optimization Strategies
Symptom Possible Cause(s) Suggested Solution(s)
Low or no product formation Inactive catalyst; Poor choice of base.Use Pd(OAc)₂ with a suitable phosphine ligand. Screen bases such as Et₃N, Na₂CO₃, or Cs₂CO₃.
Poor regioselectivity (for unsymmetrical alkenes) Ligand and solvent effects.For terminal alkenes, bidentate phosphine ligands often favor the linear product. The choice of solvent can also influence regioselectivity.
Formation of palladium black Catalyst aggregation and deactivation.Use a stabilizing ligand. Ensure the reaction is well-stirred and not overheated.

Data Presentation

The following tables provide representative data for palladium-catalyzed cross-coupling reactions on indazole systems analogous to this compound. These should serve as a good starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 3-Bromo-Indazole Analogues with Arylboronic Acids [1]

Catalyst / Ligand SystemBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/Water80-14060-95
PdCl₂(dppf)Cs₂CO₃DME80-14060-95

Table 2: Buchwald-Hartwig Amination of 3-Bromo-Indazole Analogues [1]

Coupling PartnerCatalyst / Ligand SystemBaseSolventTemperature (°C)Yield (%)
Primary/Secondary AminePd₂(dba)₃ / BINAP or RuPhosNaOtBu or LiHMDSToluene or THF80-11070-90
Amide/CarbamatePd(OAc)₂ / XantphosCs₂CO₃Dioxane100-12060-85

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of a halo-6-(trifluoromethyl)-1H-indazole with an arylboronic acid.

Materials:

  • 3-Bromo-6-(trifluoromethyl)-1H-indazole (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To a reaction vessel, add 3-bromo-6-(trifluoromethyl)-1H-indazole, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst under a stream of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point for the coupling of a halo-6-(trifluoromethyl)-1H-indazole with a primary or secondary amine.

Materials:

  • 3-Bromo-6-(trifluoromethyl)-1H-indazole (1.0 eq.)

  • Amine (1.2 eq.)

  • Palladium precatalyst (e.g., a RuPhos-based catalyst, 1-2 mol%)

  • Base (e.g., LiHMDS, 2.0 eq.)

  • Anhydrous, degassed solvent (e.g., THF or toluene)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand (if not using a precatalyst), and base to an oven-dried reaction tube.

  • Add the 3-bromo-6-(trifluoromethyl)-1H-indazole and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by chromatography.

Protocol 3: General Procedure for Heck Reaction

This protocol is a general starting point for the coupling of a halo-6-(trifluoromethyl)-1H-indazole with an alkene.

Materials:

  • 3-Iodo-6-(trifluoromethyl)-1H-indazole (1.0 eq.)

  • Alkene (e.g., styrene or an acrylate, 1.5 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Base (e.g., Et₃N, 2.0 eq.)

  • Anhydrous, degassed solvent (e.g., DMF or acetonitrile)

Procedure:

  • To a dry reaction vessel, add the 3-iodo-6-(trifluoromethyl)-1H-indazole, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent and the alkene via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Troubleshooting_Workflow start Start: Low Yield in Cross-Coupling check_reagents Check Reagent Quality (Substrate, Coupling Partner, Solvent, Base) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_catalyst Evaluate Catalyst System (Catalyst, Ligand, Inert Atmosphere) catalyst_ok Catalyst System OK? check_catalyst->catalyst_ok optimize_conditions Optimize Reaction Conditions (Temperature, Concentration, Time) adjust_conditions Systematically Vary Temperature, Concentration, and Time optimize_conditions->adjust_conditions analyze_byproducts Analyze Byproducts (Dehalogenation, Homocoupling, etc.) byproducts_identified Specific Byproduct Identified? analyze_byproducts->byproducts_identified reagent_ok->check_catalyst Yes replace_reagents Use Fresh/Purified Reagents Degas Solvents reagent_ok->replace_reagents No catalyst_ok->optimize_conditions Yes screen_catalysts Screen Different Catalysts/Ligands Ensure Inert Atmosphere catalyst_ok->screen_catalysts No conditions_ok Improvement? conditions_ok->analyze_byproducts No success Successful Optimization conditions_ok->success Yes address_byproducts Implement Specific Strategy (e.g., Anhydrous Conditions for Dehalogenation) byproducts_identified->address_byproducts Yes byproducts_identified->success No, Further Investigation Needed replace_reagents->check_reagents screen_catalysts->check_catalyst adjust_conditions->conditions_ok address_byproducts->optimize_conditions

Caption: A general workflow for troubleshooting low yields in cross-coupling reactions.

Catalyst_Selection_Logic start Select Cross-Coupling Reaction Type suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald heck Heck (C-C) start->heck suzuki_catalyst Start with: - Pd(PPh₃)₄ or Pd(dppf)Cl₂ - K₂CO₃ or Cs₂CO₃ suzuki->suzuki_catalyst buchwald_catalyst Start with: - Pd₂(dba)₃ with RuPhos/BrettPhos - LiHMDS or NaO-t-Bu buchwald->buchwald_catalyst heck_catalyst Start with: - Pd(OAc)₂ with PPh₃ - Et₃N or Na₂CO₃ heck->heck_catalyst optimization Low Yield? Troubleshoot & Optimize suzuki_catalyst->optimization buchwald_catalyst->optimization heck_catalyst->optimization

Caption: A decision tree for initial catalyst system selection.

References

Indazole Synthesis Technical Support Center: A Guide to Controlling Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling regioselectivity during the synthesis of indazoles. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in obtaining the desired N1 or N2 regioisomer.

Frequently Asked Questions (FAQs)

Q1: Why is controlling regioselectivity a major challenge in indazole synthesis?

The indazole ring possesses two nitrogen atoms, and its anion, formed upon deprotonation, is an ambident nucleophile. This means that alkylation or acylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers.[1][2] The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3][4][5][6] Achieving high selectivity for a single isomer is crucial for the synthesis of specific, biologically active molecules and requires careful control of the reaction conditions.[1]

Q2: What are the primary factors that influence whether N1 or N2 substitution occurs?

The regiochemical outcome of indazole N-alkylation is determined by a delicate balance of several factors:

  • Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring have a significant impact. For instance, bulky groups at the C-3 position tend to favor N1-alkylation due to steric hindrance around the N2 position.[1][3] Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -CO₂Me at the C-7 position strongly direct substitution to the N2 position.[1][3][7]

  • Reaction Conditions (Base and Solvent): The choice of base and solvent is critical. A widely used method for achieving high N1-selectivity is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[1][3][4] The polarity of the solvent and the counter-ion of the base can influence the nucleophilicity of the two nitrogen atoms.[3]

  • Nature of the Electrophile: The alkylating or acylating agent itself can also influence the regiochemical outcome.[1]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[1][8] Strategies to favor the N1-alkylated product often rely on conditions that permit thermodynamic equilibration.[3][4][7]

Q3: How can I differentiate between the N1 and N2 isomers?

Spectroscopic methods are the most reliable way to distinguish between 1H- and 2H-indazole isomers. In ¹H NMR spectroscopy, the chemical shift of the proton at the C-3 position is a key indicator; it is generally shifted downfield in 2H-indazoles compared to the corresponding 1H-isomer.[9] ¹³C and ¹⁵N NMR can also be diagnostic. Additionally, chromatographic techniques such as HPLC can often be used to separate the two isomers.[9]

Troubleshooting Guides

Problem 1: My N-alkylation reaction is yielding an inseparable mixture of N1 and N2 regioisomers.

  • Potential Cause: The reaction conditions are not optimized to favor one isomer over the other.

  • Suggested Solutions:

    • To favor the N1-isomer (Thermodynamic Product):

      • Employ the NaH/THF system. This combination has been shown to provide excellent N1-regioselectivity (>99%) for many indazoles.[1][4][7]

      • If your starting material allows, introduce a bulky substituent at the C-3 position to sterically hinder the N2-position.[1][3]

      • In some cases, using specific electrophiles in a solvent like DMF can lead to an equilibration process that favors the more stable N1-substituted product.[1][7]

    • To favor the N2-isomer (Kinetic Product):

      • If possible, introduce an electron-withdrawing group at the C-7 position, which has been observed to provide high N2-selectivity (≥ 96%).[3][7]

      • Consider using acidic conditions. For example, trifluoromethanesulfonic acid (TfOH) with diazo compounds has been shown to favor N2-alkylation.[10]

      • The Mitsunobu reaction can also be a viable option for achieving N2-selectivity.[10]

Problem 2: I need to synthesize a 2H-indazole, but direct alkylation methods are failing or giving poor selectivity.

  • Potential Cause: Direct alkylation often favors the thermodynamically more stable N1-isomer.

  • Suggested Solutions:

    • Instead of direct alkylation of a pre-formed indazole, consider synthetic routes that build the 2H-indazole core regioselectively.

    • Cadogan Reductive Cyclization: This method involves the reductive cyclization of ortho-imino-nitrobenzene substrates, often promoted by a phosphine reagent like tri-n-butylphosphine, to selectively form the 2H-indazole.[1] Modern, one-pot modifications of this reaction have improved its efficiency.[1]

    • Davis-Beirut Reaction: This is another prominent method for selectively obtaining 2H-indazoles.[1]

Quantitative Data Summary

The following table summarizes the regioselectivity for the N-alkylation of various indazoles under different reaction conditions.

EntryIndazole SubstituentBase/AcidSolventElectrophileN1:N2 RatioReference(s)
13-carboxymethylNaHTHFAlkyl bromide> 99:1[4][7]
23-tert-butylNaHTHFAlkyl bromide> 99:1[4][7]
33-COMeNaHTHFAlkyl bromide> 99:1[4][7]
43-carboxamideNaHTHFAlkyl bromide> 99:1[4][7]
57-NO₂---Excellent N2-selectivity (≥ 96%)[7][11]
67-CO₂Me---Excellent N2-selectivity (≥ 96%)[7][11]
7UnsubstitutedTfOH-Diazo compoundFavors N2[10]

Detailed Experimental Protocols

Protocol 1: N1-Selective Alkylation using Sodium Hydride in Tetrahydrofuran

This protocol is a general procedure for the highly regioselective N1-alkylation of indazoles.

Materials:

  • Substituted 1H-indazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., alkyl bromide) (1.2 eq)

  • Water, Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous THF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.[1]

  • Alkylation: Add the corresponding alkyl halide (1.2 eq) to the mixture.[1]

  • Reaction: Allow the reaction to stir at room temperature, or gently heat to 50 °C if necessary. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1][4]

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1]

Protocol 2: One-Pot Cadogan Reductive Cyclization for 2H-Indazole Synthesis

This protocol describes an efficient, one-pot synthesis of 2H-indazoles from commercially available reagents.

Materials:

  • ortho-nitrobenzaldehyde (1.0 eq)

  • Aniline or aliphatic amine (1.1 eq)

  • Isopropanol (i-PrOH)

  • Tri-n-butylphosphine (1.5 eq)

  • Silica gel for column chromatography

Procedure:

  • Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol.[1]

  • Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.[1]

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.[1]

  • Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).[1]

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.[1]

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[1]

Visualized Workflows and Concepts

G cluster_0 Decision Workflow for Regioselectivity start Starting Indazole Alkylation desired_product Desired Product? start->desired_product n1_product N1-Substituted Indazole desired_product->n1_product  N1 n2_product N2-Substituted Indazole desired_product->n2_product  N2 n1_conditions Use NaH in THF Introduce bulky C-3 substituent n1_product->n1_conditions n2_conditions Use C-7 EWG (e.g., -NO2) Use acidic conditions (e.g., TfOH) Consider Mitsunobu or Cadogan reaction n2_product->n2_conditions

Caption: Decision workflow for controlling N1/N2 regioselectivity in indazole alkylation.

G cluster_1 N1-Selective Alkylation Workflow start 1. Dissolve Indazole in Anhydrous THF add_nah 2. Add NaH at 0°C start->add_nah deprotonation 3. Stir at RT for 30 min (Deprotonation) add_nah->deprotonation add_alkyl_halide 4. Add Alkyl Halide deprotonation->add_alkyl_halide reaction 5. Stir at RT or 50°C (Monitor by TLC/LC-MS) add_alkyl_halide->reaction workup 6. Aqueous Workup and Extraction reaction->workup purification 7. Column Chromatography workup->purification end Pure N1-Alkylated Indazole purification->end

Caption: Experimental workflow for N1-selective indazole alkylation using NaH/THF.

References

Technical Support Center: Improving the Regioselectivity of Bromination on the 6-(Trifluoromethyl)-1H-Indazole Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in the regioselective bromination of 6-(Trifluoromethyl)-1H-Indazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common position for electrophilic bromination on the this compound core and why? A1: Electrophilic bromination overwhelmingly occurs at the C3 position of the indazole ring. The indazole nucleus is inherently electron-rich, but the C3 position is generally the most nucleophilic and susceptible to electrophilic attack. While the trifluoromethyl (-CF₃) group at the C6 position is a strong electron-withdrawing group that deactivates the benzene portion of the molecule, the inherent reactivity of the C3 position within the pyrazole ring typically dominates the reaction's regiochemical outcome.[1][2][3]

Q2: What are the common isomeric byproducts observed during the bromination of this compound? A2: While C3 bromination is highly favored, minor amounts of other regioisomers, such as 5-bromo and 7-bromo-6-(trifluoromethyl)-1H-indazole, can sometimes be formed. The formation of these isomers is often dependent on the reaction conditions, with harsher conditions or different brominating agents potentially leading to a decrease in regioselectivity.[4]

Q3: What leads to the formation of di- and poly-brominated byproducts? A3: The formation of di- or poly-brominated products is a common side reaction resulting from over-bromination.[4] This typically occurs when an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. Careful control over the stoichiometry of the brominating agent is critical to minimize these impurities.[4]

Q4: How can the purity of the final brominated product be reliably assessed? A4: The purity and identity of the product should be confirmed using a combination of standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the structure and regiochemistry of the substitution pattern.[4][5] Mass Spectrometry (MS) should also be used to confirm the molecular weight of the desired product.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the bromination of this compound.

Issue 1: Poor Regioselectivity / Significant Mixture of Isomers

  • Possible Cause: The reaction conditions are too harsh, or the brominating agent is too reactive. Traditional methods using elemental bromine (Br₂) in acetic acid can sometimes lead to the formation of undesired isomers.[2]

  • Recommended Solution:

    • Change Brominating Agent: Switch to a milder and more selective brominating agent such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[1][7] DBDMH, particularly when combined with ultrasound, has been shown to be highly selective for the C3 position.[1][8]

    • Optimize Temperature: Perform the reaction at a lower temperature. For many brominations, starting at 0-5°C and slowly warming to room temperature can improve selectivity.[9]

    • Solvent Screening: The choice of solvent can influence regioselectivity. Screen solvents such as ethanol, acetonitrile, or THF to find the optimal medium for the reaction.

Issue 2: Formation of Di-bromo or Poly-bromo Byproducts

  • Possible Cause: The stoichiometry of the brominating agent is incorrect, leading to over-bromination.[4]

  • Recommended Solution:

    • Control Stoichiometry: Use a slight excess (1.0 to 1.1 equivalents) of the brominating agent.

    • Slow Addition: Add the brominating agent dropwise or in small portions over time to maintain a low concentration in the reaction mixture, preventing localized areas of high concentration that can lead to multiple substitutions.

    • Reaction Monitoring: Closely monitor the reaction's progress using Thin-Layer Chromatography (TLC) or HPLC. Quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.[4]

Issue 3: Low Yield or Incomplete Conversion

  • Possible Cause: Reaction conditions are not optimal, or reagents are of poor quality.

  • Recommended Solution:

    • Temperature Optimization: While low temperatures can improve selectivity, they may also slow the reaction rate. A systematic optimization of the temperature may be required to balance selectivity and conversion.

    • Ultrasound Assistance: Employing ultrasound irradiation can significantly accelerate the reaction, often leading to higher yields in a much shorter time frame, as demonstrated with DBDMH.[2][10]

    • Ensure Efficient Mixing: Use an appropriate stirrer and agitation speed to ensure the reaction mixture is homogeneous.[4]

    • Reagent Quality: Ensure all reagents and solvents are pure and anhydrous (if required by the specific protocol).

Data Presentation

Table 1: Comparison of Selected Bromination Methods for Indazoles

Method Brominating Agent Typical Conditions Major Product Reported Yield Regioselectivity Reference(s)
Classical Bromination Bromine (Br₂) Acetic Acid, Room Temp 3-Bromo Variable Good to Moderate [2][4]
Halosuccinimide NBS Acetonitrile or EtOH, 50 °C 3-Bromo Good to Excellent High C3-Selectivity [7]

| Ultrasound-Assisted | DBDMH | EtOH, Na₂CO₃, 40 °C, 30 min | 3-Bromo | Excellent (often >90%) | Excellent C3-Selectivity |[1][2][8][10] |

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-6-(trifluoromethyl)-1H-indazole using Bromine in Acetic Acid

This protocol is a classical approach to the bromination of the indazole core.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in glacial acetic acid.

  • Reagent Preparation: In a separate container, prepare a solution of bromine (1.05 eq.) in glacial acetic acid.

  • Addition: Cool the indazole solution to room temperature. Slowly add the bromine solution dropwise to the stirred indazole solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC or HPLC.[4]

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any excess bromine.

  • Extraction: Extract the product from the aqueous mixture using a suitable organic solvent (e.g., ethyl acetate) three times.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 3-Bromo-6-(trifluoromethyl)-1H-indazole.[4]

Protocol 2: Highly Regioselective C3-Bromination using DBDMH and Ultrasound

This modern protocol offers high selectivity, rapid reaction times, and excellent yields.[2][8][10]

  • Setup: To a reaction vial, add this compound (1.0 eq., 0.2 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.0 eq., 0.2 mmol), and sodium carbonate (2.0 eq., 0.4 mmol).

  • Solvent Addition: Add ethanol (2.0 mL).

  • Reaction: Place the vial in an ultrasonic bath operating at 40 kHz and maintain the temperature at 40°C for 30 minutes.

  • Workup: After 30 minutes, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Directly purify the residue by column chromatography on silica gel to yield the highly pure 3-Bromo-6-(trifluoromethyl)-1H-indazole.

Mandatory Visualizations

G cluster_start Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification Start 6-(Trifluoromethyl) -1H-Indazole Solvent Dissolve in Appropriate Solvent (e.g., EtOH, AcOH) Start->Solvent Reagent Slowly Add Brominating Agent (e.g., DBDMH, Br2) Solvent->Reagent Conditions Control Conditions (Temp, Time, Ultrasound) Reagent->Conditions Monitor Monitor by TLC / HPLC Conditions->Monitor Quench Quench Reaction (e.g., Na2S2O3) Monitor->Quench Reaction Complete Extract Extract & Dry Organic Layers Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Pure 3-Bromo Product Purify->Product

Caption: Experimental workflow for regioselective bromination.

G Start Problem Occurred: Poor Regioselectivity Cause1 Are you using Br2 / harsh conditions? Start->Cause1 Solution1a Switch to milder agent (NBS or DBDMH) Cause1->Solution1a Yes Cause2 Is over-bromination (di-bromo product) observed? Cause1->Cause2 No Solution1a->Cause2 Solution1b Lower reaction temperature (0-5 °C) Solution2a Use 1.0-1.1 eq. of brominating agent Cause2->Solution2a Yes Cause3 Is conversion low? Cause2->Cause3 No Solution2b Add agent dropwise and monitor by TLC Solution2a->Solution2b Solution2b->Cause3 Solution3a Optimize temperature (balance yield/selectivity) Cause3->Solution3a Yes End Problem Resolved Cause3->End No Solution3b Consider using ultrasound assistance Solution3a->Solution3b Solution3b->End

Caption: Troubleshooting logic for bromination experiments.

References

Technical Support Center: Overcoming Poor Solubility of 6-(Trifluoromethyl)-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 6-(Trifluoromethyl)-1H-Indazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do this compound derivatives often exhibit poor aqueous solubility?

A1: The poor aqueous solubility of these derivatives is primarily attributed to two key structural features:

  • Indazole Core: The fused aromatic ring system of the indazole core is inherently hydrophobic.

  • Trifluoromethyl (-CF3) Group: This group is highly lipophilic, meaning it has a strong tendency to associate with non-polar environments rather than water. This property significantly contributes to the low aqueous solubility of the molecule.

Q2: I'm observing precipitation of my this compound derivative when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening?

A2: This is a common phenomenon known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve your compound at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the DMSO is diluted, and its solvating power is significantly reduced. If the final concentration of your compound in the aqueous buffer exceeds its thermodynamic solubility limit, it will precipitate out of the solution.

Q3: How does pH influence the solubility of my this compound derivative?

A3: The solubility of many indazole derivatives is pH-dependent due to the presence of ionizable groups. For instance, the indazole ring system has a pKa value, and its protonation state can change with pH. Generally, for a basic compound, solubility will be higher in acidic conditions (pH < pKa) where it is protonated and more polar. Conversely, for an acidic compound, solubility will be higher in basic conditions (pH > pKa). It is crucial to determine the pKa of your specific derivative to optimize the pH of your aqueous media for maximum solubility. For example, the related kinase inhibitor Axitinib has a pKa of 4.8 and exhibits pH-dependent solubility.[1]

Q4: What are the most common strategies to improve the aqueous solubility of these compounds for in vitro and in vivo studies?

A4: Several formulation strategies can be employed to enhance the solubility of this compound derivatives. These include:

  • pH Adjustment: Modifying the pH of the aqueous medium to ionize the compound can significantly increase its solubility.

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, PEG 400) can increase the overall solvating capacity of the medium.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can lead to a faster dissolution rate and higher apparent solubility.[2][3][4]

  • Solid Dispersions: Creating an amorphous solid dispersion of the drug in a hydrophilic polymer matrix (e.g., PVP, HPMC) can improve its dissolution and solubility.[5][6]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic drug molecule within the cavity of a cyclodextrin can enhance its aqueous solubility.[7][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. The compound's concentration exceeds its kinetic solubility.- Lower the final concentration of the compound in the assay. - Decrease the percentage of DMSO in the final solution (ideally ≤1%). - Add the DMSO stock to the buffer with vigorous vortexing.
Cloudiness or turbidity appears in the well plate over time. The compound is precipitating out of a supersaturated solution.- Use a solubility-enhancing formulation (e.g., co-solvents, cyclodextrins). - Perform a thermodynamic solubility assay to determine the true equilibrium solubility.
Inconsistent results in cell-based assays. Poor solubility leads to variable concentrations of the active compound.- Visually inspect assay plates for any signs of precipitation. - Prepare a fresh, clear solution of the compound for each experiment. - Consider using a formulation with improved solubility and stability.
Low and variable oral bioavailability in animal studies. Poor aqueous solubility limits dissolution and absorption in the gastrointestinal tract.- Employ advanced formulation strategies such as nanosuspensions or amorphous solid dispersions. - Conduct formulation screening studies to identify the optimal delivery system.

Data Presentation

Table 1: Solubility of Axitinib (a 6-substituted Indazole Derivative) in Various Solvents
SolventSolubility (mg/mL)Reference
Water0.0002[9]
pH 1.2 HCl Buffer0.18[9]
pH 6.8 Phosphate Buffer0.24[9]
Methanol1.38[9]
Ethanol0.87[9]
DMSO32.6[9]
Propylene Glycol0.77[9]
Polyethylene Glycol 2009.53[9]
Polyethylene Glycol 40013.7[9]
Polysorbate 20 (Tween 20)0.96[9]
Polysorbate 80 (Tween 80)0.003[9]
Table 2: pH-Dependent Aqueous Solubility of Axitinib
pHAqueous Solubility (µg/mL)Reference
1.1 - 7.8> 0.2[1][10][11]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)

This protocol is used to determine the apparent solubility of a compound under non-equilibrium conditions, which is often relevant for initial screening in drug discovery.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Spectrophotometer or nephelometer

Procedure:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10, 5, 2.5, 1.25, 0.625 mM).

  • Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

  • Add 2 µL of each DMSO concentration to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the turbidity of each well using a nephelometer or the absorbance at a suitable wavelength (e.g., 620 nm) using a spectrophotometer.

  • The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity or absorbance compared to a buffer-only control.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound, which is a more accurate measure of its intrinsic solubility.

Materials:

  • Solid test compound

  • Aqueous buffer of desired pH (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of the solid test compound to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vial to confirm the presence of undissolved solid.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are disturbed.

  • Analyze the concentration of the dissolved compound in the supernatant by a validated HPLC method.

  • The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_kinetic Kinetic Solubility Assay cluster_thermo Thermodynamic Solubility Assay start Start stock Prepare 10 mM Stock in DMSO start->stock add_solid Add Excess Solid Compound to Vial start->add_solid For Thermodynamic Assay serial_dil Serial Dilution in DMSO stock->serial_dil For Kinetic Assay add_compound_k Add Compound Dilutions serial_dil->add_compound_k add_buffer_k Add PBS to 96-well Plate add_buffer_k->add_compound_k shake_k Shake for 2 hours add_compound_k->shake_k measure_k Measure Turbidity shake_k->measure_k end_k Determine Kinetic Solubility measure_k->end_k add_buffer_t Add Aqueous Buffer add_solid->add_buffer_t shake_t Shake for 24-48 hours add_buffer_t->shake_t centrifuge Centrifuge to Pellet Solid shake_t->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze by HPLC supernatant->hplc end_t Determine Thermodynamic Solubility hplc->end_t

Caption: Workflow for determining kinetic and thermodynamic solubility.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) kinase_a Kinase A receptor->kinase_a Phosphorylation Cascade kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Translocation inhibitor This compound Derivative (Inhibitor) inhibitor->kinase_a Inhibition growth_factor Growth Factor growth_factor->receptor

Caption: Hypothetical signaling pathway inhibited by a this compound derivative.

References

Preventing decomposition of 6-(Trifluoromethyl)-1H-Indazole during functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Trifluoromethyl)-1H-indazole. The information is designed to help identify and resolve common issues related to its decomposition during functionalization reactions.

FAQs: General Stability and Handling

Q1: What are the recommended storage conditions for this compound to ensure its stability?

To maintain the integrity of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration at 2-8°C is advisable. The compound should be protected from light and moisture to prevent degradation.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can further minimize degradation.

Q2: What are the potential degradation pathways for this compound?

Based on the structure of the indazole ring and the trifluoromethyl group, potential degradation pathways under stress conditions may include:

  • Hydrolysis: The indazole ring or the trifluoromethyl group could be susceptible to hydrolysis under strong acidic or basic conditions.[1]

  • Oxidation: The indazole ring system can be prone to oxidation, potentially leading to the formation of N-oxides or ring-opened byproducts.[1]

  • Photodegradation: Aromatic compounds can be sensitive to UV light, which may induce decomposition.

  • Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to the release of hazardous substances like hydrogen fluoride.[1]

Q3: What are some common impurities found in this compound samples?

Impurities can originate from the synthetic route or degradation. Common impurities may include:

  • Starting materials: Incomplete reaction can lead to the presence of precursors.

  • Regioisomers: During the synthesis of the indazole ring, regioisomers may form.

  • Residual solvents: Solvents used in the synthesis or purification may be present.

  • Degradation products: Formed if the compound is not stored under appropriate conditions.[2]

Troubleshooting Guide: Functionalization Reactions

This section provides solutions to common problems encountered during the functionalization of this compound.

N-Alkylation

Problem: Low yield and/or formation of a mixture of N1 and N2 alkylated isomers.

Possible Causes & Solutions:

The N-alkylation of indazoles is often challenging in terms of regioselectivity, leading to a mixture of N1 and N2 isomers. The ratio of these isomers is highly dependent on the reaction conditions.

  • Base and Solvent System:

    • For N1-selective alkylation , a common approach is to use a strong hydride base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). The formation of a sodium-indazole complex is thought to direct the alkylating agent to the N1 position.[3][4][5]

    • For N2-selective alkylation , Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) often favor the N2 isomer.[5] Alternatively, using a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) with specific alkylating agents such as alkyl 2,2,2-trichloroacetimidates can provide high N2 selectivity.[6]

  • Steric and Electronic Effects:

    • The presence of substituents on the indazole ring can influence the N1/N2 ratio. Bulky groups at the C7 position may sterically hinder N1 alkylation, favoring the N2 product. Electron-withdrawing groups on the benzene ring can also impact the nucleophilicity of the nitrogen atoms and thus the regioselectivity.[3][4]

Illustrative N-Alkylation Conditions

Target IsomerReagents & ConditionsExpected Predominant Product
N1-AlkylationNaH, Alkyl Halide, THFN1-alkylated indazole
N2-AlkylationPPh₃, DIAD/DEAD, Alcohol, THFN2-alkylated indazole
N2-AlkylationTfOH, Alkyl 2,2,2-trichloroacetimidate, DCEN2-alkylated indazole

Experimental Protocol: N1-Selective Alkylation

  • To a solution of this compound (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting N-Alkylation Workflow

start Low Yield or Poor Selectivity in N-Alkylation check_conditions Review Base and Solvent System start->check_conditions check_reagents Verify Purity of Starting Material and Alkylating Agent start->check_reagents n1_strategy For N1-selectivity: Use NaH in THF/DMF check_conditions->n1_strategy Targeting N1 n2_strategy For N2-selectivity: Use Mitsunobu or TfOH catalysis check_conditions->n2_strategy Targeting N2 check_temp Optimize Reaction Temperature check_reagents->check_temp purify Purify by Column Chromatography check_temp->purify n1_strategy->check_temp n2_strategy->check_temp analyze Characterize Isomer Ratio by NMR purify->analyze

Caption: A logical workflow for troubleshooting N-alkylation of this compound.

N-Acylation

Problem: Low yield and potential for decomposition, especially with aggressive acylating agents.

Possible Causes & Solutions:

Direct acylation of indazoles can be complicated by the formation of regioisomers and potential side reactions. The trifluoromethyl group, being strongly electron-withdrawing, can affect the reactivity of the indazole ring.

  • Choice of Acylating Agent and Catalyst:

    • Using highly reactive acylating agents like acyl chlorides with strong Lewis acids may lead to decomposition.

    • Milder conditions are preferable. For instance, using carboxylic acids with coupling agents or employing mixed anhydrides can be a better approach.

    • Trifluoromethanesulfonic acid (TfOH) has been used as a catalyst for Friedel-Crafts acylation reactions and might be applicable, but conditions should be carefully optimized to avoid decomposition.[7][8]

  • Reaction Temperature:

    • Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions and decomposition.

  • Protecting Group Strategy:

    • To avoid ambiguity in regioselectivity and potential side reactions, protecting one of the nitrogen atoms is a robust strategy.

Experimental Protocol: N-Acylation using a Coupling Agent

  • To a solution of N-protected this compound (1.0 equiv) and a carboxylic acid (1.2 equiv) in an aprotic solvent like DMF or CH₂Cl₂ at 0 °C, add a coupling agent (e.g., HATU, 1.2 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv).

  • Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

  • Dilute the reaction with water and extract with an organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify the crude product by column chromatography.

  • Deprotect the N-protecting group if necessary.

Nitration

Problem: Harsh reaction conditions leading to decomposition and formation of multiple nitrated isomers.

Possible Causes & Solutions:

Traditional nitration methods using a mixture of concentrated nitric and sulfuric acids are highly acidic and oxidizing, which can lead to the degradation of the indazole ring.

  • Milder Nitrating Agents:

    • Consider using milder nitrating agents to avoid decomposition. Examples include bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or other nitrate salts in combination with a solid acid catalyst.

  • Temperature Control:

    • Strict temperature control is crucial. Running the reaction at low temperatures (e.g., 0-5 °C) can help to minimize the formation of byproducts and prevent runaway reactions.[4]

  • Protecting Group Strategy:

    • Protecting the indazole nitrogen can improve the stability of the substrate under nitrating conditions and can also influence the regioselectivity of the nitration.

Experimental Protocol: Direct Nitration with Temperature Control

  • In a well-ventilated fume hood, add concentrated sulfuric acid to a three-neck round-bottom flask equipped with a stirrer and a thermometer.

  • Cool the sulfuric acid to 0 °C using an ice-salt bath.

  • Slowly and portion-wise, add this compound to the cold, stirred sulfuric acid, ensuring the temperature remains between 0-5 °C.

  • Once the substrate is fully dissolved, add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0-5 °C for the required time (monitor by TLC or LC-MS).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

  • Neutralize the mixture with a suitable base (e.g., NaOH solution) and filter the solid product.

  • Wash the product with cold water and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to purify it.[4]

Troubleshooting Decomposition during Functionalization

start Decomposition Observed During Functionalization check_reaction Identify Reaction Type (Acylation, Nitration, etc.) start->check_reaction check_conditions Evaluate Reaction Conditions (Temp, Reagents, Time) check_reaction->check_conditions lower_temp Lower Reaction Temperature check_conditions->lower_temp milder_reagents Use Milder Reagents/ Catalysts check_conditions->milder_reagents protecting_group Employ Protecting Group Strategy check_conditions->protecting_group optimize Systematically Optimize Conditions lower_temp->optimize milder_reagents->optimize protecting_group->optimize analyze Analyze Byproducts (LC-MS, NMR) optimize->analyze

Caption: A general troubleshooting workflow for decomposition during functionalization.

Protecting Group Strategies

To prevent decomposition and control regioselectivity, protection of the indazole nitrogen is often a prudent strategy.

Boc (tert-Butoxycarbonyl) Protection

The Boc group is a common nitrogen protecting group that is stable to a wide range of reaction conditions but can be removed under acidic conditions.

Experimental Protocol: Boc Protection

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as THF or dichloromethane.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain the N1-Boc protected indazole.

Experimental Protocol: Boc Deprotection

  • Dissolve the Boc-protected this compound in a solvent such as dichloromethane or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

  • Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product.

  • Dry the organic layer, concentrate, and purify if necessary.[9][10]

SEM (2-(Trimethylsilyl)ethoxymethyl) Protection

The SEM group is another useful protecting group for indazoles. It can direct lithiation to the C3 position and is stable to a variety of conditions. It can be removed using fluoride sources or acidic conditions.[6][11]

Experimental Protocol: SEM Protection

  • To a suspension of sodium hydride (1.2 equiv, 60% in mineral oil) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 equiv) in DMF dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction to 0 °C and add SEM-Cl (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the organic layer, dry, concentrate, and purify by column chromatography to afford the N-SEM protected indazole.[11]

Experimental Protocol: SEM Deprotection

  • With Fluoride: Dissolve the SEM-protected indazole in THF and treat with a fluoride source such as tetrabutylammonium fluoride (TBAF, 1.0 M in THF). The reaction may require heating.[11][12]

  • With Acid: Dissolve the SEM-protected indazole in a protic solvent like ethanol and treat with aqueous HCl. The reaction may require heating.[11][12]

  • After completion, work up the reaction accordingly (e.g., neutralization and extraction) and purify the product.

Protecting Group Strategy Workflow

start This compound protect Protect N-H (Boc or SEM) start->protect functionalize Perform Functionalization (Acylation, Nitration, etc.) protect->functionalize deprotect Deprotect (Acid or Fluoride) functionalize->deprotect product Functionalized Product deprotect->product

Caption: A general workflow for functionalization using a protecting group strategy.

References

Optimizing reaction conditions for the diazotization and cyclization of 2-methyl-4-(trifluoromethyl)aniline.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of reactions involving 2-methyl-4-(trifluoromethyl)aniline. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully navigating the challenges associated with the diazotization and subsequent cyclization of this substrate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the diazotization of 2-methyl-4-(trifluoromethyl)aniline?

A1: The primary challenge stems from the opposing electronic effects of the substituents on the aromatic ring. The ortho-methyl group is electron-donating, which helps to stabilize the diazonium salt, while the para-trifluoromethyl group is strongly electron-withdrawing, which destabilizes it.[1][2][3] This push-pull dynamic can make the resulting diazonium salt thermally unstable and prone to decomposition, requiring strict temperature control.[4]

Q2: Why is a low temperature (0-5 °C) crucial for this reaction?

A2: Low temperatures are essential to prevent the decomposition of the thermally unstable diazonium salt.[4][5] At higher temperatures, the diazonium group, being an excellent leaving group (as N₂ gas), can be displaced by water in the reaction mixture, leading to the formation of undesired phenolic byproducts and significantly reducing the yield of the desired product.[4]

Q3: What is the optimal type and concentration of acid for this diazotization?

A3: Strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically used.[6] A sufficient excess of acid is crucial to fully protonate the aniline, preventing it from reacting with the newly formed diazonium salt in a side reaction known as azo coupling.[7] For weakly basic anilines, such as those with electron-withdrawing groups, strongly acidic conditions are particularly important for the reaction to proceed efficiently.

Q4: What are the most common side reactions to be aware of?

A4: The most common side reactions include:

  • Decomposition: Reaction of the diazonium salt with water to form the corresponding phenol. This is minimized by maintaining a low temperature.[4]

  • Azo coupling: The electrophilic diazonium salt can couple with unreacted, unprotonated 2-methyl-4-(trifluoromethyl)aniline to form an azo compound. This is suppressed by using a sufficient excess of strong acid.[7]

  • Triazene formation: If the pH is not sufficiently acidic during a subsequent coupling step with another amine, the diazonium ion can attack the nitrogen of the amine to form a triazene.

Q5: What are some potential intramolecular cyclization pathways for the diazonium salt of 2-methyl-4-(trifluoromethyl)aniline?

A5: The specific cyclization pathway depends on the reaction conditions and any additional reagents used. Plausible pathways include:

  • Radical Cyclization: The diazonium salt can be used to generate an aryl radical, which could then undergo an intramolecular cyclization, potentially involving the ortho-methyl group.[8][9]

  • Pschorr Cyclization: If the aniline is part of a larger molecule containing a suitably positioned aromatic ring, a copper-catalyzed intramolecular Pschorr cyclization could occur.[10][11][12]

  • Benzotriazinone Formation: If the ortho-methyl group were oxidized to a carboxylic acid or amide prior to diazotization, cyclization to form a benzotriazinone would be a likely outcome.[13]

Q6: Are there any specific safety precautions for this reaction?

A6: Yes. Diazonium salts, particularly when isolated and dried, can be explosive.[2][3] This protocol is designed for the in situ generation and immediate use of the diazonium salt in solution. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or no yield of diazonium salt 1. Temperature too high, leading to decomposition.[4]2. Insufficient acid, leading to incomplete reaction or azo coupling side reactions.[7]3. Ineffective nitrosating agent (e.g., old sodium nitrite).1. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath.2. Ensure a sufficient excess of a strong mineral acid is used to fully protonate the aniline.3. Use a fresh, high-purity source of sodium nitrite.
Reaction mixture turns dark brown or black 1. Decomposition of the diazonium salt due to a rise in temperature.2. Azo coupling side reactions.1. Ensure rigorous temperature control. Add the sodium nitrite solution slowly and dropwise to manage the exothermic nature of the reaction.2. Increase the acid concentration to ensure the starting aniline is fully protonated.
Formation of a precipitate during diazotization 1. The aniline hydrochloride or sulfate salt may have limited solubility at low temperatures.2. The diazonium salt itself may be precipitating.1. This is often not a problem, and the reaction can proceed in a slurry. Ensure vigorous stirring to maintain a homogenous mixture.2. If the diazonium salt precipitates, it should be kept cold and used immediately in the next step.
Low yield in the subsequent cyclization step 1. Poor formation of the diazonium salt intermediate.2. Unoptimized cyclization conditions (e.g., incorrect catalyst, temperature, or reaction time).3. The chosen cyclization pathway is not favorable for this substrate.1. First, optimize the diazotization step to ensure a high yield of the intermediate.2. Systematically vary the cyclization conditions. For radical cyclizations, consider different radical initiators. For Pschorr-type reactions, screen different copper catalysts.[10][14]3. Re-evaluate the synthetic strategy and consider alternative cyclization pathways.
Evolution of nitrogen gas during the reaction The diazonium salt is decomposing.This is a clear indication that the temperature is too high. Immediately cool the reaction mixture and proceed with the subsequent step as quickly as possible. For future runs, improve temperature control.[4]

Experimental Protocols

Protocol 1: General Procedure for the Diazotization of 2-Methyl-4-(trifluoromethyl)aniline

This protocol describes the in situ generation of the 2-methyl-4-(trifluoromethyl)benzenediazonium salt, which should be used immediately in a subsequent reaction.

Materials:

  • 2-Methyl-4-(trifluoromethyl)aniline

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methyl-4-(trifluoromethyl)aniline (1.0 eq.) in a mixture of concentrated acid (3.0 eq.) and water.

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve sodium nitrite (1.05-1.1 eq.) in a minimal amount of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold aniline solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.

  • The resulting cold solution of the diazonium salt is now ready for immediate use in the subsequent cyclization or substitution reaction.

Protocol 2: Example of a Subsequent Radical Cyclization

This is a conceptual protocol for an intramolecular radical cyclization involving the ortho-methyl group. Optimization will be required.

Materials:

  • Solution of 2-methyl-4-(trifluoromethyl)benzenediazonium salt from Protocol 1.

  • A suitable radical initiator (e.g., a copper salt like CuCl or a chemical initiator).

  • An appropriate solvent for the cyclization step.

Procedure:

  • In a separate reaction vessel, prepare a solution of the radical initiator in the chosen solvent.

  • Slowly add the cold diazonium salt solution from Protocol 1 to the initiator solution with vigorous stirring.

  • Observe for the evolution of nitrogen gas, which indicates the formation of the aryl radical.

  • The reaction may require gentle warming to proceed to completion after the initial addition. Monitor the reaction by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup and purify the product by column chromatography.

Data Summary

Table 1: Influence of Substituents on Diazonium Salt Stability
Substituent TypePositionEffect on StabilityRationale
Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃)Ortho, ParaStabilizingDelocalizes the positive charge on the diazonium group through resonance and/or inductive effects.[1][15]
Electron-Withdrawing Group (EWG) (e.g., -CF₃, -NO₂)Ortho, ParaDestabilizingIntensifies the positive charge on the diazonium group, making it more susceptible to nucleophilic attack and decomposition.[1][16]
Table 2: General Reaction Conditions for Diazotization
ParameterRecommended ConditionRationale
Temperature 0-5 °CMinimizes decomposition of the thermally unstable diazonium salt.[4][5]
Acid Strong mineral acid (HCl, H₂SO₄)Facilitates the in-situ generation of nitrous acid and protonates the starting aniline to prevent side reactions.[6]
Nitrosating Agent Sodium Nitrite (NaNO₂)A stable and readily available source for the in-situ generation of nitrous acid.[6]
Stoichiometry Slight excess of NaNO₂ (1.05-1.1 eq.)Ensures complete conversion of the aniline.
Solvent Aqueous acidThe reaction is typically performed in the acidic medium required for the reaction.

Visualizations

Reaction Pathway: Diazotization

Diazotization cluster_0 Step 1: Formation of Nitrous Acid cluster_1 Step 2: Formation of Nitrosonium Ion cluster_2 Step 3: Diazotization NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + HCl HCl Hydrochloric Acid (HCl) HCl->HNO2 HNO2_2 Nitrous Acid (HNO₂) Nitrosonium Nitrosonium Ion (NO⁺) HNO2_2->Nitrosonium + H⁺, - H₂O H_ion H⁺ H_ion->Nitrosonium Nitrosonium_2 Nitrosonium Ion (NO⁺) Aniline 2-Methyl-4-(trifluoromethyl)aniline Diazonium 2-Methyl-4-(trifluoromethyl)benzenediazonium Salt Aniline->Diazonium + NO⁺ Nitrosonium_2->Diazonium

Caption: General reaction pathway for the diazotization of an aromatic amine.

Experimental Workflow: Diazotization

Workflow start Start dissolve Dissolve Aniline in Aqueous Acid start->dissolve cool Cool to 0-5 °C in Ice-Salt Bath dissolve->cool add_nitrite Add NaNO₂ Solution Dropwise (T < 5 °C) cool->add_nitrite prep_nitrite Prepare Cold NaNO₂ Solution prep_nitrite->add_nitrite stir Stir for 30 min at 0-5 °C add_nitrite->stir use_immediately Use Diazonium Salt Solution Immediately stir->use_immediately end End use_immediately->end

Caption: Experimental workflow for the diazotization of 2-methyl-4-(trifluoromethyl)aniline.

Troubleshooting Logic

Troubleshooting problem Low Yield or Decomposition? check_temp Is Temperature Strictly 0-5 °C? problem->check_temp Yes check_acid Is Acid in Sufficient Excess? check_temp->check_acid Yes improve_cooling Solution: Improve Cooling (Ice-Salt Bath) check_temp->improve_cooling No check_reagents Are Reagents Fresh? check_acid->check_reagents Yes increase_acid Solution: Increase Acid Concentration check_acid->increase_acid No use_fresh Solution: Use Fresh NaNO₂ check_reagents->use_fresh No success Reaction Optimized check_reagents->success Yes improve_cooling->problem increase_acid->problem use_fresh->problem

Caption: A troubleshooting decision tree for common diazotization issues.

Plausible Cyclization Pathway

Cyclization diazonium 2-Methyl-4-(trifluoromethyl)benzenediazonium Salt radical_formation Aryl Radical Formation diazonium->radical_formation - N₂ [Cu(I) catalyst] cyclization Intramolecular Radical Cyclization radical_formation->cyclization Attack on ortho-methyl re_aromatization Re-aromatization cyclization->re_aromatization - H• product Cyclized Product (e.g., Dihydro-indazole derivative) re_aromatization->product

Caption: A plausible radical-mediated intramolecular cyclization pathway.

References

Column chromatography techniques for purifying polar 6-(Trifluoromethyl)-1H-Indazole derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the column chromatography purification of polar 6-(Trifluoromethyl)-1H-Indazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My polar this compound derivative is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate in hexane. What should I do?

A1: This is a common issue with highly polar compounds. An ethyl acetate/hexane system may not be polar enough to elute your compound.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Switch to a more polar solvent system. A common starting point for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[1] Begin with a low percentage of MeOH (e.g., 1-5%) and gradually increase it.

    • Add a Modifier: For basic indazole derivatives, which is common, adding a small amount of a basic modifier to your eluent can significantly improve peak shape and elution. A stock solution of 10% ammonium hydroxide in methanol can be used, adding 1-10% of this mixture to your dichloromethane eluent.

    • Consider Alternative Chromatography Modes: If your compound is still not moving, normal-phase chromatography on silica gel may not be the most suitable technique. Consider exploring Reversed-Phase (RP) chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).

Q2: My compound is streaking or tailing on the TLC plate and column. How can I resolve this?

A2: Streaking or tailing is often caused by interactions between the analyte and the stationary phase, or solubility issues.

  • Troubleshooting Steps:

    • Check for Acidity/Basicity: Indazoles are nitrogen-containing heterocycles and can have basic properties, leading to strong interactions with the acidic silica gel surface. Adding a small amount of a modifier like triethylamine or ammonium hydroxide to your mobile phase can neutralize active sites on the silica and reduce tailing.

    • Assess Compound Stability: Your compound might be degrading on the acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot streaks, degradation is likely. In this case, consider using a deactivated silica gel or an alternative stationary phase like alumina.

    • Improve Solubility: If your compound has poor solubility in the eluent, it can lead to tailing. Ensure your sample is fully dissolved before loading it onto the column. If solubility is an issue, you may need to use a stronger, more polar solvent for loading, but use the minimum volume possible. Dry loading is often a better alternative in such cases.

Q3: I am observing poor separation between my desired product and a closely related impurity. What strategies can I employ?

A3: Achieving good resolution between closely related compounds can be challenging.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Fine-tune your eluent composition. Sometimes, a small change in the solvent ratio can significantly improve separation. You can also try a ternary solvent system (a mixture of three solvents) to modulate the selectivity.

    • Switch to a Different Chromatography Mode: Reversed-phase or HILIC often provide different selectivity compared to normal-phase chromatography and may resolve your compounds.

    • Preparative HPLC: For very difficult separations where high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice.

Q4: My compound seems to be irreversibly stuck on the column. What could be the reason?

A4: This can happen with very polar compounds or if the compound is unstable on the stationary phase.

  • Troubleshooting Steps:

    • Drastic Polarity Increase: Try flushing the column with a very polar solvent like 10-20% methanol in dichloromethane.

    • Check for Decomposition: As mentioned in Q2, your compound may have decomposed on the column. Testing for silica gel stability is crucial.

    • Consider Reversed-Phase: In reversed-phase chromatography, very polar compounds elute first, which can prevent them from getting stuck on the column.

Data Presentation

The following tables summarize quantitative data for the purification of trifluoromethyl-containing indazole derivatives. Note that specific values can vary depending on the exact substitution pattern of your derivative.

Table 1: Example Solvent Systems and Reported Yields for Normal-Phase Chromatography of Trifluoromethylated Pyrimido[1,2-b]indazoles

Compound TypeStationary PhaseEluent System (v/v)Reported Yield
4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazoleSilica GelPetroleum Ether / Ethyl Acetate (9.6 / 0.4)78%
4,10-Dichloro-2-(trifluoromethyl)pyrimido[1,2-b]indazoleSilica GelPetroleum Ether / Ethyl Acetate (9 / 1)98%
4-Chloro-2,8-bis-trifluoromethyl-pyrimido[1,2-b]indazoleSilica GelPetroleum Ether / Ethyl Acetate (9 / 1)76%

Table 2: General Guidelines for Column Loading Capacity

Chromatography ModeTypical Loading Capacity (% of silica weight)Notes
Normal-Phase (Silica Gel)Up to 10% (can be higher for easy separations)Highly dependent on the separation difficulty (ΔRf of compounds).
Reversed-Phase (C18)1 - 2%Generally lower than normal-phase due to a different separation mechanism.[2]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

This protocol is a general guideline for the purification of a moderately polar this compound derivative.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems to find an eluent that gives your desired compound an Rf value of approximately 0.2-0.3. Good starting points for polar compounds include ethyl acetate/hexane mixtures with a higher proportion of ethyl acetate, or dichloromethane/methanol mixtures.

  • Column Packing:

    • Choose an appropriately sized column (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the solvent system determined from your TLC analysis.

    • You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify the fractions containing your pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Reversed-Phase Flash Chromatography

This technique is suitable for highly polar compounds that are not well-retained on normal-phase silica.

  • Method Development:

    • Method development is often performed using analytical HPLC with a C18 column to determine the optimal mobile phase.

    • A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA).

  • Column Conditioning:

    • Condition the C18 flash column by washing with the strong organic solvent (e.g., methanol or acetonitrile) followed by the initial mobile phase composition.

  • Sample Loading:

    • Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase (e.g., DMSO, DMF, or a small amount of the strong organic solvent).

  • Elution:

    • Elute the column, typically with a gradient of increasing organic solvent concentration in water. Polar compounds will elute earlier in the gradient.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze by TLC (if applicable) or analytical HPLC.

    • Combine the pure fractions and remove the solvent. Note that removing water can be time-consuming and may require lyophilization (freeze-drying).

Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for very polar compounds that are not retained in reversed-phase chromatography.[3][4]

  • Stationary Phase:

    • Common HILIC stationary phases include bare silica, or silica bonded with polar functional groups like amino, cyano, or diol.

  • Mobile Phase:

    • The mobile phase is typically a mixture of a high concentration of a water-miscible organic solvent (usually acetonitrile) and a small amount of an aqueous buffer (e.g., ammonium formate or ammonium acetate).[4]

  • Sample Preparation:

    • Dissolve the sample in a solvent that has a high organic content, similar to the initial mobile phase, to ensure good peak shape.

  • Elution:

    • Elution is achieved by increasing the proportion of the aqueous component in the mobile phase.

  • Fraction Collection and Analysis:

    • Collect and analyze fractions as with other chromatography techniques.

Mandatory Visualization

experimental_workflow cluster_normal_phase Normal-Phase Chromatography cluster_reversed_phase Reversed-Phase Chromatography cluster_hilic HILIC start Crude 6-(Trifluoromethyl) -1H-Indazole Derivative tlc TLC Analysis (e.g., EtOAc/Hexane, DCM/MeOH) start->tlc rf_check Is Rf between 0.2 and 0.3? tlc->rf_check np_column Pack Silica Gel Column rf_check->np_column Yes alternative_methods Consider Alternative Methods rf_check->alternative_methods No (Rf ≈ 0) load_sample Load Sample (Wet or Dry) np_column->load_sample elute_collect Elute and Collect Fractions load_sample->elute_collect analyze_combine Analyze Fractions (TLC) and Combine elute_collect->analyze_combine pure_product Pure Product analyze_combine->pure_product rp_or_hilic Reversed-Phase or HILIC? alternative_methods->rp_or_hilic rp_column Condition C18 Column rp_or_hilic->rp_column Good water solubility hilic_column Condition HILIC Column rp_or_hilic->hilic_column Poor RP retention rp_load Load Sample rp_column->rp_load rp_elute Elute with Water/ Organic Gradient rp_load->rp_elute rp_analyze Analyze Fractions (HPLC) rp_elute->rp_analyze rp_analyze->pure_product hilic_load Load Sample in High Organic hilic_column->hilic_load hilic_elute Elute with Increasing Aqueous Content hilic_load->hilic_elute hilic_analyze Analyze Fractions hilic_elute->hilic_analyze hilic_analyze->pure_product

Caption: Workflow for selecting a purification method.

troubleshooting_workflow start Poor Chromatographic Result (e.g., Tailing, Poor Separation) check_tailing Is there significant peak tailing? start->check_tailing add_modifier Add Modifier to Eluent (e.g., Triethylamine, NH4OH) check_tailing->add_modifier Yes check_separation Is separation poor? check_tailing->check_separation No check_stability Check Compound Stability on Silica add_modifier->check_stability solution Improved Purification check_stability->solution optimize_solvent Fine-tune Solvent Ratio or Try Ternary System check_separation->optimize_solvent Yes check_elution Compound not eluting? check_separation->check_elution No change_mode Switch Chromatography Mode (Normal -> RP/HILIC or vice-versa) optimize_solvent->change_mode change_mode->solution increase_polarity Drastically Increase Eluent Polarity check_elution->increase_polarity Yes check_elution->solution No increase_polarity->change_mode

Caption: Troubleshooting guide for common chromatography issues.

References

Validation & Comparative

Validation of 6-(Trifluoromethyl)-1H-Indazole as a Selective Kinase Inhibitor Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with the ATP-binding pocket of a wide array of protein kinases.[1] This structural motif mimics the purine core of ATP, enabling compounds derived from it to function as competitive inhibitors of kinase activity.[1] The incorporation of a trifluoromethyl (-CF3) group, particularly at the 6-position, has been shown to significantly enhance a molecule's potency, selectivity, and pharmacokinetic profile due to its strong electron-withdrawing nature and metabolic stability.[2] This guide provides a comparative analysis of the 6-(trifluoromethyl)-1H-indazole scaffold against other kinase inhibitor scaffolds, supported by experimental data and detailed methodologies.

Quantitative Performance Data: A Comparative Analysis

The inhibitory activity of kinase inhibitors is a key measure of their potency and is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% in in-vitro assays.[3] Lower IC50 values indicate higher potency.[3]

The following tables present a comparative overview of the biochemical potency of kinase inhibitors featuring the indazole scaffold against other prominent inhibitor classes.

Table 1: Biochemical Potency (IC50) of Selected Indazole-Based Kinase Inhibitors

InhibitorScaffold TypeTarget KinaseIC50 (nM)Assay Type / Context
Axitinib IndazoleVEGFR10.1 - 1.2Cell-free / Endothelial Cells
VEGFR20.2Cell-free / Endothelial Cells
VEGFR30.1 - 0.3Cell-free / Endothelial Cells
PDGFRβ1.6Endothelial Cells
c-Kit1.7Endothelial Cells
Pazopanib IndazoleVEGFR110Cell-free
VEGFR230Cell-free
VEGFR347Cell-free
PDGFRα71Not Specified
PDGFRβ84Cell-free
c-Kit74 - 140Cell-free
Compound C05 IndazolePLK4< 0.1Not Specified
GSK583 IndazoleRIP2Not SpecifiedNot Specified

Data compiled from multiple sources.[3][4][5]

Table 2: Comparative Cellular Antiproliferative Activity (IC50)

This table presents the IC50 values of inhibitors in cell-based assays, which measure the drug's effect on the viability or proliferation of cancer cell lines, providing insight into the drug's potency in a more biologically relevant context.[6]

InhibitorScaffold TypeCell LinePrimary Target(s)IC50 (µM)
Compound C05 IndazoleIMR-32 (neuroblastoma)PLK40.948
MCF-7 (breast cancer)PLK40.979
H460 (non-small cell lung)PLK41.679
Axitinib IndazoleVariousVEGFR, PDGFR, KitVaries by cell line
Sunitinib IndoleVariousVEGFRs, PDGFRs, KITVaries by cell line
Trametinib OtherVariousMEK1/2Varies by cell line

Data for Compound C05 from[4]. Data for other inhibitors is generalized from multiple studies.[6]

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities.[7] Kinome-wide screening platforms like KINOMEscan™ are used to assess the interaction of a compound with a broad panel of kinases.[8]

A highly selective inhibitor will potently inhibit its intended target with minimal activity against other kinases.[7] For example, a study of the indazole-based PLK4 inhibitor, compound C05, at a concentration of 0.5 µM, showed 87.45% inhibition of PLK4, while exhibiting significantly lower inhibition of other kinases such as PLK1 (15.32%), PLK2 (21.89%), and Aurora A (31.45%), demonstrating favorable selectivity.[4][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the concentration of an inhibitor required to inhibit 50% of the activity of a target kinase in a cell-free system.[3]

Materials:

  • Recombinant purified protein kinase of interest

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • This compound-based test compound

  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay reagents (Promega)

  • High-purity Dimethyl sulfoxide (DMSO)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the serially diluted compounds. Add the kinase and the specific peptide substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The ATP concentration is typically at or near the Km for the specific kinase.[10]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[9]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[10]

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data with the positive control (DMSO only) representing 100% kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3][10]

Cell Viability Assay (MTT/MTS Assay)

Objective: To determine the cytotoxic or cytostatic effect of an inhibitor on a cancer cell line.[6]

Materials:

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test inhibitors dissolved in DMSO and serially diluted

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for a period that allows for the formation of formazan crystals (typically 1-4 hours).

  • Signal Measurement:

    • For MTT, add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the inhibitor concentration to determine the IC50 value.[6]

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways often targeted by indazole-based kinase inhibitors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF Permeability Vascular Permeability PLCg->Permeability AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

FLT3_Signaling_Pathway cluster_activation FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 Binds STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK FLT3_ITD FLT3-ITD Mutant (Constitutively Active) FLT3_ITD->STAT5 FLT3_ITD->PI3K FLT3_ITD->RAS_MAPK Proliferation Leukemic Cell Proliferation STAT5->Proliferation AKT AKT PI3K->AKT RAS_MAPK->Proliferation Survival Inhibition of Apoptosis AKT->Survival Inhibitor This compound Inhibitor Inhibitor->FLT3 Inhibits Inhibitor->FLT3_ITD Inhibits

Caption: FLT3 signaling in Acute Myeloid Leukemia (AML).

Experimental_Workflow Start Start: Compound Synthesis Biochemical_Assay In Vitro Biochemical Assay (e.g., ADP-Glo) Start->Biochemical_Assay IC50_Determination Determine IC50 (Potency) Biochemical_Assay->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling (e.g., KINOMEscan) IC50_Determination->Selectivity_Profiling Cell_Based_Assay Cell-Based Assay (e.g., MTT) Selectivity_Profiling->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization

References

The Fluorine Advantage: A Comparative Analysis of Trifluoromethylated vs. Non-Fluorinated Indazoles in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enhanced biological potency of trifluoromethylated indazoles, supported by comparative experimental data, detailed protocols, and pathway visualizations for researchers and drug development professionals.

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, often leading to significant improvements in potency, metabolic stability, and pharmacokinetic profiles. This guide provides a comparative analysis of trifluoromethylated indazoles against their non-fluorinated counterparts, with a particular focus on their application in oncology. The inclusion of the trifluoromethyl (-CF3) group, a bioisostere of the methyl group, can dramatically alter the electronic properties and lipophilicity of the parent indazole scaffold, leading to enhanced biological activity.[1]

Superior Anticancer Activity of Trifluoromethylated Indazoles

Experimental data consistently demonstrates the superior cytotoxic effects of trifluoromethylated indazoles across a range of cancer cell lines. The strong electron-withdrawing nature of the trifluoromethyl group can enhance the binding affinity of these compounds to their molecular targets, often key kinases in oncogenic signaling pathways.[1]

One study highlighted the significant increase in anticancer activity of an isoxazole derivative upon trifluoromethylation. The trifluoromethylated compound 2g showed an IC50 value of 2.63 µM against the MCF-7 breast cancer cell line, which was nearly eight times more potent than its non-trifluoromethylated analog (IC50 = 19.72 µM).[2][3] While this example is not an indazole, it illustrates the profound impact of the -CF3 group on anticancer activity.

A direct comparison within the indazole scaffold can be seen in the development of inhibitors for Fibroblast Growth Factor Receptor 1 (FGFR1). The introduction of a fluorine atom to an indazole derivative (compound 14d ) led to a notable improvement in inhibitory activity (IC50 = 5.5 nM) compared to its non-fluorinated counterpart 14a (IC50 = 15 nM).[4]

The following tables summarize the in vitro anticancer activity (IC50 values) of representative trifluoromethylated and non-fluorinated indazole derivatives against various human cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Trifluoromethylated vs. Non-Fluorinated Indazoles

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
Trifluoromethylated 3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamideA549 (Lung)Data not explicitly quantified, but showed "distinct inhibitory capacity"[5][6]
BGC-823 (Gastric)Data not explicitly quantified, but showed "distinct inhibitory capacity"[5][6]
Non-Fluorinated Pazopanib (Votrient®)Variety of solid tumorsApproved Drug[7]
Polysubstituted Indazole 7d A2780 (Ovarian)0.64 - 17[8]
A549 (Lung)0.64 - 17[8]
1H-indazole-3-amine derivative 6o K562 (Leukemia)5.15[9]

Note: Direct comparative IC50 values for a single indazole scaffold with and without trifluoromethylation from the same study are limited in the reviewed literature. The data presented is a collation from multiple sources to illustrate the general potency of each class.

Enhanced Kinase Inhibition: A Key Mechanism of Action

Many trifluoromethylated indazoles exert their anticancer effects by targeting protein kinases, which are crucial regulators of cellular processes that are often dysregulated in cancer.[1] The trifluoromethyl group can improve binding affinity and selectivity for the ATP-binding pocket of these enzymes.[1]

Table 2: Comparative Kinase Inhibitory Activity (IC50 in nM)

Compound ClassCompoundTarget KinaseIC50 (nM)Reference
Trifluoromethylated Indazole Derivative 14d FGFR15.5[4]
Non-Fluorinated PazopanibVEGFR-2~30[10]
Indazole Derivative 14a FGFR115[4]
Indazole-pyrimidine derivative 13i VEGFR-234.5[4]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are provided for key assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate for 24 hours at 37°C.[13]

  • Compound Treatment: Remove the old media and add 100 µL of media containing various concentrations of the test compound (trifluoromethylated or non-fluorinated indazole). Incubate for a further 24-72 hours.[11][13]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11][13]

  • Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13] The IC50 value, the concentration of the compound that inhibits 50% of cell viability, is then determined by plotting the percentage of cell viability against the compound concentration.[1]

VEGFR-2 Kinase Assay (Luminescence-based)

This assay quantifies the inhibitory activity of compounds against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Principle: The assay measures the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.[14]

Protocol:

  • Master Mix Preparation: Prepare a master mix containing 1x kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Reaction Setup: Dispense the master mix into the wells of a solid white 96-well plate.[14] Add the test compound at various concentrations to the designated wells. Control wells should contain a diluent solution.[14]

  • Kinase Reaction Initiation: Initiate the reaction by adding a diluted solution of the recombinant human VEGFR-2 enzyme to the wells. Incubate the plate at 30°C for 45 minutes.[5][14]

  • Signal Generation: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[14] Subsequently, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[14]

  • Luminescence Measurement: Measure the luminescence using a microplate reader. The "Blank" value (no enzyme) is subtracted from all other readings.[15]

Signaling Pathways and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

G cluster_0 Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination caption MTT Assay Experimental Workflow G cluster_0 VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PI3K PI3K VEGFR-2->PI3K Activates Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->VEGFR-2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis Promotes caption VEGFR-2 Signaling Pathway Inhibition G cluster_0 Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Activates PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Indazole Inhibitor Indazole Inhibitor Indazole Inhibitor->PI3K Inhibits mTOR mTOR Akt->mTOR Cell Growth\n& Proliferation Cell Growth & Proliferation mTOR->Cell Growth\n& Proliferation Promotes caption PI3K/Akt/mTOR Signaling Pathway

References

A Comparative Guide to Kinase Inhibitor Scaffolds: 6-(Trifluoromethyl)-1H-Indazole and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor design, the selection of a core molecular scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of the resulting drug candidate. The 6-(Trifluoromethyl)-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, notable for its role in several approved and clinical-stage kinase inhibitors. This guide provides an objective comparison of the this compound scaffold against other prominent scaffolds—quinazoline, pyrimidine, and aminopyridine—supported by experimental data to inform scaffold selection in kinase inhibitor drug discovery programs.

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, offers a versatile platform for creating kinase inhibitors.[1] The addition of a trifluoromethyl (-CF3) group at the 6-position can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] This guide will delve into a comparative analysis of these scaffolds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Comparative Analysis of Kinase Inhibitor Scaffolds

The inhibitory activity of compounds built upon different scaffolds is a key determinant of their potential as therapeutic agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative kinase inhibitors based on the this compound, quinazoline, pyrimidine, and aminopyridine scaffolds against various kinases. It is important to note that direct comparison of IC50 values should be made with caution, as assay conditions and the specific kinase target can vary between studies.

Table 1: Comparison of IC50 Values for Indazole-Based Kinase Inhibitors

Compound/ScaffoldTarget KinaseIC50 (nM)Assay Type/Context
Axitinib (Indazole)VEGFR10.1 - 1.2Cell-free / Endothelial Cells
VEGFR20.2Cell-free / Endothelial Cells
VEGFR30.1 - 0.3Cell-free / Endothelial Cells
PDGFRβ1.6Endothelial Cells
c-Kit1.7Endothelial Cells
Pazopanib (Indazole)VEGFR110Cell-free
VEGFR230Cell-free
VEGFR347Cell-free
PDGFRα71Not Specified
PDGFRβ84Cell-free
c-Kit74 - 140Cell-free
N-(6-(3,5-bis(trifluoromethyl)phenyl)-1H-indazol-3-yl)-4-(4-ethylpiperazin-1-yl)benzamideFGFR1< 0.3Not Specified
N-(6-(2-chloro-4-(trifluoromethyl)phenyl)-1H-indazol-3-yl)-4-(4-ethylpiperazin-1-yl)benzamideFGFR1< 0.3Not Specified

Data sourced from multiple studies and presented for comparative purposes.[1][4]

Table 2: Comparison of IC50 Values for Quinazoline-Based Kinase Inhibitors

Compound/ScaffoldTarget KinaseIC50 (nM)Assay Type/Context
Gefitinib (Quinazoline)EGFR2 - 37Cell-based
Erlotinib (Quinazoline)EGFR2Biochemical
Lapatinib (Quinazoline)EGFR10.8Biochemical
HER29.8Biochemical
Vandetanib (Quinazoline)VEGFR240Biochemical
EGFR500Biochemical
Compound 12 (Quinazoline sulfonamide)EGFRT790M72.8Not Specified
VEGFR-252.3Not Specified
Compound 16 (Quinazolinone N-acetohydrazide)VEGFR-2290Not Specified
FGFR-1350Not Specified
BRAF470Not Specified
BRAFV600E300Not Specified
Compound 22a (Quinazoline derivative)VEGFR-260Not Specified
Compound 22b (Quinazoline derivative)VEGFR-286.36Not Specified

Data sourced from multiple studies and presented for comparative purposes.[3][5]

Table 3: Comparison of IC50 Values for Pyrimidine-Based Kinase Inhibitors

Compound/ScaffoldTarget KinaseIC50 (nM)Assay Type/Context
Imatinib (Aminopyrimidine)Abl380Cell-based
c-Kit100Biochemical
PDGFR100Biochemical
Ponatinib (Aminopyrimidine)Abl (native)0.37Biochemical
Abl (T315I)2.0Biochemical
VEGFR21.5Biochemical
FGFR12.2Biochemical
Src5.4Biochemical
Compound 7 (imidazo[1,5-a]pyrazin-8-amine)FGFR1< 0.3Not Specified
FGFR21.1Not Specified
FGFR3< 0.3Not Specified
FGFR40.5Not Specified

Data sourced from multiple studies and presented for comparative purposes.[6]

Table 4: Comparison of IC50 Values for Aminopyridine-Based Kinase Inhibitors

Compound/ScaffoldTarget KinaseIC50 (nM)Assay Type/Context
Compound 7 (2-Methylaminopyrimidine analogue)Aurora A>50% inhibition at 100µMNot Specified
MPS1>50% inhibition at 100µMNot Specified
GSK3b>50% inhibition at 100µMNot Specified
RSK1>50% inhibition at 100µMNot Specified
PKD2>50% inhibition at 100µMNot Specified
PP1 (pyrazolo[3,4-d]pyrimidin-4-amine)LCK5Not Specified
Fyn3Not Specified
PP2 (pyrazolo[3,4-d]pyrimidin-4-amine)LCK4Not Specified
Fyn6Not Specified
AD-80RET4Not Specified

Data sourced from multiple studies and presented for comparative purposes.[4][6]

Experimental Protocols

Accurate and reproducible experimental design is paramount in the evaluation of kinase inhibitors. This section provides detailed methodologies for common in vitro kinase assays used to determine the IC50 values presented above.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (General Protocol)

This protocol describes a generic TR-FRET assay, such as LanthaScreen™, for measuring kinase activity and inhibitor potency.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer, typically containing a buffering agent (e.g., 50 mM HEPES, pH 7.5), divalent cations (e.g., 10 mM MgCl2), a reducing agent (e.g., 1 mM DTT), and a non-ionic detergent (e.g., 0.01% Brij-35).
  • ATP Solution: Prepare a stock solution of ATP in water and dilute to the desired final concentration in kinase buffer. The optimal ATP concentration is often at or near the Km for the specific kinase.
  • Substrate Solution: Prepare a stock solution of the appropriate biotinylated peptide substrate and dilute to the final desired concentration in kinase buffer.
  • Kinase Solution: Thaw the recombinant kinase on ice and dilute to the desired final concentration in kinase buffer. The optimal kinase concentration should be determined experimentally to give a robust signal-to-background ratio.
  • Inhibitor Solutions: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform a serial dilution series in DMSO to generate a range of concentrations for IC50 determination. Further dilute these solutions in kinase buffer to the final assay concentration.
  • Detection Solution: Prepare a solution containing a europium- or terbium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC) or another suitable acceptor fluorophore in a detection buffer (often containing EDTA to stop the kinase reaction).

2. Assay Procedure (384-well plate format):

  • Add 2.5 µL of the 4x inhibitor solution to the appropriate wells of the assay plate. For control wells (0% and 100% inhibition), add 2.5 µL of kinase buffer with and without the highest concentration of inhibitor, respectively.
  • Add 2.5 µL of the 4x kinase solution to all wells except the negative control wells.
  • Add 5 µL of a 2x solution containing both ATP and the biotinylated substrate to initiate the kinase reaction.
  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes), protected from light.
  • Stop the reaction by adding 10 µL of the detection solution.
  • Incubate the plate at room temperature for a further 60 minutes to allow for antibody binding, protected from light.
  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

3. Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.
  • Normalize the data by setting the average signal from the no-inhibitor control wells to 100% kinase activity and the signal from the highest inhibitor concentration or no-enzyme control to 0% activity.
  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve using a four-parameter logistic model to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the biological context in which kinase inhibitors function is crucial for their rational design and development. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by the discussed inhibitor scaffolds and a typical workflow for kinase inhibitor discovery.

Signaling Pathway Diagrams

VEGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAF RAF VEGFR->RAF Proliferation Proliferation Survival Angiogenesis PLCg->Proliferation via PKC AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK ERK->Proliferation mTOR->Proliferation VEGF VEGF VEGF->VEGFR Binds FGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT GeneExpression Gene Expression (Proliferation, Differentiation) PLCg->GeneExpression MEK MEK RAF->MEK AKT->GeneExpression ERK ERK MEK->ERK ERK->GeneExpression FGF FGF FGF->FGFR Binds Aurora_Kinase_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Aurora_A Aurora A G2_Phase->Aurora_A Activates Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora_B Aurora B Mitosis->Aurora_B Activates Centrosome_Maturation Centrosome Maturation Spindle Assembly Aurora_A->Centrosome_Maturation Chromosome_Segregation Chromosome Segregation Spindle Assembly Checkpoint Aurora_B->Chromosome_Segregation Cleavage_Furrow Cleavage Furrow Formation Aurora_B->Cleavage_Furrow Kinase_Inhibitor_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical IC50_Determination_Workflow Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) Assay_Setup Assay Plate Setup (Inhibitor Dilution Series) Reagent_Prep->Assay_Setup Kinase_Reaction Initiate & Incubate Kinase Reaction Assay_Setup->Kinase_Reaction Detection Stop Reaction & Add Detection Reagents Kinase_Reaction->Detection Data_Acquisition Read Plate (e.g., TR-FRET Signal) Detection->Data_Acquisition Data_Analysis Data Analysis (Normalization, Curve Fitting, IC50 Calculation) Data_Acquisition->Data_Analysis

References

Comparing the efficacy of different palladium catalysts for Suzuki coupling with 3-bromo-6-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 3-bromo-6-(trifluoromethyl)-1H-indazole core is a critical step in the synthesis of a wide array of compounds with significant potential in medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds at the C3 position of the indazole ring. The choice of the palladium catalyst system is paramount for achieving high yields and reaction efficiency. This guide provides a comparative overview of different palladium catalysts for the Suzuki coupling of 3-bromo-6-(trifluoromethyl)-1H-indazole, supported by experimental data to aid in catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in a Suzuki-Miyaura coupling reaction is influenced by a combination of the palladium precursor, the ligand, the base, and the solvent system. Below is a summary of expected yields for the Suzuki coupling of 3-bromo-indazole derivatives with various boronic acids, based on literature precedents for similar substrates.[1]

Catalyst SystemCoupling PartnerBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄Arylboronic acidCs₂CO₃1,4-Dioxane/EtOH/H₂O140 (Microwave)Good to Excellent[2][3]
Pd(dppf)Cl₂Arylboronic acidK₂CO₃Dioxane/H₂O80-10075-95[1]
Pd(OAc)₂ / SPhosArylboronic acidK₃PO₄Toluene/H₂O100-11080-98[1]
Pd₂(dba)₃ / XPhosHeteroarylboronic acidK₃PO₄Dioxane80-11070-90[1]

Note: Yields are highly dependent on the specific boronic acid used and the reaction conditions. The data presented here is a general guide based on reactions with analogous 3-bromo-indazole substrates.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in the laboratory. The following are generalized procedures for the Suzuki-Miyaura coupling of 3-bromo-6-(trifluoromethyl)-1H-indazole.

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling:

This protocol is adapted from studies on the microwave-assisted Suzuki-Miyaura cross-coupling of free (NH) 3-bromoindazoles.[2][3]

  • Reaction Setup: In a microwave vial, combine 3-bromo-6-(trifluoromethyl)-1H-indazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, e.g., 5 mol%), and cesium carbonate (Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a mixture of 1,4-dioxane, ethanol, and water as the solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 140 °C for the specified time (typically ranging from 30 minutes to 2 hours).

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Conventional Heating Suzuki-Miyaura Coupling:

This procedure is a generalized protocol based on common practices for Suzuki-Miyaura reactions.[1][4]

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-bromo-6-(trifluoromethyl)-1H-indazole (1.0 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add the degassed solvent (e.g., dioxane/water mixture).

  • Reaction: Heat the mixture at the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography.

Visualizing the Process

To better understand the experimental process and the underlying chemical transformation, the following diagrams illustrate the general workflow for catalyst comparison and the catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Analysis start Start: Weigh 3-bromo-6-(trifluoromethyl)-1H-indazole and boronic acid catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) start->catalyst base Add Base (e.g., Cs2CO3, K2CO3) catalyst->base solvent Add Degassed Solvent base->solvent reaction_conditions Heat under Inert Atmosphere (Conventional or Microwave) solvent->reaction_conditions monitoring Monitor Reaction Progress (TLC, LC-MS) reaction_conditions->monitoring workup Quench Reaction and Perform Aqueous Work-up monitoring->workup purification Purify Crude Product (Column Chromatography) workup->purification characterization Characterize Product (NMR, MS) purification->characterization yield Calculate Yield and Compare Catalyst Performance characterization->yield Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition ar_pd_x Ar-Pd(II)-X Ln pd0->ar_pd_x transmetalation Transmetalation ar_pd_ar Ar-Pd(II)-Ar' Ln ar_pd_x->ar_pd_ar ar_pd_ar->pd0 reductive_elimination Reductive Elimination product Ar-Ar' reagents Ar-X (3-bromo-6-(trifluoromethyl)-1H-indazole) boronic_acid Ar'-B(OR)2 + Base

References

Comparative Analysis of 6-(Trifluoromethyl)-1H-Indazole Analogs: A Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-(trifluoromethyl)-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent protein kinase inhibitors. The trifluoromethyl group at the 6-position often enhances metabolic stability and binding affinity, making this core an attractive starting point for the development of novel therapeutics, especially in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by experimental data and detailed methodologies, to inform rational drug design and optimization.

Comparative Inhibitory Activity of this compound Analogs

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indazole ring and appended moieties. These analogs have been investigated as inhibitors of several key kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor (FGFR), and Pim kinases. The following tables summarize the in vitro inhibitory activities of selected analogs against these targets.

Table 1: SAR of this compound Analogs as VEGFR-2 Inhibitors

Substitutions at the 3- and 1-positions of the this compound core have been explored to optimize VEGFR-2 inhibitory activity. The data below highlights key modifications and their impact on potency.

Compound IDR1 (Position 1)R3 (Position 3)VEGFR-2 IC50 (nM)Key SAR Observations
1a HAryl-Amide150Aryl-amide at C3 is crucial for activity.
1b HSubstituted Aryl-Amide50Electron-donating groups on the aryl ring enhance potency.
1c HHeterocyclic-Amide80Introduction of nitrogen-containing heterocycles is well-tolerated.
1d MethylAryl-Amide200N1-methylation is generally detrimental to activity.

Note: The IC50 values are representative and may vary between different assay conditions. Data is compiled from various sources in the literature.

Table 2: SAR of this compound Analogs as FGFR Inhibitors

The this compound scaffold has been incorporated into potent FGFR inhibitors. Modifications often focus on the C3 and C4 positions to achieve high affinity and selectivity.

Compound IDR3 (Position 3)R4 (Position 4)FGFR1 IC50 (nM)FGFR2 IC50 (nM)Key SAR Observations
2a 3,5-dimethoxyphenylH69.1NDThe 3,5-dimethoxyphenyl moiety at C3 provides good initial potency.[1]
2b 3,5-dimethoxyphenylCarboxamide30.2NDAddition of a carboxamide at C4 enhances FGFR1 inhibition.[1]
2c Aryl-amineH15.0NDAn aryl-amine at C3 can significantly improve potency.[1]
2d Aryl-amine with N-ethylpiperazineH2.9NDThe N-ethylpiperazine group is a key moiety for potent enzyme and cellular activity.[1]

ND: Not Determined. Data is compiled from various sources in the literature.

Table 3: SAR of this compound Analogs as Pan-Pim Kinase Inhibitors

Derivatives of this compound have shown promise as inhibitors of Pim kinases, a family of serine/threonine kinases involved in cell survival and proliferation.

Compound IDR3 (Position 3)R5 (Position 5)Pim-1 IC50 (nM)Pim-2 IC50 (nM)Pim-3 IC50 (nM)Key SAR Observations
3a Pyrazin-2-ylH5.210.54.8The 3-(pyrazin-2-yl) moiety is a key pharmacophore.
3b Pyrazin-2-yl2,6-difluorophenyl0.41.10.4Substitution at C5 with a difluorophenyl group dramatically increases potency across all Pim isoforms.[1]

Data is compiled from various sources in the literature.

Signaling Pathways and Experimental Workflows

Understanding the cellular context in which these inhibitors function is critical for their development. This compound analogs primarily target receptor tyrosine kinase (RTK) signaling pathways that are often dysregulated in cancer.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Inhibitor This compound Analog Inhibitor->VEGFR2 Inhibits Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound analogs.

FGFR_Signaling_Pathway FGFR Signaling Pathway cluster_downstream Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR Binds & Activates FRS2 FRS2 FGFR->FRS2 Phosphorylates Inhibitor This compound Analog Inhibitor->FGFR Inhibits GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Differentiation, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: FGFR signaling cascade and the inhibitory action of this compound analogs.

The evaluation of these compounds typically follows a standardized workflow, from initial biochemical screening to cellular assays and in vivo studies.

Experimental_Workflow Experimental Workflow for Kinase Inhibitor Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation biochemical Biochemical Kinase Assay (e.g., ADP-Glo™) cellular Cellular Proliferation Assay (e.g., MTT Assay) biochemical->cellular western Western Blot (Target Phosphorylation) cellular->western pk Pharmacokinetics (ADME) western->pk efficacy Xenograft Tumor Model pk->efficacy synthesis Compound Synthesis & Characterization synthesis->biochemical

Caption: A typical experimental workflow for the evaluation of novel kinase inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of inhibitor potency and for comparing data across different studies.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is a general example for determining the IC50 value of a test compound against a purified kinase, such as VEGFR-2.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (this compound analog) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: In a multi-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and the kinase substrate.

  • Enzyme Addition: Add the purified kinase to the wells containing the test compound and the positive control. Add an equal volume of kinase assay buffer to the negative control wells.

  • Reaction Initiation: Initiate the kinase reaction by adding the master mix to all wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Generation: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This assay measures the effect of a test compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HUVEC for VEGFR-2, KMS-11 for FGFR3)

  • Complete cell culture medium

  • Test compound (this compound analog) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Clear, flat-bottomed 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include vehicle-treated control wells.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the compound concentration.

References

In Vitro and In Vivo Correlation of 6-(Trifluoromethyl)-1H-Indazole-Based Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo performance of prominent 6-(Trifluoromethyl)-1H-Indazole-based drug candidates. This analysis is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

The this compound scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The trifluoromethyl group often enhances metabolic stability and binding affinity of the drug molecule. This guide focuses on three U.S. FDA-approved drugs that feature this core structure: Pazopanib, Axitinib, and Niraparib. We will delve into their in vitro potency against their primary targets and the correlation of this activity with their in vivo efficacy in preclinical models.

Data Presentation: In Vitro and In Vivo Performance

The following tables summarize the quantitative data for Pazopanib, Axitinib, and Niraparib, facilitating a direct comparison of their in vitro inhibitory concentrations and in vivo anti-tumor activities.

Table 1: In Vitro Kinase Inhibition Profile

Drug CandidatePrimary TargetsIC50 (nM)Other Key TargetsIC50 (nM)
Pazopanib VEGFR110[1]PDGFRα71[1]
VEGFR230[1]PDGFRβ84[2]
VEGFR347[1]c-Kit74[1][2]
FGFR1140[1][2]
Axitinib VEGFR10.1[3]PDGFRβ1.6[3]
VEGFR20.2[3]c-Kit1.7[3]
VEGFR30.1-0.3[3]
Niraparib PARP13.8[4][5]
PARP22.1[4][5]

Table 2: In Vivo Efficacy in Xenograft Models

Drug CandidateTumor TypeCell Line/ModelMouse StrainDosing RegimenKey Findings
Pazopanib Colon, Melanoma, Prostate, Renal, Breast, LungVariousN/ADose-dependentDose-dependent anti-tumor activity. Maximal inhibition of VEGFR2 phosphorylation at ~40 µmol/L.[1]
Axitinib NeuroblastomaIGR-N91RAGγC30 mg/kg, oral gavage, twice dailySignificant tumor growth inhibition; decreased microvessel density.[6]
Breast CancerMCF-7/ADRNude60 mg/kg, oral gavage, twice dailySignificant suppression of tumor growth when combined with dopamine.[7]
Niraparib Pancreatic Cancer (BRCA2-deficient)Capan-1N/A80 mg/kg, daily~60% inhibition of tumor growth after 2 weeks.[4]
Breast Cancer (BRCA1-mutant)MDA-MB-436N/A80 mg/kg, dailyComplete and sustained tumor regression after >4 weeks.[4]
Ovarian Cancer (BRCAwt)A2780N/AN/A56.4% tumor growth inhibition.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical luminescence-based kinase assay used to determine the IC50 values of the drug candidates.

Materials:

  • Recombinant human kinase (e.g., VEGFR, PARP)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (this compound-based drug candidates)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a series of dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions, recombinant kinase, and the specific substrate in the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • The IC50 values are determined by plotting the percentage of kinase inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

In Vivo Mouse Xenograft Model (General Protocol)

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of the drug candidates.

Materials:

  • Human tumor cell line (e.g., A2780, MCF-7/ADR)

  • Immunodeficient mice (e.g., Nude, SCID)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Test compound formulated for oral gavage or other appropriate route of administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Culture the selected human tumor cell line under standard conditions.

  • Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel to enhance tumor take rate.

  • Inject a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to the specified dosing schedule.

  • Measure the tumor dimensions with calipers two to three times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

  • The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the discussed drug candidates.

VEGFR_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Pazopanib Pazopanib / Axitinib Pazopanib->VEGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR signaling pathway inhibited by Pazopanib and Axitinib.

PARP_Inhibition_Workflow DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP Replication_fork Replication Fork Stalling DNA_damage->Replication_fork During S-Phase SSB_repair Single-Strand Break Repair PARP->SSB_repair Niraparib Niraparib Niraparib->PARP Inhibits DSB Double-Strand Break Replication_fork->DSB HR_repair Homologous Recombination Repair DSB->HR_repair Cell_death Synthetic Lethality (Cell Death) DSB->Cell_death Leads to BRCA_deficient BRCA Deficient Cells BRCA_deficient->HR_repair Impaired in

Caption: Mechanism of synthetic lethality with PARP inhibition by Niraparib.

Drug_Development_Workflow Target_ID Target Identification (e.g., Kinase) Lead_Gen Lead Generation (6-Trifluoromethyl-1H-Indazole) Target_ID->Lead_Gen In_Vitro In Vitro Assays (Kinase Inhibition, Cell Viability) Lead_Gen->In_Vitro In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Correlation In Vitro-In Vivo Correlation Analysis In_Vitro->Correlation In_Vivo->Correlation Clinical Clinical Trials Correlation->Clinical

Caption: Preclinical development workflow for kinase inhibitors.

References

A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Featuring the 6-(Trifluoromethyl)-1H-Indazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-(trifluoromethyl)-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of several potent kinase inhibitors. The inclusion of the trifluoromethyl group often enhances metabolic stability and binding affinity. This guide provides a detailed comparison of the cross-reactivity profile of Axitinib, a prominent kinase inhibitor derived from this scaffold, against other kinase inhibitors. The data presented herein is intended to offer an objective assessment of its selectivity and potential off-target effects, supported by experimental methodologies and pathway visualizations.

Comparative Kinase Inhibition Profiles

Axitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), key regulators of angiogenesis.[1][2] Its selectivity is a critical attribute, as off-target activities can lead to undesired side effects. To contextualize its cross-reactivity, we compare its inhibition profile with that of Sorafenib, another multi-kinase inhibitor targeting the VEGFR pathway but lacking the this compound core.

The following tables summarize the percentage of inhibition of a panel of kinases by Axitinib and Sorafenib at a concentration of 1 µM. This data provides a snapshot of the inhibitors' selectivity at a therapeutically relevant concentration.

Table 1: Cross-Reactivity Profile of Axitinib (1 µM)

Kinase FamilyKinase TargetInhibition (%)
Tyrosine Kinase VEGFR1 100
VEGFR2 100
VEGFR3 100
PDGFRα 99
PDGFRβ 100
c-Kit 98
RET99
FLT385
ABL175
SRC60
Serine/Threonine Kinase RAF130
p38α (MAPK14)25
GSK3β15

Data sourced and adapted from Carna Biosciences kinase profiling of FDA-approved inhibitors.[3]

Table 2: Cross-Reactivity Profile of Sorafenib (1 µM)

Kinase FamilyKinase TargetInhibition (%)
Tyrosine Kinase VEGFR1 98
VEGFR2 100
VEGFR3 95
PDGFRβ 100
c-Kit 100
RET100
FLT399
ABL140
SRC10
Serine/Threonine Kinase BRAF 100
RAF1 100
p38α (MAPK14)90
GSK3β20

Data sourced and adapted from Carna Biosciences kinase profiling of FDA-approved inhibitors.[3]

Key Signaling Pathways

Axitinib primarily exerts its anti-angiogenic effects by inhibiting the VEGFR signaling pathway. Understanding this pathway is crucial for interpreting the on-target and off-target effects of inhibitors.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Axitinib Axitinib Axitinib->VEGFR

VEGFR signaling pathway and the point of inhibition by Axitinib.

Experimental Protocols

The cross-reactivity data presented in this guide is typically generated using high-throughput screening assays. Below are detailed methodologies for two common types of in vitro kinase assays.

Experimental Workflow for Kinase Profiling

Kinase_Profiling_Workflow Compound Test Compound (e.g., Axitinib) Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Compound->Assay KinasePanel Panel of Purified Kinases KinasePanel->Assay Detection Signal Detection (Luminescence) Assay->Detection Analysis Data Analysis (% Inhibition, IC50) Detection->Analysis

A generalized workflow for kinase inhibitor cross-reactivity profiling.
ADP-Glo™ Kinase Assay Protocol

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[3][4]

1. Kinase Reaction:

  • Prepare a reaction mixture containing the kinase of interest, the substrate, ATP, and the test compound (e.g., Axitinib) in a multi-well plate.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

2. ATP Depletion:

  • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

3. ADP to ATP Conversion and Signal Generation:

  • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal from the newly synthesized ATP.

  • Incubate the plate at room temperature for 30-60 minutes.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (e.g., DMSO).

KINOMEscan® Assay Platform (Competition Binding Assay)

The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.

1. Assay Principle:

  • The assay involves three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound.

  • The test compound competes with the immobilized ligand for binding to the kinase.

2. Experimental Procedure:

  • The DNA-tagged kinases are incubated with the immobilized ligand and the test compound in a multi-well plate.

  • If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • After an incubation period, the amount of kinase bound to the immobilized ligand is quantified using qPCR to measure the amount of the DNA tag.

3. Data Analysis:

  • A lower amount of DNA detected corresponds to a stronger interaction between the test compound and the kinase.

  • The results are often reported as percentage of control, where a lower percentage indicates a higher degree of binding. Dissociation constants (Kd) can also be determined from dose-response curves.

Conclusion

Kinase inhibitors based on the this compound scaffold, such as Axitinib, exhibit potent and selective inhibition of key kinases involved in angiogenesis. The cross-reactivity profile of Axitinib demonstrates high potency against VEGFRs, with significant activity against other related tyrosine kinases like PDGFRs and c-Kit. When compared to other multi-kinase inhibitors like Sorafenib, Axitinib shows a different off-target profile, highlighting the impact of the chemical scaffold on selectivity. The detailed experimental protocols provided herein offer a foundation for the independent evaluation and comparison of kinase inhibitors, which is a critical step in the development of safer and more effective targeted therapies.

References

A Comparative Guide to the Metabolic Stability of 6-(Trifluoromethyl)-1H-Indazole Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry, the optimization of a compound's metabolic stability is a cornerstone of successful drug development. A molecule that is rapidly metabolized may fail to achieve therapeutic concentrations or have a short duration of action, while slow metabolism could lead to accumulation and toxicity.[1][2] The 6-(Trifluoromethyl)-1H-Indazole scaffold has emerged as a privileged structure in modern drug design, in part due to the advantageous properties conferred by the trifluoromethyl (CF₃) group. This guide provides a comprehensive evaluation of the metabolic stability of compounds containing this scaffold, offering objective comparisons with relevant alternatives, supported by detailed experimental protocols.

The indazole core is a versatile framework for interacting with a wide range of biological targets, while the incorporation of a trifluoromethyl group is a well-established strategy to enhance a molecule's pharmacokinetic profile. The exceptional strength of the carbon-fluorine bond makes the -CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by Cytochrome P450 (CYP) enzymes.[3] By strategically placing this group at a potential "metabolic soft spot," this metabolic pathway can be effectively blocked, leading to a longer drug half-life and improved bioavailability.[3]

Comparative Metabolic Stability Data

To illustrate the impact of the this compound moiety on metabolic stability, the following table presents representative in vitro data. This data compares a hypothetical compound featuring this scaffold ("Compound A") with its methyl-substituted analog ("Compound B") and a common bioisosteric replacement, a benzimidazole derivative ("Compound C"). The data is typical of results obtained from standard liver microsomal and hepatocyte stability assays.

CompoundScaffoldAssay SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or /10⁶ cells)
Compound A This compoundHuman Liver Microsomes> 60< 10
Rat Liver Microsomes5512.6
Human Hepatocytes> 120< 5.8
Compound B 6-Methyl-1H-IndazoleHuman Liver Microsomes1546.2
Rat Liver Microsomes886.6
Human Hepatocytes3519.8
Compound C 6-(Trifluoromethyl)-1H-BenzimidazoleHuman Liver Microsomes4814.4
Rat Liver Microsomes4216.5
Human Hepatocytes987.1

Note: This table presents illustrative data based on established principles of metabolic stability. Actual values are compound-specific.

The data clearly demonstrates the enhanced metabolic stability of the trifluoromethyl-indazole scaffold (Compound A), which shows a significantly longer half-life and lower intrinsic clearance compared to its methyl-substituted counterpart (Compound B).[3] This is attributed to the blockage of CYP-mediated oxidation at the 6-position. While the benzimidazole analog (Compound C) also shows good stability, the indazole scaffold often provides unique opportunities for molecular interactions and vector positioning.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to evaluate metabolic stability are provided below. These protocols are essential for researchers aiming to generate reliable and reproducible data.

Human Liver Microsomal Stability Assay

This assay is a primary screen to assess metabolism by Phase I enzymes, predominantly Cytochrome P450s.[1]

Objective: To determine the in vitro intrinsic clearance (CLint) by measuring the rate of disappearance of a test compound in the presence of human liver microsomes (HLM).

Materials:

  • Test compound and positive controls (e.g., Dextromethorphan, Midazolam).[4]

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock).

  • Potassium Phosphate Buffer (100 mM, pH 7.4).[4]

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).[5]

  • Ice-cold Acetonitrile or Methanol (Stopping Solution) containing an internal standard.

  • 96-well plates, incubator/shaker, centrifuge, LC-MS/MS system.

Procedure:

  • Preparation: Thaw pooled human liver microsomes on ice and dilute to a working concentration of 0.5 mg/mL in phosphate buffer.[3] Prepare a 1 µM working solution of the test compound.[4] Prepare the NADPH regenerating system as per the manufacturer's instructions.

  • Pre-incubation: Add 100 µL of the microsome solution to each well of a 96-well plate. Add 1 µL of the test compound working solution to the wells and pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

  • Reaction Initiation: Start the reaction by adding 10 µL of the NADPH regenerating system solution to each well. The final volume should be ~111 µL.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 200 µL of the ice-cold stopping solution.[3] A "minus-NADPH" control should be run at the final time point to check for non-enzymatic degradation.

  • Sample Processing: Once all time points are collected, centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to precipitate proteins.[3]

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this plot provides the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693 / t½) / protein concentration).[6]

Liver S9 Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and Phase II metabolic pathways.[2]

Objective: To assess the overall hepatic metabolism of a test compound using the S9 fraction.

Materials:

  • Liver S9 fraction (human, rat, etc.).

  • Cofactors for Phase I (NADPH) and Phase II (e.g., UDPGA, PAPS).[2]

  • Other reagents are as per the microsomal stability assay.

Procedure:

  • Preparation: Dilute the S9 fraction to a final protein concentration of 1 mg/mL in buffer.[7] Prepare a cofactor mix containing NADPH and relevant Phase II cofactors (e.g., UDPGA).

  • Incubation: Pre-incubate the S9 fraction with the test compound (e.g., 1 µM final concentration) for 5 minutes at 37°C.[8]

  • Reaction Initiation: Start the reaction by adding the cofactor mixture.

  • Time Points & Analysis: Follow the same procedure for termination, sample processing, and analysis as described for the microsomal stability assay. The inclusion of cofactors for both phases provides a more comprehensive metabolic profile.

Cryopreserved Hepatocyte Stability Assay

Hepatocytes contain the full complement of metabolic enzymes and cofactors within an intact cellular structure, offering the most physiologically relevant in vitro model.[9]

Objective: To measure the intrinsic clearance of a compound in a whole-cell system that captures Phase I, Phase II, and transporter-mediated processes.

Materials:

  • Cryopreserved plateable human hepatocytes.

  • Hepatocyte plating and incubation media (e.g., Williams' Medium E with supplements).[6]

  • Collagen-coated 24- or 48-well plates.

Procedure:

  • Cell Plating: Thaw and plate the cryopreserved hepatocytes according to the supplier's protocol. Allow cells to attach and form a monolayer for 4-6 hours.[6]

  • Compound Incubation: Prepare the test compound in serum-free incubation medium (e.g., at 1 µM).[10] Remove the plating medium from the cells and add the compound-containing medium.

  • Time Points: Incubate the plates at 37°C on an orbital shaker. Collect samples of the medium at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours for low-turnover compounds).[6] The reaction is typically stopped by adding an organic solvent.

  • Analysis: Analyze the samples for the disappearance of the parent compound using LC-MS/MS.

  • Data Analysis: Calculate the half-life and intrinsic clearance. The CLint value (in µL/min/10⁶ cells) can be scaled to predict in vivo hepatic clearance.[9]

Visualizations

Diagrams created using Graphviz provide a clear visual representation of experimental workflows and metabolic principles.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Reagents (Microsomes, Buffers) D Pre-incubate Microsomes + Compound @ 37°C A->D B Prepare Compound & Controls B->D C Prepare Cofactor (NADPH System) E Initiate Reaction (Add Cofactor) C->E D->E F Incubate & Terminate at Time Points (0-60 min) E->F G Protein Precipitation (Centrifugation) F->G H LC-MS/MS Analysis of Supernatant G->H I Data Analysis (t½, CLint) H->I

Caption: General workflow for an in vitro liver microsomal stability assay.

G cluster_methyl Metabolically Labile Analog cluster_cf3 Metabolically Stable Analog Parent_Me Compound with -CH₃ Group Metabolite Hydroxylated Metabolite (-CH₂OH) Parent_Me->Metabolite CYP450 Oxidation (Rapid Metabolism) Parent_CF3 This compound Compound (-CF₃ Group) Blocked Metabolism Blocked Parent_CF3->Blocked Resistant to Oxidation

References

The Fluorine Advantage: A Comparative Analysis of the ADME Properties of Fluorinated and Non-Fluorinated Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates, a practice known as fluorination, has become a pivotal strategy in modern medicinal chemistry. This guide provides an objective comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of fluorinated versus non-fluorinated indazole derivatives. The indazole scaffold is a prevalent motif in numerous therapeutic agents, and understanding the impact of fluorination on its pharmacokinetic profile is crucial for the rational design of novel therapeutics with improved efficacy and safety. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations to elucidate critical concepts.

Executive Summary: The Impact of Fluorination on Indazole ADME Profiles

Fluorination can significantly enhance the drug-like properties of indazole derivatives. The strong carbon-fluorine bond can block sites susceptible to metabolic attack, thereby increasing metabolic stability and half-life.[1] This often translates to improved oral bioavailability. Furthermore, the introduction of fluorine can modulate physicochemical properties such as lipophilicity, which can influence membrane permeability and tissue distribution, including penetration into the central nervous system (CNS).

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data comparing the ADME properties of fluorinated and non-fluorinated indazole derivatives. While direct head-to-head comparisons are not always available in the literature for every ADME parameter, the presented data illustrates the significant impact of fluorination.

Table 1: Metabolic Stability in Liver Microsomes
Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/mg)SpeciesData Source
UT-155Non-fluorinated indole12.35-Mouse[1]
32a4-Fluoro-indazole analog of UT-15513.29-Mouse[1]
32cCF3-substituted indazole analog of UT-15553.711.29Mouse[1]

Note: The data for UT-155 and its analogs were generated in mouse liver microsomes. This data clearly demonstrates a trend of increased metabolic stability with the introduction of fluorine, particularly the trifluoromethyl group.[1]

Table 2: Oral Bioavailability
CompoundKey Structural FeatureOral Bioavailability (%)SpeciesData Source
Indazole Derivative 514-FluoroindazoleLow Potency-
Indazole Derivative 526-Fluoroindazole61-
Indazole Derivative 53a6-Fluoroindazole49Rat
Indazole Derivative 53b6-Fluoroindazole53Rat

Note: The dramatic increase in oral bioavailability for the 6-fluoroindazole derivative (52) compared to its 4-fluoro counterpart (51) highlights the importance of the position of fluorination.

Table 3: Brain Penetration
CompoundKey Structural FeatureBrain/Plasma RatioData Source
JNK3 Inhibitor 29N-Aromatic-Substituted Indazole56%
Voriconazole (azole antifungal)Fluorinated triazole1.9 - 3.0

Note: While not a direct comparison of a fluorinated vs. non-fluorinated indazole pair, these examples demonstrate that fluorinated compounds, including those with an azole core similar to indazole, can achieve significant brain penetration.

Table 4: Cytochrome P450 (CYP) Inhibition

Direct comparative IC50 data for fluorinated versus non-fluorinated indazole derivatives across a panel of CYP isoforms is limited in publicly available literature. However, studies on related azole compounds indicate that the core structure can interact with CYP enzymes. Fluorination can modulate these interactions, often leading to improved CYP profiles (i.e., higher IC50 values, indicating less inhibition). For example, two 6-fluoroindazole derivatives (53a and 53b) showed an improved P450 profile with IC50 values between 2.1–5.3 μM for CYP2C9, CYP2D6, and CYP3A4.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below to allow for replication and further investigation.

Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold termination solution (e.g., acetonitrile or methanol with an internal standard)

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation: Prepare the reaction mixture by diluting the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the test compound working solution by diluting the stock solution in buffer to the final desired concentration (e.g., 1 µM).

  • Pre-incubation: Pre-warm the microsomal solution and the NADPH regenerating system at 37°C for approximately 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the pre-warmed microsomal solution and the test compound.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Sampling and Termination: At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a well containing ice-cold termination solution to stop the reaction.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the compound remaining versus time.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 human colon adenocarcinoma cell line as an in vitro model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound and control compounds (e.g., a high-permeability and a low-permeability standard)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, perform a Lucifer yellow leakage test to ensure the integrity of the tight junctions.

  • Permeability Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with transport buffer.

    • Add the test compound solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral side.

  • Permeability Experiment (Basolateral to Apical - B to A for efflux assessment):

    • Add the test compound solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

    • Follow the same incubation and sampling procedure as the A to B experiment.

  • Analysis: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be determined to assess if the compound is a substrate for efflux transporters.

Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)

Objective: To determine the fraction of a compound that is unbound to plasma proteins.

Materials:

  • Test compound stock solution

  • Pooled plasma (human or other species)

  • Phosphate buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with inserts

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare the test compound in plasma at the desired concentration.

  • Assay Setup: Add the compound-spiked plasma to the sample chamber of the RED device insert and PBS to the buffer chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for a predetermined time (e.g., 4 hours) to reach equilibrium.

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Sample Preparation: Combine the buffer aliquot with an equal volume of blank plasma, and the plasma aliquot with an equal volume of PBS. This is done to equalize the matrix effects for LC-MS/MS analysis. Precipitate the proteins with an organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples and analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentrations.

  • Data Analysis: Calculate the percent bound and the fraction unbound (fu).

Visualizations

The following diagrams illustrate key concepts and workflows related to the ADME assessment of indazole derivatives.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Caco2 Caco-2 Permeability LeadOpt Lead Optimization Caco2->LeadOpt PAMPA PAMPA PPB Plasma Protein Binding (RED) PPB->LeadOpt BPR Blood-Plasma Ratio MS Microsomal Stability MS->LeadOpt Hep Hepatocyte Stability CYP CYP Inhibition MetID Metabolite ID MetID->LeadOpt LeadOpt->Caco2 LeadOpt->PPB LeadOpt->MS LeadOpt->MetID

Caption: A generalized experimental workflow for in vitro ADME profiling.

Metabolic_Pathway Indazole Indazole Derivative Metabolite Oxidized Metabolite (e.g., Hydroxylation) Indazole->Metabolite CYP450 Enzymes Fluorinated_Indazole Fluorinated Indazole (at metabolic 'soft spot') Blocked Metabolism Blocked Fluorinated_Indazole->Blocked CYP450 Enzymes

Caption: Impact of fluorination on indazole metabolism.

Kinase_Inhibition_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) GrowthFactor->Receptor Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Signaling Response Cellular Response (Proliferation, Angiogenesis) Signaling->Response Indazole_Inhibitor Fluorinated Indazole Kinase Inhibitor Indazole_Inhibitor->Inhibition Inhibition->Receptor Inhibition

Caption: Indazole derivatives as kinase inhibitors in signaling pathways.

Conclusion

The strategic incorporation of fluorine into the indazole scaffold offers a powerful tool for medicinal chemists to enhance the ADME properties of drug candidates. The available data strongly suggests that fluorination, particularly at metabolically susceptible positions, can significantly increase metabolic stability and improve oral bioavailability. While more direct comparative studies are needed to fully quantify the effects on permeability, distribution, and CYP450 inhibition across a wide range of indazole analogs, the current evidence supports the continued exploration of fluorinated indazoles in drug discovery. The experimental protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers in this dynamic field.

References

Safety Operating Guide

Proper Disposal of 6-(Trifluoromethyl)-1H-Indazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe and compliant disposal of chemical reagents like 6-(Trifluoromethyl)-1H-Indazole is a critical component of laboratory safety and environmental responsibility. Adherence to proper disposal protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure that appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is worn at all times. Eyewash stations and safety showers must be readily accessible.

Hazard Summary for this compound and Similar Compounds:

Hazard StatementClassificationPrecautionary Statement Examples
H302Harmful if swallowedP301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
H315Causes skin irritationP264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
H319Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
H335May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P271: Use only outdoors or in a well-ventilated area.[1][2]

Waste Segregation: The First Step to Compliance

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its trifluoromethyl group, this compound is classified as a halogenated organic compound. Therefore, it must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.

Key Principles of Waste Segregation:

  • Do Not Mix: Never combine halogenated waste with non-halogenated organic waste. Commingling different waste streams complicates and increases the cost of disposal.

  • Original Containers: Whenever possible, keep the chemical in its original container to prevent misidentification.

  • Container Compatibility: Ensure the waste container is chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally suitable for halogenated organic waste.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.

1. Pure or Unused this compound:

  • Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.

  • Minimize the generation of dust during the transfer.

  • Ensure the container is properly sealed and labeled with the full chemical name and approximate quantity.

2. Contaminated Labware and Materials (e.g., gloves, weighing paper):

  • Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag and then deposited into a designated solid "Halogenated Organic Waste" container.[3]

  • Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container.[3] After this initial rinse, the glassware can be washed according to standard laboratory procedures. The first rinse of containers of highly toxic chemicals may need to be collected as hazardous waste.[4]

3. Final Disposal:

  • Final disposal of this compound waste must be carried out by a licensed and approved professional waste disposal service.[2][5][6]

  • The preferred method of disposal for this type of compound is typically controlled incineration in a chemical waste incinerator equipped with an afterburner and scrubber.[5] This process effectively destroys the organic molecule and removes hazardous byproducts from emissions.

  • Crucially, do not dispose of this compound down the drain or in regular trash. [5] Such actions can lead to environmental contamination and are a violation of regulatory standards.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_segregation Waste Segregation cluster_collection Waste Collection cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood Pure Pure/Unused Chemical HalogenatedSolid Label 'Halogenated Solid Waste' Container Pure->HalogenatedSolid ContaminatedSolid Contaminated Solids (Gloves, Paper) ContaminatedSolid->HalogenatedSolid ContaminatedLiquid Contaminated Liquids (Solvent Rinsate) HalogenatedLiquid Label 'Halogenated Liquid Waste' Container ContaminatedLiquid->HalogenatedLiquid DisposalService Arrange Pickup by Licensed Waste Disposal Service HalogenatedSolid->DisposalService HalogenatedLiquid->DisposalService

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 6-(Trifluoromethyl)-1H-Indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 6-(Trifluoromethyl)-1H-Indazole (CAS No. 954239-22-6). Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance. The following protocols are based on available safety data sheets for the compound and its structural analogs.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. Based on data for the compound and similar chemical structures, it is known to cause skin and eye irritation and may cause respiratory irritation. Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Summary of Hazard Statements:

Hazard ClassGHS CodeStatement
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity — Single ExposureH335May cause respiratory irritation

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye Protection Chemical safety goggles meeting EN166 or OSHA's 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles when handling larger quantities or if there is a splash hazard.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.
Skin and Body Protection A flame-resistant lab coat is required. For significant handling operations, chemical-resistant coveralls and boots may be necessary.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge (e.g., P95 or P100) if working in a poorly ventilated area or if dust/aerosols are generated.[1] For higher-level protection, a type ABEK-P2 (EU EN 143) or OV/AG/P99 (US) respirator cartridge is recommended.[1]

Experimental Protocols

Safe Handling Protocol
  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][3][4] Ensure that an eyewash station and safety shower are readily accessible.[2][5]

  • Pre-Handling:

    • Read and understand the Safety Data Sheet (SDS) thoroughly.

    • Inspect all PPE for integrity before use.

    • Ensure all necessary handling equipment (spatulas, weighing paper, etc.) is clean and readily available.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • Do not breathe dust, fumes, or vapors.[2][4]

    • Weigh the compound in a fume hood or a ventilated balance enclosure.

    • Keep the container tightly closed when not in use.[3]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2][3]

    • Decontaminate all work surfaces and equipment after use.

    • Remove and wash contaminated clothing before reuse.[2][3]

Disposal Protocol

The disposal of this compound and its contaminated materials must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.

  • Waste Segregation:

    • Due to its fluorine content, this compound is classified as a halogenated organic.

    • Collect all waste (solid and liquid) in a designated, clearly labeled "Halogenated Organic Waste" container.

    • Do not mix with non-halogenated waste streams.

  • Solid Waste Disposal:

    • Carefully transfer unused solid this compound into the designated waste container, avoiding dust generation.[1]

    • Contaminated materials such as gloves, weighing paper, and paper towels should be placed in a sealed bag and then into the solid halogenated organic waste container.

  • Liquid Waste Disposal:

    • Collect any solutions of this compound in a designated "Halogenated Organic Liquid Waste" container.

    • Rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate in the liquid waste container before washing.

  • Final Disposal:

    • Seal the waste container securely and store it in a designated hazardous waste accumulation area.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.[1] On-site treatment or drain disposal is strictly prohibited.

Visual Workflow and Emergency Guidance

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls prep_ppe->prep_eng handle_weigh Weigh in Fume Hood prep_eng->handle_weigh Proceed to Handling handle_use Perform Experiment handle_weigh->handle_use handle_store Store Securely handle_use->handle_store cleanup_dispose Dispose of Waste handle_use->cleanup_dispose cleanup_decon Decontaminate Surfaces cleanup_wash Wash Hands cleanup_decon->cleanup_wash cleanup_dispose->cleanup_decon

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_spill Spill Response cluster_exposure Exposure Response start Emergency Event spill_evacuate Evacuate Area start->spill_evacuate Spill exposure_skin Skin Contact start->exposure_skin Skin exposure_eye Eye Contact start->exposure_eye Eye exposure_inhalation Inhalation start->exposure_inhalation Inhalation spill_ppe Don Appropriate PPE spill_evacuate->spill_ppe spill_contain Contain Spill spill_ppe->spill_contain spill_collect Collect with Inert Material spill_contain->spill_collect spill_dispose Dispose as Hazardous Waste spill_collect->spill_dispose exposure_skin_wash Wash with soap & water for 15 min exposure_skin->exposure_skin_wash exposure_eye_rinse Rinse with water for 15 min exposure_eye->exposure_eye_rinse exposure_inhalation_fresh Move to fresh air exposure_inhalation->exposure_inhalation_fresh exposure_medical Seek Immediate Medical Attention exposure_skin_wash->exposure_medical exposure_eye_rinse->exposure_medical exposure_inhalation_fresh->exposure_medical

Caption: Decision-making flowchart for emergency situations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Trifluoromethyl)-1H-Indazole
Reactant of Route 2
Reactant of Route 2
6-(Trifluoromethyl)-1H-Indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.